molecular formula C10H13N3O3 B1301353 N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide CAS No. 75129-75-8

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Cat. No.: B1301353
CAS No.: 75129-75-8
M. Wt: 223.23 g/mol
InChI Key: UKZKIIKNIOGTIA-UHFFFAOYSA-N
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Description

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7(14)12-8-2-4-9(5-3-8)16-6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZKIIKNIOGTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244168
Record name 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75129-75-8
Record name 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75129-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide (CAS No. 75129-75-8), a molecule of interest in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, commencing from the readily available starting material, paracetamol (acetaminophen). Furthermore, it details the analytical techniques for the thorough characterization of the target compound, including predicted spectroscopic data based on analogous structures. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel hydrazide derivatives and for professionals in the field of drug discovery.

Introduction: The Significance of Hydrazide Moieties in Medicinal Chemistry

The acetohydrazide functional group is a crucial pharmacophore in a multitude of biologically active compounds. Its presence can confer a range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The unique electronic and structural features of the hydrazide moiety allow it to act as a versatile scaffold for the design of novel therapeutic agents. The title compound, this compound, incorporates this key functional group, making it a valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening.

This guide provides a detailed, field-proven methodology for the synthesis and characterization of this compound, emphasizing the rationale behind the experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the intermediate, ethyl (4-acetamidophenoxy)acetate, via the alkylation of paracetamol. The subsequent step is the hydrazinolysis of the ester intermediate to yield the final product.

Synthesis_Pathway Paracetamol Paracetamol Intermediate Ethyl (4-acetamidophenoxy)acetate Paracetamol->Intermediate K2CO3, Acetone, Reflux EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate FinalProduct This compound Intermediate->FinalProduct Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Synthetic route to this compound.

Step 1: Synthesis of Ethyl (4-acetamidophenoxy)acetate

This initial step involves a Williamson ether synthesis, where the phenoxide ion of paracetamol acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Experimental Protocol:

  • Reaction Setup: To a solution of paracetamol (10.0 g, 0.066 mol) in acetone (150 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (18.3 g, 0.132 mol).

  • Addition of Reagents: To the stirred suspension, add ethyl bromoacetate (11.0 g, 0.066 mol).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude solid.

  • Purification: The crude product is purified by recrystallization from ethanol to afford ethyl (4-acetamidophenoxy)acetate as a white crystalline solid.

Step 2: Synthesis of this compound

The second and final step is the conversion of the synthesized ester to the corresponding hydrazide through reaction with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl (4-acetamidophenoxy)acetate (5.0 g, 0.021 mol) in ethanol (50 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (2.1 g, 0.042 mol) dropwise with stirring.

  • Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours. The formation of a precipitate indicates the progress of the reaction.

  • Work-up: After the reflux period, the reaction mixture is cooled in an ice bath to facilitate complete precipitation. The solid product is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and dried under vacuum to yield this compound as a pure white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of the target molecule and known data from analogous compounds.

Physical Properties
PropertyValue
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Appearance White to off-white solid
CAS Number 75129-75-8[1]
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80singlet1H-NH- (amide)
~9.20singlet1H-NH- (hydrazide)
~7.45doublet2HAr-H (ortho to -NHAc)
~6.85doublet2HAr-H (ortho to -OCH₂)
~4.40singlet2H-O-CH₂-
~4.20broad singlet2H-NH₂ (hydrazide)
~2.00singlet3H-C(O)-CH₃

Rationale for Predictions: The chemical shifts are estimated based on known values for similar structures. For example, the aromatic protons of the para-substituted benzene ring are expected to appear as two distinct doublets. The singlet for the acetamido methyl group is anticipated around 2.00 ppm, and the methylene protons adjacent to the ether oxygen are expected around 4.40 ppm. The labile amide and hydrazide protons will likely appear as broad singlets at the downfield end of the spectrum.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168.0-C=O (amide)
~167.0-C=O (hydrazide)
~155.0Ar-C (C-O)
~132.0Ar-C (C-N)
~121.0Ar-CH (ortho to -NHAc)
~115.0Ar-CH (ortho to -OCH₂)
~67.0-O-CH₂-
~24.0-C(O)-CH₃

Rationale for Predictions: The carbonyl carbons of the amide and hydrazide groups are expected to resonate at the downfield region of the spectrum (~167-168 ppm). The aromatic carbons will appear in the range of 115-155 ppm, with the carbons attached to heteroatoms (oxygen and nitrogen) being the most downfield. The aliphatic carbons of the methylene and methyl groups will be found in the upfield region.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretching (amide and hydrazide)
~1660StrongC=O stretching (amide I band)
~1640StrongC=O stretching (hydrazide)
~1540StrongN-H bending (amide II band)
~1240StrongC-O stretching (aryl ether)

Rationale for Predictions: The presence of multiple N-H bonds in the amide and hydrazide groups will result in a broad absorption in the 3100-3300 cm⁻¹ region. The two carbonyl groups will give rise to strong, distinct peaks in the 1640-1660 cm⁻¹ range. The characteristic amide II band and the strong C-O stretching of the aryl ether are also expected to be prominent features of the IR spectrum.

Mass spectrometry will confirm the molecular weight of the compound.

m/z ValueAssignment
223.09[M]⁺ (Molecular Ion)
224.10[M+H]⁺

Rationale for Predictions: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (223.23). In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 224.10 is likely to be the base peak.

Safety and Handling

  • Paracetamol: Harmful if swallowed.

  • Ethyl Bromoacetate: Lachrymator. Corrosive. Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Irritant.

  • Hydrazine Hydrate: Toxic and corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetone and Ethanol: Flammable solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. The comprehensive characterization data, including predicted spectroscopic values with justifications, offers a reliable reference for researchers to verify the identity and purity of their synthesized product. This document is intended to empower researchers in their efforts to explore the potential of novel hydrazide derivatives in drug discovery and development.

References

  • PubChem. This compound. [Link]

  • NIST Chemistry WebBook. Acetamide, N-phenyl-. [Link]

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N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Introduction

This compound, a derivative of N-(4-hydroxyphenyl)acetamide (more commonly known as acetaminophen or paracetamol), is a specialized organic compound of significant interest to the scientific community. Its unique bifunctional nature, incorporating both a stable acetamide group and a highly reactive terminal hydrazide moiety, positions it as a versatile synthon in medicinal chemistry and materials science. The core structure provides a scaffold with established biocompatibility, while the hydrazide group serves as a chemical handle for the construction of more complex molecular architectures, particularly through the formation of hydrazone linkages. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for professionals in research and drug development.

Core Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 75129-75-8[1][2]
Molecular Formula C₁₀H₁₃N₃O₃[1][2]
Molecular Weight 223.23 g/mol [1][2]
Melting Point 192 °C (recrystallized from methanol)[3]
Boiling Point 574.0 ± 35.0 °C (Predicted)[3]
Density 1.293 ± 0.06 g/cm³ (Predicted)[3]
pKa 12.22 ± 0.35 (Predicted)[3]
Synonyms N-(4-(2-Hydrazinyl-2-oxoethoxy)phenyl)acetamide[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a robust two-step process starting from the widely available N-(4-hydroxyphenyl)acetamide (acetaminophen). This pathway is efficient and relies on well-established, high-yielding chemical transformations.

Step 1: Etherification to Form the Ester Intermediate

The first step involves the synthesis of the intermediate, ethyl 2-(4-acetamidophenoxy)acetate. This is accomplished through a Williamson ether synthesis. The phenolic hydroxyl group of acetaminophen is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then attacks an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide and forming the desired ether linkage. The choice of a polar aprotic solvent like acetone facilitates the reaction by solvating the cation without interfering with the nucleophile.

Step 2: Hydrazinolysis of the Ester

The ester intermediate is subsequently converted to the final hydrazide product through nucleophilic acyl substitution with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This process, known as hydrazinolysis, results in the displacement of the ethoxy group (-OEt) and the formation of the stable hydrazide functionality. This reaction is typically performed in an alcoholic solvent, such as ethanol, often under reflux to ensure completion.

Experimental Protocol: Two-Step Synthesis

  • Synthesis of Ethyl 2-(4-acetamidophenoxy)acetate (Intermediate):

    • To a solution of N-(4-hydroxyphenyl)acetamide (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

    • Stir the mixture at reflux for approximately 20-30 minutes.[4]

    • Add ethyl bromoacetate (1 equivalent) dropwise to the refluxing mixture.[4]

    • Maintain the reflux for 8-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to yield the crude ester, which can be purified by recrystallization or used directly in the next step.

  • Synthesis of this compound:

    • Dissolve the crude ethyl 2-(4-acetamidophenoxy)acetate (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours, during which the product often precipitates out of the solution.

    • Monitor the reaction for the disappearance of the starting ester by TLC.

    • After completion, cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum.

Synthesis_Pathway Acetaminophen N-(4-hydroxyphenyl)acetamide (Acetaminophen) Intermediate Ethyl 2-(4-acetamidophenoxy)acetate Acetaminophen->Intermediate FinalProduct This compound Intermediate->FinalProduct reagent1 1. Ethyl Bromoacetate 2. K₂CO₃, Acetone reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux p1 p1->reagent1 p2 p2->reagent2

Figure 1: Two-step synthesis of the target compound from acetaminophen.

Spectral and Analytical Properties

Analytical TechniquePredicted Observations
¹H NMR δ (ppm) in DMSO-d₆: ~2.0 (s, 3H, -COCH₃)~4.3 (s, 2H, -OCH₂-)~4.5 (br s, 2H, -NH₂)~6.8-7.0 (d, 2H, Ar-H ortho to ether)~7.4-7.6 (d, 2H, Ar-H ortho to amide)~9.2 (br s, 1H, -CONHNH₂)~9.8 (s, 1H, Ar-NHCO-)
¹³C NMR δ (ppm) in DMSO-d₆: ~24.0 (-CH₃)~67.0 (-OCH₂-)~115.0 (Ar-C ortho to ether)~121.0 (Ar-C ortho to amide)~132.0 (Ar-C ipso to amide)~154.0 (Ar-C ipso to ether)~167.0 (Hydrazide C=O)~168.0 (Amide C=O)
FT-IR ν (cm⁻¹): 3100-3400 (N-H stretching, amide & hydrazine)~3050 (Aromatic C-H stretch)~2950 (Aliphatic C-H stretch)~1660-1680 (C=O stretching, amide I band)~1640 (C=O stretching, hydrazide)~1540 (N-H bend, amide II band)~1240 (Asymmetric C-O-C stretch)
Mass Spec (ESI+) m/z: 224.10 [M+H]⁺246.08 [M+Na]⁺

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems almost entirely from the reactivity of the terminal hydrazide group (-CONHNH₂). This group is a strong α-nucleophile, making it an ideal partner for reactions with electrophiles, most notably carbonyl compounds.

The primary and most valuable reaction is its condensation with aldehydes and ketones to form N-acylhydrazones (a type of Schiff base). This reaction proceeds readily, often under mild acidic catalysis, and results in the formation of a stable C=N double bond with the elimination of a water molecule.

This reactivity is the cornerstone of its application in combinatorial chemistry and drug discovery. By reacting this single hydrazide precursor with a diverse library of aldehydes and ketones, researchers can rapidly generate a large array of novel hydrazone derivatives. These derivatives can then be screened for various biological activities, leveraging the established pharmacokinetic profile of the acetaminophen core while exploring new pharmacodynamic interactions introduced by the variable substituent (R¹, R²).

Reactivity_Diagram cluster_reactants Reactants cluster_products Products Hydrazide N-[4-(2-hydrazino-2-oxoethoxy) -phenyl]acetamide Hydrazone N-Acylhydrazone Derivative Hydrazide->Hydrazone Condensation (+ Carbonyl) Carbonyl Aldehyde or Ketone (R¹R²C=O) Water H₂O Hydrazone->Water Elimination

Figure 2: General reaction pathway for derivatization via hydrazone formation.

Potential Applications in Research and Drug Development

The structure of this compound is intrinsically linked to pharmacology. As a derivative of paracetamol, it provides a well-tolerated molecular backbone. The introduction of the hydrazide and subsequent formation of hydrazones opens avenues for developing new therapeutic agents.

  • Anti-inflammatory Agents: The core structure is related to known anti-inflammatory drugs. Modifications via the hydrazone linkage could lead to new derivatives with enhanced or novel anti-inflammatory profiles.[5][6]

  • Anticancer Agents: Hydrazone scaffolds are prevalent in a wide range of compounds exhibiting cytotoxic activity against various cancer cell lines. This precursor is an ideal starting point for synthesizing libraries of potential anticancer drugs.[7]

  • Antimicrobial Agents: The N-acylhydrazone moiety is a recognized pharmacophore in the design of antibacterial and antifungal agents.

  • Chemical Probes and Ligands: The ability to easily conjugate this molecule to other molecules of interest makes it a candidate for developing chemical probes, imaging agents, or ligands for affinity chromatography.

Safety and Handling

This compound requires careful handling in a laboratory setting due to its potential as an irritant.

  • Hazard Classification: The compound is classified as an irritant.[1] The GHS pictogram GHS07 (exclamation mark) is applicable, indicating it may cause skin/eye irritation, be harmful if swallowed, or cause respiratory irritation.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, with recommended temperatures between 2-8°C to ensure long-term stability.[2]

References

  • Deere, J. C., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • PubChem. N-[4-(hydrazinocarbonyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • Ahmad, A., et al. (2015). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]

  • ResearchGate. Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. [Link]

  • ChemSynthesis. 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. [Link]

  • PubChem. N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydrazinyl-2-oxo-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. [Link]

  • YouTube. The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • ResearchGate. Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). [Link]

  • ResearchGate. Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... [Link]

  • Filo. Ethyl acetate reacts with hydrazine to give. [Link]

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). [Link]

  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Link]

  • MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

  • SpectraBase. N-(2-Fluoro-phenyl)-2-oxo-2-[N'-(3,4,5-trimethoxy-benzylidene)-hydrazino]-acetamide. [Link]

  • PubMed. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. [Link]

  • GSRS. N-((4-(2-(3,5-DIOXO-1,2-DIPHENYLPYRAZOLIDIN-4-YLIDENE)HYDRAZINO)PHENYL)SULFONYL)ACETAMIDE. [Link]

  • Organic Syntheses. CONVENIENT PREPARATION OF 3-ETHOXYCARBONYL BENZOFURANS FROM SALICYLALDEHYDES AND ETHYL DIAZOACETATE. [Link]

  • ResearchGate. 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]

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An In-Depth Technical Guide to N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide (CAS 75129-75-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, a molecule of significant interest in medicinal chemistry. By integrating foundational chemical principles with contemporary research applications, this document serves as a critical resource for professionals engaged in drug discovery and development. We will explore its synthesis, physicochemical properties, and potential therapeutic applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Potential of Hydrazide-Acetamide Scaffolds

This compound belongs to a class of compounds characterized by a hydrazide and an acetamide moiety. These functional groups are prevalent in a wide array of pharmacologically active molecules, bestowing upon them a diverse range of biological activities. The hydrazide group, in particular, is a versatile pharmacophore known to be a key constituent in drugs with activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[1][2][3]. Similarly, the acetamide structure is a common feature in many established pharmaceutical agents[4].

The unique combination of these two functional groups in this compound suggests a broad spectrum of potential therapeutic applications. The exploration of such hybrid molecules is a promising avenue in the quest for novel drug candidates with improved efficacy and safety profiles. This guide will delve into the specifics of this compound, providing the necessary technical details for its synthesis, characterization, and evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile. The key physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 75129-75-8[5]
Molecular Formula C₁₀H₁₃N₃O₃[5]
Molecular Weight 223.23 g/mol [5]
Appearance White to off-white solidInferred from typical properties of similar compounds
Solubility Soluble in DMSO and methanolInferred from common solvents for related compounds
Storage Store at 2-8°C, protected from light and moistureCommon storage conditions for hydrazide compounds

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic strategy involves the etherification of 4-acetamidophenol followed by hydrazinolysis of the resulting ester.

Synthetic Pathway

The synthesis can be logically broken down into two primary steps:

  • Step 1: Synthesis of Ethyl 2-(4-acetamidophenoxy)acetate. This step involves the reaction of 4-acetamidophenol with ethyl chloroacetate in the presence of a base, typically potassium carbonate, in an appropriate solvent such as acetone or DMF.

  • Step 2: Synthesis of this compound. The ester intermediate from Step 1 is then reacted with hydrazine hydrate in a suitable solvent like ethanol or methanol to yield the final hydrazide product.

Below is a visual representation of the synthetic workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Acetamidophenol 4-Acetamidophenol ReactionMixture1 Reaction Mixture 4-Acetamidophenol->ReactionMixture1 Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->ReactionMixture1 Potassium Carbonate Potassium Carbonate Potassium Carbonate->ReactionMixture1 Acetone/DMF Acetone/DMF Acetone/DMF->ReactionMixture1 Ethyl 2-(4-acetamidophenoxy)acetate Ethyl 2-(4-acetamidophenoxy)acetate ReactionMixture2 Reaction Mixture Ethyl 2-(4-acetamidophenoxy)acetate->ReactionMixture2 ReactionMixture1->Ethyl 2-(4-acetamidophenoxy)acetate Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->ReactionMixture2 Ethanol/Methanol Ethanol/Methanol Ethanol/Methanol->ReactionMixture2 Final Product This compound ReactionMixture2->Final Product Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-acetamidophenoxy)acetate

  • To a solution of 4-acetamidophenol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(4-acetamidophenoxy)acetate.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(4-acetamidophenoxy)acetate (1 equivalent) in ethanol or methanol.

  • Add hydrazine hydrate (5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the precipitate and wash with cold ethanol.

  • Dry the product under vacuum to obtain pure this compound.

Potential Mechanism of Action and Biological Activities

While specific mechanistic studies on this compound are not extensively reported in publicly available literature, the known biological activities of related hydrazide and acetamide derivatives provide a strong basis for postulating its potential mechanisms of action and therapeutic applications.

Postulated Signaling Pathways

Many hydrazide-containing compounds are known to exert their effects through the modulation of key signaling pathways involved in inflammation, cell proliferation, and microbial growth. The presence of the hydrazide moiety suggests that this compound could potentially interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical mediators of inflammation[2]. Furthermore, hydrazones, which can be readily formed from this compound, have been shown to inhibit various kinases involved in cancer cell signaling[6].

G cluster_0 Potential Cellular Targets cluster_1 Biological Outcomes Compound This compound COX_LOX COX/LOX Enzymes Compound->COX_LOX Inhibition Kinases Protein Kinases Compound->Kinases Inhibition Microbial_Enzymes Microbial Enzymes Compound->Microbial_Enzymes Inhibition Inflammation Anti-inflammatory Effects COX_LOX->Inflammation Cancer Antiproliferative Effects Kinases->Cancer Infection Antimicrobial Effects Microbial_Enzymes->Infection

Caption: Postulated mechanisms of action for this compound.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound could be investigated for the following therapeutic applications:

  • Anti-inflammatory Agent: Due to the potential to inhibit COX/LOX enzymes[2].

  • Anticancer Agent: Through the inhibition of protein kinases involved in cell proliferation and survival[6].

  • Antimicrobial Agent: By targeting essential enzymes in bacteria and fungi[1][7].

  • Antioxidant Agent: The hydrazide moiety can act as a radical scavenger.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays can be employed. The following protocols are based on standard methodologies used for evaluating similar compounds.

In Vitro Assays
AssayObjectiveCell Line/SystemKey Parameters
Anti-inflammatory Assay To evaluate the inhibition of inflammatory mediators.LPS-stimulated RAW 264.7 macrophagesNitric oxide (NO) production, PGE₂ levels, pro-inflammatory cytokine (TNF-α, IL-6) expression.
Antiproliferative Assay To determine the cytotoxic effect on cancer cells.Various cancer cell lines (e.g., MCF-7, HeLa, A549)IC₅₀ values, cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining).
Antimicrobial Assay To assess the activity against bacteria and fungi.Bacterial strains (e.g., S. aureus, E. coli), Fungal strains (e.g., C. albicans)Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Antioxidant Assay To measure the radical scavenging activity.DPPH, ABTS assaysIC₅₀ values.
In Vivo Models
ModelSpeciesObjectiveKey Endpoints
Carrageenan-induced Paw Edema Rat/MouseTo assess acute anti-inflammatory activity.Paw volume, myeloperoxidase (MPO) activity, cytokine levels in paw tissue.
Xenograft Tumor Model Nude MiceTo evaluate in vivo anticancer efficacy.Tumor volume and weight, survival analysis, biomarker analysis in tumor tissue.
Systemic Infection Model MouseTo determine in vivo antimicrobial efficacy.Survival rate, bacterial/fungal load in organs.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for a wide range of therapeutic applications. Its synthesis is straightforward, and the presence of both hydrazide and acetamide moieties suggests a rich pharmacology waiting to be explored.

Future research should focus on the detailed biological characterization of this compound. This includes comprehensive in vitro screening across various disease models, followed by in vivo efficacy and safety studies. Mechanistic studies to identify its precise molecular targets and signaling pathways will be crucial for its further development as a potential drug candidate. The information and protocols provided in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound.

References

  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines. [Link]

  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). International Journal of Drug Development and Research. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. [Link]

  • Biological Activities of Hydrazone Derivatives. (2005). ARKIVOC. [Link]

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. (2012). PLoS ONE. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European Journal of Medicinal Chemistry. [Link]

Sources

A Multi-Platform Analytical Workflow for the Definitive Structure Elucidation of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the synthetic compound N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide. The target audience includes researchers, scientists, and professionals in drug development who require a robust framework for chemical characterization. Moving beyond a simple listing of techniques, this paper details the causal logic behind the selection of a multi-platform analytical approach, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each protocol is presented as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another. The ultimate goal is to build an unassailable body of evidence that confirms the molecular identity, connectivity, and functional group architecture of the title compound, ensuring the scientific integrity required for subsequent research and development phases.

Introduction and Strategic Overview

The compound this compound, with the molecular formula C₁₀H₁₃N₃O₃, is a multifunctional organic molecule featuring an acetamide group, a phenyl ring with para-substitution, an ether linkage, and a terminal hydrazide moiety.[1] The definitive confirmation of its structure is a critical prerequisite for any further investigation into its chemical or biological properties. An erroneous structural assignment can invalidate subsequent research and lead to significant wasted resources.

Therefore, a multi-pronged analytical strategy is not merely recommended; it is essential. No single technique can provide a complete picture. Mass spectrometry will confirm the molecular weight and elemental composition, infrared spectroscopy will verify the presence of key functional groups, and NMR spectroscopy will meticulously map the atomic connectivity. When combined, these techniques provide a synergistic and definitive structural proof.

G cluster_synthesis Hypothesized Structure cluster_validation Analytical Validation Workflow Hypothesis This compound C₁₀H₁₃N₃O₃ MW: 223.23 MS Mass Spectrometry (Molecular Weight & Formula) Hypothesis->MS IR IR Spectroscopy (Functional Groups) Hypothesis->IR NMR NMR Spectroscopy (Atomic Connectivity) Hypothesis->NMR Confirmed Confirmed Structure MS->Confirmed IR->Confirmed NMR->Confirmed NMR->Confirmed dummy1->Confirmed dummy2->Confirmed

Caption: Overall workflow for structural validation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Experience: The first step in any structure elucidation is to confirm that the synthesized compound has the correct molecular weight. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion. We will operate in positive ion mode, as the multiple nitrogen atoms in the acetamide and hydrazide groups are readily protonated.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of high-purity methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min

    • Gas Temperature: 300 - 350 °C

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Data & Interpretation

The molecular weight of C₁₀H₁₃N₃O₃ is 223.23 g/mol .[1] The primary ions expected in the ESI-MS spectrum are:

Ion SpeciesTheoretical m/zInterpretation
[M+H]⁺ 224.24 The protonated molecular ion. Its presence is the primary confirmation of the molecular weight.
[M+Na]⁺246.22Sodium adduct, common when using glass vials or if sodium salts are present.
[M+K]⁺262.19Potassium adduct, another common trace contaminant.

Trustworthiness: An HRMS measurement provides the highest level of confidence. For C₁₀H₁₄N₃O₃⁺ ([M+H]⁺), the exact mass is 224.1030. Observing this mass with an error of <5 ppm provides unambiguous confirmation of the elemental formula, ruling out other isobaric possibilities.

G cluster_frags Potential ESI Fragments M [C₁₀H₁₃N₃O₃+H]⁺ m/z = 224.10 F1 Loss of NH₂NH₂ m/z = 192.08 M->F1 - H₄N₂ F2 Loss of CONHNH₂ m/z = 165.08 M->F2 - CH₃N₂O F3 [NH₂COCH₃]⁺ m/z = 59.05 M->F3 Cleavage G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environment & Count) HSQC HSQC (Connects C to H) H1->HSQC COSY COSY (Connects H to adjacent H) H1->COSY C13 ¹³C NMR (Carbon Environment) C13->HSQC Assignment Unambiguous Signal Assignment HSQC->Assignment COSY->Assignment

Sources

A Technical Guide to Elucidating the Mechanism of Action of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on elucidating the core mechanism of action of the novel chemical entity, N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide. Given the limited direct research on this specific molecule, this guide is structured as a hypothesis-driven research framework. It leverages structure-activity relationship (SAR) principles based on its constituent functional moieties—the acetanilide and hydrazide groups—to propose a potential mechanism of action and outlines a rigorous, multi-stage experimental plan to validate this hypothesis.

Introduction and Rationale

This compound is a synthetic organic compound that combines two pharmacologically significant scaffolds in a single molecule: an acetanilide core and a hydrazide tail.

  • The Acetanilide Moiety: Acetanilide derivatives are a well-established class of compounds with diverse biological activities.[1][2] The most prominent example is N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen), a globally recognized analgesic and antipyretic.[3][4] The core N-phenylacetamide structure is known to be a template for various therapeutic agents, including those with anti-inflammatory, antimicrobial, and even anticoagulant properties.[5][6][7]

  • The Hydrazide Moiety: The hydrazide functional group (-CONHNH2) is a versatile pharmacophore present in numerous clinically used drugs and biologically active compounds.[8][9] Hydrazide derivatives exhibit a broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, antidepressant, and antitumor effects.[10][11][12][13][14] Notably, some hydrazides act as potent enzyme inhibitors, such as the monoamine oxidase (MAO) inhibitors iproniazid and isocarboxazid.[15]

The combination of these two moieties in this compound suggests the potential for a synergistic or multi-target mechanism of action. This guide proposes a primary hypothesis that the compound functions as an anti-inflammatory agent and outlines the experimental steps required to investigate this theory thoroughly.

Physicochemical Properties and Synthesis Overview

Before delving into the mechanism, a foundational understanding of the molecule's properties is crucial. While extensive experimental data for the title compound is not publicly available, computational predictions can provide initial guidance.

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC10H13N3O3---
Molecular Weight223.23 g/mol ---
Hydrogen Bond Donors3Computational
Hydrogen Bond Acceptors4Computational
Rotatable Bonds4Computational
LogP(Predicted)Computational

Synthesis: The synthesis of this compound would typically follow a multi-step pathway, starting from a readily available precursor like N-(4-hydroxyphenyl)acetamide (paracetamol). A plausible synthetic route is outlined below.

G cluster_0 Synthetic Pathway start N-(4-hydroxyphenyl)acetamide (Paracetamol) step1 React with Ethyl Chloroacetate (Williamson Ether Synthesis) start->step1 intermediate Ethyl 2-(4-acetamidophenoxy)acetate step1->intermediate step2 React with Hydrazine Hydrate (Hydrazinolysis) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic route for this compound.

Proposed Mechanism of Action: Dual Inhibition of Inflammatory Pathways

Hypothesis: this compound acts as a dual-function anti-inflammatory agent by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes, and potentially modulating the activity of inflammatory signaling pathways through interactions mediated by its hydrazide group.

The acetanilide portion of the molecule is structurally related to known COX inhibitors. The ether linkage and hydrazide tail may confer novel binding properties or introduce a secondary mechanism, possibly involving chelation of metal ions essential for enzymatic activity or interaction with other pro-inflammatory targets.

G cluster_pathway Hypothesized Anti-Inflammatory Mechanism cluster_cox COX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound N-[4-(2-hydrazino-2-oxoethoxy) -phenyl]acetamide compound->cox Inhibition

Caption: Hypothesized mechanism targeting the cyclooxygenase (COX) pathway.

Experimental Validation Framework

A tiered approach, from in vitro biochemical assays to cell-based models, is essential to systematically test the proposed mechanism.

Tier 1: In Vitro Biochemical Assays

Objective: To determine if the compound directly interacts with and inhibits key inflammatory enzymes.

A. Cyclooxygenase (COX) Inhibition Assay:

  • Causality: This is the primary test of our hypothesis. Direct inhibition of COX-1 and COX-2 would provide strong evidence for the proposed mechanism, mirroring the action of many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Protocol:

    • Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay Principle: A colorimetric or fluorometric COX inhibitor screening kit can be used. These assays typically measure the peroxidase component of COX activity.

    • Procedure: a. Prepare a dilution series of the test compound (e.g., from 0.1 µM to 100 µM) in DMSO. b. In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control. c. Incubate for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding arachidonic acid as the substrate. e. Add a colorimetric substrate that reacts with the prostaglandin G2 (PGG2) product. f. Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

    • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2.

B. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Causality: To assess the specificity of the compound. Inhibition of 5-LOX, another key enzyme in the arachidonic acid pathway, would suggest a broader anti-inflammatory profile.

  • Protocol:

    • Enzyme Source: Purified human recombinant 5-LOX.

    • Assay Principle: Measure the production of leukotrienes from arachidonic acid.

    • Procedure: Follow a similar procedure to the COX assay, using a 5-LOX specific substrate and detection method (e.g., measuring the formation of a fluorescent product).

    • Data Analysis: Determine the IC50 value for 5-LOX inhibition.

Tier 2: Cell-Based Assays

Objective: To confirm the compound's activity in a biological context and assess its effect on inflammatory signaling and cytotoxicity.

A. Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages:

  • Causality: This assay validates the in vitro findings in a cellular system. LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce inflammatory mediators, including PGE2, via the upregulation of COX-2. A reduction in PGE2 levels would confirm the compound's ability to inhibit COX activity in cells.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

    • Treatment: Seed cells in 24-well plates. Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Quantification: Collect the cell supernatant and measure the concentration of PGE2 using a commercial ELISA kit.

    • Data Analysis: Plot PGE2 concentration against the compound concentration to determine the cellular IC50.

B. Cytokine Production Assay (TNF-α, IL-6):

  • Causality: To investigate effects beyond the COX pathway. The hydrazide moiety might interfere with transcription factors like NF-κB, which regulate the expression of various pro-inflammatory cytokines.

  • Protocol:

    • Method: Using the same experimental setup as the PGE2 assay, measure the levels of TNF-α and IL-6 in the cell supernatant using specific ELISA kits.

    • Data Analysis: Determine if the compound inhibits the production of these key inflammatory cytokines.

C. Cytotoxicity Assay (MTT or LDH):

  • Causality: A critical self-validating step. It is essential to ensure that the observed anti-inflammatory effects are not simply due to cell death.

  • Protocol:

    • Method: Treat RAW 264.7 cells with the same concentration range of the compound used in the activity assays for 24-48 hours.

    • Measurement: Assess cell viability using an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).

    • Data Analysis: Determine the CC50 (the concentration that causes 50% cytotoxicity) and ensure it is significantly higher than the IC50 values from the activity assays to establish a therapeutic window.

G cluster_workflow Experimental Validation Workflow cluster_tier2 tier1 Tier 1: In Vitro Assays cox COX-1/COX-2 Inhibition Assay tier1->cox lox 5-LOX Inhibition Assay tier1->lox tier2 Tier 2: Cell-Based Assays cox->tier2 lox->tier2 pge2 PGE2 Production Assay (LPS-stimulated Macrophages) cytokine Cytokine (TNF-α, IL-6) Production Assay pge2->cytokine viability Cell Viability Assay (MTT / LDH) pge2->viability

Caption: A tiered experimental workflow for validating the proposed mechanism of action.

Future Directions and Advanced Studies

Should the initial tiers of experimentation yield promising results (e.g., potent and selective COX-2 inhibition with low cytotoxicity), the following advanced studies would be warranted:

  • Western Blot Analysis: To confirm that the reduction in PGE2 is due to the inhibition of COX-2 protein expression or activity, not just a downstream effect.

  • NF-κB Translocation Assay: To directly investigate the hypothesis that the compound affects NF-κB signaling, a key regulator of inflammation.

  • In Vivo Models: Progress to animal models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess in vivo efficacy, pharmacokinetics, and safety.

  • Target Deconvolution: Employ techniques like chemical proteomics or thermal shift assays to identify potential off-target interactions and further elucidate the compound's full mechanistic profile.

By following this structured, hypothesis-driven guide, researchers can systematically and rigorously investigate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.[Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate.[Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. National Institutes of Health (NIH).[Link]

  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate.[Link]

  • What is Acetamide used for? Patsnap Synapse.[Link]

  • Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH).[Link]

  • Biological activities of hydrazide derivatives in the new millennium. ResearchGate.[Link]

  • Pharmacological aspects of hydrazides and hydrazide derivatives. Journals.[Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Institutes of Health (NIH).[Link]

  • 2-Hydrazinyl-2-oxo-N-phenylacetamide. PubChem.[Link]

  • Acetanilide Structure, Formula & Properties. Study.com.[Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.[Link]

  • Acetamide. Wikipedia.[Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Chemical structures of studied acetanilide derivatives. ResearchGate.[Link]

  • Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace.[Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.[Link]

  • Acetamide Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.[Link]

  • Hydrazide-based drugs in clinical use. ResearchGate.[Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. National Institutes of Health (NIH).[Link]

  • Synthesis and analgesic activity of some acetamide derivatives. ResearchGate.[Link]

  • Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology.[Link]

  • Acetanilide. National Institutes of Health (NIH).[Link]

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A Comprehensive Technical Guide to the Safe Handling of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory setting. The information herein is synthesized from available safety data and knowledge of related chemical structures. All laboratory work should be conducted after a thorough, site-specific risk assessment and in compliance with all institutional and regulatory guidelines.

Introduction: Compound Profile and Structural Rationale for Caution

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide (CAS No. 75129-75-8) is a substituted aromatic compound incorporating two key functional groups of toxicological significance: an acetamide moiety and a hydrazide group. Its structure suggests its potential utility as an intermediate in pharmaceutical synthesis, leveraging the reactivity of the hydrazide for forming hydrazones or other derivatives.

The primary rationale for stringent safety and handling protocols stems directly from these functional groups. The hydrazide group (-CONHNH2) is a derivative of hydrazine, a class of compounds known for potential genotoxicity and carcinogenicity.[1][2] The N-aryl acetamide structure is also present in compounds that are metabolized to reactive intermediates.[3] Therefore, a comprehensive safety evaluation must be predicated on the potential hazards associated with both of these structural alerts, even in the absence of exhaustive toxicological studies for this specific molecule. A supplier Safety Data Sheet (SDS) notes that the toxicological properties of this specific product have not been fully investigated.[4]

This guide provides a framework for handling this compound with the appropriate level of caution, grounded in an understanding of its chemical reactivity and the known hazards of analogous structures.

Section 1: Hazard Identification and Classification

While comprehensive toxicological data for this compound is not fully available, supplier information and the known hazards of its constituent functional groups allow for a robust hazard classification.[4]

GHS Classification

Based on supplier data, the compound is classified with the GHS07 pictogram (Exclamation Mark) and the signal word "Warning". The associated hazard statements indicate a multi-faceted risk profile:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Inferred Hazards: Genotoxicity and Carcinogenicity

The presence of the hydrazide functional group is a significant structural alert for potential long-term health effects. Hydrazine and its organic derivatives have been shown to be genotoxic in various assays and are considered potential carcinogens.[1][2][5] The acetamide moiety, particularly N-aryl acetamides, can also be associated with carcinogenicity, with some being classified as possible human carcinogens (IARC Group 2B).[6]

Causality: The genotoxicity of hydrazines is often attributed to their ability to form reactive radicals or to be metabolized into alkylating agents that can damage DNA. This potential necessitates handling the compound as a suspected carcinogen and mutagen, even without a formal classification for this specific molecule.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Given the compound's irritant properties and potential for systemic toxicity and long-term health effects, a multi-layered approach to exposure control is mandatory. The primary goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and handling of its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE. The selection of specific materials, such as glove type, should be based on a thorough risk assessment and compatibility data.

Protection Type Specification Rationale for Use
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended, minimum 0.2mm thickness).Prevents skin contact, irritation (H315), and dermal absorption (H312).[4] Always inspect gloves for integrity before use and change them frequently.
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes, preventing serious eye irritation (H319).[4]
Skin & Body Fully-buttoned laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Use in a fume hood is the primary control. If a hood is not available for a specific task, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required for handling the solid.Prevents inhalation of the harmful dust (H332) and respiratory irritation (H335).

Section 3: Safe Handling, Storage, and Disposal Workflow

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

G cluster_0 Preparation & Handling cluster_1 Waste Management Receiving 1. Receiving & Inspection Storage 2. Segregated Storage Receiving->Storage Verify Integrity Weighing 3. Weighing in Fume Hood Storage->Weighing Transport in Secondary Container Dissolution 4. Dissolution in Fume Hood Weighing->Dissolution Experiment 5. Experimental Use Dissolution->Experiment Waste_Solid 6a. Solid Waste Collection Experiment->Waste_Solid Contaminated PPE, Weigh Boats, etc. Waste_Liquid 6b. Liquid Waste Collection Experiment->Waste_Liquid Unused Solutions, Reaction Quench Disposal 7. Hazardous Waste Disposal Waste_Solid->Disposal Waste_Liquid->Disposal

Caption: Lifecycle workflow for this compound.
Handling and Storage
  • Handling: Avoid creating dust. Use only in a chemical fume hood. Wash hands thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Supplier recommendations indicate storage at 2-8°C, protected from light. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Disposal

Dispose of this compound and its containers as hazardous waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain or in general waste streams. Contaminated labware and PPE should be collected in a designated, sealed waste container for incineration or other approved disposal methods.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of running water for at least 15 minutes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Accidental Release Measures

The response to a spill should be dictated by its size and location.

G Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Large or Uncontained Cleanup Wear Full PPE. Cover with absorbent material. Collect in sealed container. SmallSpill->Cleanup Evacuate Evacuate Area Alert Safety Personnel LargeSpill->Evacuate End End Response Evacuate->End Decontaminate Decontaminate Spill Area. Dispose of waste. Cleanup->Decontaminate Decontaminate->End

Sources

An In-depth Technical Guide to the Purity Analysis of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of purity assessment, from understanding potential impurities based on the synthetic route to the application of advanced analytical methodologies. We will explore the strategic implementation of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation. Furthermore, this guide outlines the principles of thermal analysis and forced degradation studies to ensure a thorough understanding of the compound's stability and degradation profile, all grounded in scientific rationale and regulatory expectations.

Introduction: The Imperative of Purity for this compound

This compound (CAS No. 75129-75-8, Molecular Formula: C₁₀H₁₃N₃O₃, Molecular Weight: 223.23 g/mol ) is a molecule of significant interest in synthetic chemistry, often serving as a precursor or intermediate in the development of more complex molecules, including potential pharmaceutical agents.[1][2] The presence of reactive hydrazide and acetamide functional groups makes it a versatile building block.[3] However, these same reactive sites can also be sources of instability and impurity formation.

The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final product. Impurities, even in trace amounts, can lead to unforeseen side reactions, altered pharmacological or toxicological profiles, and compromised product stability. Therefore, a robust and comprehensive analytical strategy for purity determination is paramount. This guide provides the scientific rationale and detailed protocols for a multi-faceted approach to the purity analysis of this compound.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A logical starting point for any purity analysis is a thorough understanding of the compound's synthetic pathway, as this is the primary source of process-related impurities. A common and logical synthetic route to this compound is a two-step process:

  • Etherification: N-(4-hydroxyphenyl)acetamide (paracetamol) is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) under basic conditions to form the intermediate ethyl 2-(4-acetamidophenoxy)acetate.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound.

This synthetic route informs the potential impurity profile we must be equipped to detect and quantify.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide Ethyl 2-(4-acetamidophenoxy)acetate Ethyl 2-(4-acetamidophenoxy)acetate N-(4-hydroxyphenyl)acetamide->Ethyl 2-(4-acetamidophenoxy)acetate 1. Ethyl haloacetate 2. Base Ethyl haloacetate Ethyl haloacetate Base (e.g., K2CO3) Base (e.g., K2CO3) Target_Compound This compound Ethyl 2-(4-acetamidophenoxy)acetate->Target_Compound Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate

Caption: Synthetic pathway of this compound.

Table of Potential Process-Related Impurities
Impurity NameStructureOrigin
Impurity A: N-(4-hydroxyphenyl)acetamideParacetamolUnreacted starting material from Step 1.
Impurity B: Ethyl 2-(4-acetamidophenoxy)acetateEster IntermediateUnreacted intermediate from Step 2.
Impurity C: HydrazineHydrazineExcess reagent from Step 2.
Impurity D: Di-acylated HydrazineTwo molecules of the ester intermediate reacting with one molecule of hydrazine.Side reaction in Step 2.
Impurity E: N,N'-bis[2-(4-acetamidophenoxy)acetyl]hydrazineDimerization of the product or reaction with the starting ester.Side reaction in Step 2.

Chromatographic Purity Assessment: The Quantitative Backbone

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] A stability-indicating HPLC method is one that is validated to be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[5]

Rationale for HPLC Method Design

For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both polar (hydrazide, amide) and non-polar (phenyl ring) moieties, making it well-suited for separation on a C18 stationary phase.

  • Column: A C18 column is selected for its versatility and proven performance in separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will be employed. This allows for the effective elution of both polar and non-polar impurities. The use of a buffer is critical to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times and peak shapes.

  • Detection: Given the presence of the phenyl ring, UV detection is appropriate. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which is invaluable for peak purity assessment and impurity identification.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (monitor 200-400 nm with PDA)
Injection Volume 10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.01090
25.01090
25.1955
30.0955

Sample Preparation:

  • Diluent: Mobile Phase A and Acetonitrile (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Diagram of HPLC Workflow

G Sample_Prep Sample Preparation (1.0 mg/mL in Diluent) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Inject 10 µL PDA_Detector PDA Detector (245 nm) HPLC_System->PDA_Detector Elution Data_Analysis Data Analysis (Peak Integration, % Purity Calculation) PDA_Detector->Data_Analysis Chromatogram

Caption: Workflow for the HPLC purity analysis.

Illustrative Quantitative Data

The purity of the sample is typically determined by area normalization, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

PeakRetention Time (min)Area% Area
Impurity A3.515000.05
Main Peak 10.2 2985000 99.50
Impurity B15.860000.20
Unknown Impurity 118.145000.15
Unknown Impurity 221.330000.10
Total 3000000 100.00

Identification of Unknowns: The Power of LC-MS

While HPLC provides quantitative data on purity, it does not inherently identify unknown impurity peaks. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[6] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of impurities, which is a critical piece of information for their structural elucidation.

LC-MS Protocol for Impurity Identification

The same chromatographic conditions as the HPLC method can often be adapted for LC-MS, with the crucial modification of using volatile mobile phase additives.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column thermostat, and a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).

Chromatographic and MS Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive and Negative Modes
Scan Range m/z 50 - 1000
Interpreting LC-MS Data

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the ions. In positive ESI mode, we would expect to see the [M+H]⁺ ion for the main compound at m/z 224.10. Any other peaks in the chromatogram can be analyzed for their m/z values to propose molecular formulas for the corresponding impurities.

Structural Confirmation and Elucidation: Spectroscopic Techniques

Spectroscopic techniques provide detailed structural information and are used to confirm the identity of the main compound and to elucidate the structure of isolated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • -CH₃ (acetamide): A singlet around δ 1.9-2.1 ppm.

  • -O-CH₂-: A singlet around δ 4.4-4.6 ppm.

  • Aromatic protons: Two doublets in the aromatic region (δ 6.8-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • -NH- (acetamide): A singlet around δ 9.8-10.0 ppm.

  • -NH-NH₂ (hydrazide): Broad signals that may exchange with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in the molecule.

Expected FTIR Absorption Bands (cm⁻¹):

  • N-H stretching (amide and hydrazine): 3200-3400 cm⁻¹

  • C=O stretching (amide): ~1660 cm⁻¹

  • C=O stretching (hydrazide): ~1680 cm⁻¹

  • N-H bending (amide): ~1550 cm⁻¹

  • C-O stretching (ether): ~1240 cm⁻¹

Assessing Stability: Forced Degradation Studies

Forced degradation studies are a regulatory requirement (ICH Q1A) and are crucial for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Protocol for Forced Degradation

A solution of this compound (e.g., 0.1 mg/mL) is subjected to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is heated at 105°C for 48 hours.

  • Photolytic Degradation: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The stressed samples are then analyzed by the developed HPLC method to assess the extent of degradation and to identify any degradation products.

Diagram of Forced Degradation Workflow

G Compound This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Compound->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidation (3% H2O2, RT) Compound->Oxidation Thermal Thermal (105°C, Solid) Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis

Caption: Forced degradation study workflow.

Thermal Analysis: An Orthogonal Approach to Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable, orthogonal information about the purity and stability of a compound.

  • DSC: Can be used to determine the melting point and enthalpy of fusion. A sharp melting endotherm is indicative of high purity. The presence of impurities often leads to a broadening of the melting peak and a depression of the melting point.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for detecting residual solvents and assessing thermal stability.

Conclusion: A Holistic Strategy for Purity Assurance

The purity analysis of this compound requires a multi-faceted and scientifically-driven approach. A thorough understanding of the synthetic route allows for a targeted search for process-related impurities. A validated, stability-indicating HPLC method serves as the quantitative foundation for purity assessment. LC-MS is then employed for the identification of unknown impurities, while spectroscopic techniques like NMR and FTIR provide unequivocal structural confirmation. Forced degradation studies and thermal analysis further contribute to a comprehensive understanding of the compound's stability and purity profile. By integrating these methodologies, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream applications.

References

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

  • N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. PubChem. [Link]

  • Forced degradation – Knowledge and References. Taylor & Francis Online. [Link]

  • Acetamide at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2018). PMC. [Link]

  • A new stability-indicating RP-HPLC method for the simultaneous estimation of sofosbuvir and velpatasvir in API and tablet dosage form. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PROPYL PARABEN IN HYDRALAZINE HYDROCHLORIDE INJECTION. (2021). International Journal of Novel Research and Development. [Link]

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2020). PMC. [Link]

  • 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. [Link]

  • Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. (2007). Acta Farm. Bonaerense. [Link]

  • Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. (2025). Scientific Reports. [Link]

  • Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. (2005). Journal of Chromatography B. [Link]

  • Acetamide, N-ethyl-N-phenyl-. NIST WebBook. [Link]

  • N-(2-Fluoro-phenyl)-2-oxo-2-[N'-(3,4,5-trimethoxy-benzylidene)-hydrazino]-acetamide. SpectraBase. [Link]

  • N-[4-({(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}sulfonyl)phenyl]acetamide. SpectraBase. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2023). Research Journal of Pharmacy and Technology. [Link]

  • N-Acetylanthranilic acid hydrazide. PubChem. [Link]

  • N-(4-({2-[(furan-2-yl)methylidene]hydrazinesulfonyl}phenyl)acetamide. PubChem. [Link]

  • N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. PubChem. [Link]

  • 2-oxo-n-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide. PubChem. [Link]

  • 2-Hydrazinyl-2-oxo-N-phenylacetamide. PubChem. [Link]

  • N4-Acetylsulfamerazine. PubChem. [Link]

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An In-depth Technical Guide to N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, a chemical compound of interest in various research and development applications. This document will cover its nomenclature, chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug discovery.

Compound Identification and Nomenclature

The compound with the Chemical Abstracts Service (CAS) Registry Number 75129-75-8 is systematically named This compound .[1] A significant and frequently used synonym is Acetic acid, [4-(acetylamino)phenoxy]-, hydrazide .[2] Understanding both the systematic name and its common synonyms is crucial for comprehensive literature searches and clear communication within the scientific community.

Alternative Names and Synonyms

A comprehensive list of identifiers is essential for database searches and procurement.

Identifier TypeValueSource
Primary Name This compoundMatrix Scientific
Synonym Acetic acid, [4-(acetylamino)phenoxy]-, hydrazideAngene Chemical
CAS Number 75129-75-8Matrix Scientific, Angene Chemical
Molecular Formula C₁₀H₁₃N₃O₃Matrix Scientific, Angene Chemical
Molecular Weight 223.23 g/mol Matrix Scientific, Angene Chemical
SMILES O=C(NN)COC1=CC=C(NC(C)=O)C=C1BLDpharm
InChI 1S/C10H13N3O3/c1-7(14)12-8-2-4-9(5-3-8)16-6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)Sigma-Aldrich
InChI Key UKZKIIKNIOGTIA-UHFFFAOYSA-NSigma-Aldrich

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and application in experimental settings.

PropertyValueSource
XLogP3 -0.4Angene Chemical
Hydrogen Bond Donor Count 3Angene Chemical
Hydrogen Bond Acceptor Count 4Angene Chemical
Rotatable Bond Count 4Angene Chemical
Topological Polar Surface Area 93.4 ŲAngene Chemical
Heavy Atom Count 16Angene Chemical
Complexity 250Angene Chemical

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary transformations: etherification of the phenolic hydroxyl group followed by hydrazinolysis of the resulting ester.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis Paracetamol N-(4-hydroxyphenyl)acetamide Ester_Intermediate Ethyl 2-(4-acetamidophenoxy)acetate Paracetamol->Ester_Intermediate Ethyl chloroacetate, K₂CO₃, Acetone, Reflux Final_Product This compound Ester_Intermediate->Final_Product Hydrazine hydrate, Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-established method for similar chemical transformations and serves as a robust starting point for laboratory synthesis.

Step 1: Synthesis of Ethyl 2-(4-acetamidophenoxy)acetate

  • To a solution of N-(4-hydroxyphenyl)acetamide (1 equivalent) in acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2-(4-acetamidophenoxy)acetate.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(4-acetamidophenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (a significant excess, e.g., 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.[3]

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs—the acetamide and hydrazide functional groups—are present in a wide range of biologically active molecules. This suggests its primary utility as a chemical intermediate or a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

As a Chemical Intermediate

The terminal hydrazide group is a versatile functional handle for further chemical modifications. It can readily react with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with diverse biological activities. Additionally, the hydrazide can be a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, which are common pharmacophores in drug discovery.

Potential as a Linker in Bioconjugation and Drug Delivery

The bifunctional nature of this molecule, with a reactive hydrazide at one end and a more stable acetamidophenyl group at the other, makes it a candidate for use as a linker in bioconjugation or for the development of drug delivery systems. The hydrazide can be used to attach the molecule to a payload (e.g., a drug) or a targeting moiety.

Inferred Biological Potential from Analogous Structures

Derivatives of acetamide and hydrazide have been investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory agents : Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds contain amide functionalities. The core structure of this compound is related to phenacetin and paracetamol, which are well-known analgesics and antipyretics.[4]

  • Anticancer agents : The acetamide scaffold is found in numerous compounds with demonstrated anticancer activity.

  • Antimicrobial agents : Various hydrazide derivatives have been shown to possess antibacterial and antifungal properties.

It is important to note that these are potential areas of investigation based on chemical similarity, and specific biological testing of this compound would be required to confirm any therapeutic utility.

Safety and Handling

According to available safety data sheets, this compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with a well-defined structure and physicochemical properties. While its direct biological applications are not yet widely reported, its chemical structure, particularly the presence of a reactive hydrazide group, makes it a valuable intermediate for the synthesis of a wide range of potentially bioactive molecules. Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this versatile chemical entity.

References

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 10(1), 16189. [Link]

  • Angene Chemical. (n.d.). Acetic acid, [4-(acetylamino)phenoxy]-, hydrazide. Retrieved from [Link]

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Methodological & Application

Using N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide for peptide enrichment

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Glycopeptide Enrichment Using Hydrazide Chemistry

Introduction: The Challenge of Glycoproteomics

Protein glycosylation is a critical post-translational modification (PTM) that governs protein folding, stability, trafficking, and cell-cell recognition.[1][2] Aberrant glycosylation is a known hallmark of numerous diseases, including cancer and congenital disorders, making glycoproteins prime candidates for biomarker discovery and therapeutic targets.[1][3] However, analyzing glycoproteins from complex biological samples presents significant analytical challenges. Glycopeptides are often present in low stoichiometry compared to their non-glycosylated counterparts, and their signals are suppressed in mass spectrometry (MS) analysis.[4][5]

To overcome these hurdles, selective enrichment of glycopeptides prior to MS analysis is an essential step.[5][6] Hydrazide chemistry offers a robust and highly specific covalent capture strategy to isolate glycopeptides from complex proteolytic digests, thereby enhancing their detection and enabling in-depth characterization of both the glycosylation site and the attached glycan structure.[7][8][9]

This guide provides a comprehensive overview of the principles and a detailed protocol for the enrichment of N-linked glycopeptides using hydrazide-functionalized solid supports, featuring reagents such as N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide.

Principle of the Method

Hydrazide chemistry-based enrichment is a two-step covalent capture process targeting the glycan portion of a peptide.[9]

  • Oxidation: The workflow begins with the gentle oxidation of cis-diol groups within the sugar moieties of the glycopeptides. Sodium periodate (NaIO₄) is commonly used to selectively cleave the carbon-carbon bond of these diols, converting them into reactive aldehyde groups.[9][10] This reaction is highly specific to carbohydrates under controlled conditions, as amino acid side chains in the peptide backbone are generally not affected, with the exception of N-terminal serine and threonine under certain conditions.[1][11]

  • Covalent Capture: The newly formed aldehydes are then reacted with a hydrazide group (-CONHNH₂) immobilized on a solid support (e.g., agarose beads). The reagent this compound is an example of a molecule that contains this key functional group. This reaction forms a stable covalent hydrazone bond, effectively immobilizing the glycopeptides onto the support.[7][12][13] The reaction is typically carried out under mildly acidic conditions (pH ~4.5-5.5) to catalyze the formation of the hydrazone bond.[14][15]

Once captured, non-glycosylated peptides are washed away. The enriched glycopeptides can then be released for mass spectrometry analysis. The most common release method involves enzymatic cleavage of the N-glycan using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the asparagine (Asn) residue and the innermost N-acetylglucosamine (GlcNAc) of the glycan.[9][16][17] This process leaves the formerly glycosylated peptide with a signature mass shift (+0.984 Da) due to the deamidation of asparagine to aspartic acid, pinpointing the exact site of glycosylation.[18]

Hydrazide_Enrichment_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment Workflow cluster_analysis Downstream Analysis Prot_Digest Protein Digest (Tryptic Peptides) Oxidation Step 1: Oxidation (Sodium Periodate) Prot_Digest->Oxidation Coupling Step 2: Covalent Coupling (Hydrazide Beads) Oxidation->Coupling Wash Step 3: Wash (Remove Non-Glycopeptides) Coupling->Wash Release Step 4: Enzymatic Release (PNGase F) Wash->Release MS_Analysis LC-MS/MS Analysis (Site Identification) Release->MS_Analysis

Figure 1. High-level workflow for N-linked glycopeptide enrichment using hydrazide chemistry.

The Reagent: this compound

While many commercial hydrazide beads are based on adipic acid dihydrazide, a custom functionalized support can be created using a reagent like this compound. This molecule consists of three key parts:

  • A Phenylacetamide Moiety: Provides a stable backbone.

  • An Ether Linkage: Acts as a spacer to reduce steric hindrance.

  • A Hydrazide Group: The reactive functional group for capturing aldehyde-containing molecules.

This structure allows it to be immobilized onto a pre-activated solid support (e.g., NHS-activated agarose) to create the affinity resin required for the enrichment protocol.

Detailed Protocols

This section provides a step-by-step methodology for the enrichment of N-linked glycopeptides from a complex protein mixture.

PART A: Preparation of Protein Digest

This protocol assumes the starting material is a complex protein mixture (e.g., cell lysate, serum). Standard bottom-up proteomics preparation is required.[19][20]

  • Protein Reduction & Alkylation:

    • Resuspend protein pellet in 100 µL of 8 M Urea, 50 mM Tris-HCl, pH 8.0.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 45 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight (16-18 hours) at 37°C.

  • Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the eluted peptides completely using a vacuum centrifuge.

PART B: Glycopeptide Enrichment
  • Oxidation of Glycans:

    • Rationale: Sodium periodate (NaIO₄) specifically oxidizes cis-diol groups on sugar residues to create aldehydes. A concentration of 10-15 mM is typically sufficient and minimizes off-target oxidation of amino acids like methionine or tryptophan.[10][11]

    • Protocol:

      • Resuspend the dried peptide digest in 100 µL of coupling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

      • Add 15 µL of freshly prepared 100 mM NaIO₄ solution (final concentration ~13 mM).

      • Incubate for 1 hour at room temperature in the dark (periodate is light-sensitive).

      • Quench the reaction by adding 10 µL of 100 mM sodium sulfite or glycerol and incubating for 10 minutes.

  • Coupling to Hydrazide Resin:

    • Rationale: The formation of a hydrazone bond between the peptide's new aldehyde group and the resin's hydrazide group is most efficient at a slightly acidic pH (4.5-5.5), which catalyzes the dehydration step of the reaction.[14][21]

    • Protocol:

      • Equilibrate the hydrazide beads (e.g., Affi-Gel Hz Hydrazide Gel or equivalent; 50 µL of slurry per 1 mg of peptide) by washing three times with 500 µL of coupling buffer.[17]

      • Add the quenched peptide solution to the equilibrated beads.

      • Incubate overnight (16-18 hours) at room temperature with gentle end-over-end rotation.

  • Washing (Removal of Non-Glycopeptides):

    • Rationale: Extensive washing is critical to remove non-specifically bound peptides and ensure high enrichment specificity. A series of washes with high salt, organic solvent, and low pH helps disrupt ionic, hydrophobic, and weaker non-covalent interactions.

    • Protocol:

      • Centrifuge the beads (100 x g for 1 min) and discard the supernatant (this contains unbound, non-glycosylated peptides).[17]

      • Wash the beads sequentially with 1 mL of each of the following solutions:

        • 1.5 M NaCl

        • Milli-Q Water

        • 50% Acetonitrile

        • 100 mM Ammonium Bicarbonate (AMBIC), pH 8.0 (three times)

PART C: Release of N-Glycopeptides and Sample Cleanup
  • Enzymatic Release with PNGase F:

    • Rationale: PNGase F is an amidase that cleaves the bond between the Asn side chain and the N-glycan, releasing the intact glycan and leaving the peptide backbone bound to the Asn, which is converted to Asp.[16][18] Performing this step on-bead ensures that only formerly N-glycosylated peptides are recovered.

    • Protocol:

      • After the final AMBIC wash, remove the supernatant.

      • Add 100 µL of 50 mM AMBIC containing 2-4 units of recombinant PNGase F to the beads.[17]

      • Incubate overnight (12-18 hours) at 37°C.[17]

      • Centrifuge the beads and carefully collect the supernatant, which now contains the released, formerly N-glycosylated peptides.

      • Perform a final wash of the beads with 50 µL of 50 mM AMBIC and combine it with the first supernatant to maximize recovery.

  • Final Desalting:

    • Rationale: The released peptides are in a high-salt buffer (AMBIC), which must be removed before MS analysis. A final C18 cleanup step is required. Note that formerly glycosylated peptides can be hydrophilic, so care must be taken during this step.[4]

    • Protocol:

      • Acidify the collected supernatant with 0.1% TFA.

      • Desalt using a C18 ZipTip or similar micro-SPE format.

      • Elute, dry completely in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% Formic Acid in water) for LC-MS/MS analysis.

Quality Control and Expected Results

A self-validating protocol includes critical quality control checks.

  • Enrichment Specificity: Analyze a small aliquot of the flow-through and the first wash fraction by LC-MS/MS. The presence of known high-abundance non-glycoproteins (e.g., albumin in serum samples) and the absence of known glycopeptides confirms efficient capture.

  • Enrichment Efficiency: The number of unique glycopeptides identified should increase dramatically compared to an analysis of the same sample without enrichment. Enrichment can improve recovery by over 300% for some glycopeptides.[22][23]

ParameterBefore EnrichmentAfter Hydrazide Enrichment
Total Peptides Identified ~25,000~2,000
Unique Glycosites Identified ~50-100~800-1,200
% of Spectra from Glycopeptides < 1%> 85%
Detection of Low-Abundance Glycoproteins Very LowSignificantly Increased

Table 1: Representative data comparing a typical complex proteomic sample (e.g., 100 µg human serum digest) before and after hydrazide enrichment.

Mass Spectrometry Data Analysis

The analysis of enriched glycopeptides requires specific settings in database search algorithms.

  • Variable Modification: Set "Deamidation (N)" as a variable modification. This accounts for the +0.984 Da mass shift on asparagine residues where N-glycans were attached.

  • Glycosylation Motif: The canonical N-glycosylation motif is Asn-X-Ser/Thr (where X is any amino acid except Proline).[24] Identified peptides should conform to this sequon.

  • Fragmentation Method: Higher-energy Collisional Dissociation (HCD) is effective for sequencing the peptide backbone of formerly glycosylated peptides.[9]

Figure 2. Simplified chemical principle of glycan oxidation and covalent capture.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Glycopeptides Inefficient oxidation.Ensure NaIO₄ solution is fresh. Optimize concentration (10-20 mM) and incubation time (1-2 hours).
Incomplete coupling.Check pH of coupling buffer (should be 4.5-5.5). Extend coupling time to 24 hours.
Steric hindrance on beads.Consider alternative release methods, such as using hydroxylamine to cleave the hydrazone bond before PNGase F treatment in solution.[1][25]
High Non-Specific Binding Insufficient washing.Increase the number and stringency of wash steps. Add a wash with a denaturant like 2 M urea or 0.1% SDS followed by extensive buffer washes.
Hydrophobic interactions.Include a high percentage of organic solvent (e.g., 80% acetonitrile) in one of the wash steps.
No Peptides Detected After Release PNGase F activity is low.Ensure PNGase F is from a reliable source and has been stored correctly. Use a new batch. Check buffer compatibility (denaturants like urea can inhibit PNGase F).
Peptides lost during desalting.Use a desalting material optimized for hydrophilic peptides. Ensure proper acidification before loading onto C18 material.

Conclusion

Hydrazide chemistry provides a powerful and specific method for the enrichment of glycopeptides from highly complex biological samples. By covalently capturing the glycan moieties, this technique dramatically reduces sample complexity and enhances the detection of low-abundance glycoforms. The protocol outlined here, when combined with high-resolution mass spectrometry, serves as a robust platform for comprehensive glycoproteomic studies, paving the way for new discoveries in disease diagnostics and fundamental biology.

References

  • Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry. [Link]

  • Sun, S., et al. (2012). Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis. Analytical Chemistry. [Link]

  • Huang, J., et al. (2015). Highly Efficient Release of Glycopeptides from Hydrazide Beads by Hydroxylamine Assisted PNGase F Deglycosylation for N-Glycoproteome Analysis. Analytical Chemistry. [Link]

  • Rashidian, M., & Distefano, M. D. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm Website. [Link]

  • Vigo, N., et al. (2023). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Expert Review of Proteomics. [Link]

  • Sun, S., et al. (2012). Capture and dimethyl labeling of glycopeptides on hydrazide beads for quantitative glycoproteomics analysis. PubMed. [Link]

  • Dell, A., & Morris, H. R. (2009). Mass spectrometry in the analysis of N- and O-linked glycans. Annals of Medicine. [Link]

  • Chen, Y., et al. (2021). Highly Efficient Enrichment of O-GlcNAc Glycopeptides Based on Chemical Oxidation and Reversible Hydrazide Chemistry. Analytical Chemistry. [Link]

  • Zhang, H., et al. (2013). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Zhu, Z., et al. (2020). Large-scale Identification of N-linked Intact Glycopeptides in Human Serum using HILIC Enrichment and Spectral Library Search. Molecular & Cellular Proteomics. [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. [Link]

  • MtoZ Biolabs. (n.d.). Glycopeptide Enrichment Service. MtoZ Biolabs Website. [Link]

  • Yang, S. J., & Zhang, H. (2012). Glycan analysis by reversible reaction to hydrazide beads and mass spectrometry. Analytical Chemistry. [Link]

  • Hu, Y., & Mechref, Y. (2012). Intact glycopeptide characterization using mass spectrometry. Bioanalysis. [Link]

  • Azadi, P., & Heiss, C. (2009). Mass spectrometry of N-linked glycans. Methods in Molecular Biology. [Link]

  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Science.gov. [Link]

  • Harvey, D. J. (2009). Analysis of N-Linked Glycans by Mass Spectrometry. Springer Nature Experiments. [Link]

  • ResearchGate. (2015). Highly Efficient Release of Glycopeptides from Hydrazide Beads by Hydroxylamine Assisted PNGase F Deglycosylation for N-Glycoproteome Analysis. ResearchGate. [Link]

  • Udeshi, N. D., et al. (2020). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. STAR Protocols. [Link]

  • Nilsson, J., et al. (2009). Enrichment of glycopeptides for glycan structure and attachment site identification. Nature Methods. [Link]

  • Ludger Ltd. (n.d.). PNGase F (Peptide-N-Glycosidase F). Ludger Website. [Link]

  • Clamp, J. R., & Hough, L. (1965). The periodate oxidation of amino acids with reference to studies on glycoproteins. Biochemical Journal. [Link]

  • Figshare. (2015). Collection - Highly Efficient Release of Glycopeptides from Hydrazide Beads by Hydroxylamine Assisted PNGase F Deglycosylation for N‑Glycoproteome Analysis. Figshare. [Link]

  • Medzihradszky, K. F., et al. (2004). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Molecular & Cellular Proteomics. [Link]

  • Riley, N. M., & Coon, J. J. (2018). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics. [Link]

  • Vigo, N., et al. (2023). Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers. Taylor & Francis Online. [Link]

  • Song, E., et al. (2022). Improving Glycoproteomic Analysis Workflow by Systematic Evaluation of Glycopeptide Enrichment, Quantification, Mass Spectrometry Approach, and Data Analysis Strategies. Analytical Chemistry. [Link]

  • Wang, Y., et al. (2022). Rapid and large-scale glycopeptide enrichment strategy based on chemical ligation. National Science Review. [Link]

  • ResearchGate. (n.d.). Glycol-Cleavage Oxidation. ResearchGate. [Link]

  • Let's learn chemistry. (2019). Periodate Oxidation mechanisms & trick. YouTube. [Link]

  • Spiro, R. G. (1964). PERIODATE OXIDATION OF THE GLYCOPROTEIN FETUIN. Journal of Biological Chemistry. [Link]

  • Tsybin, Y. O., et al. (2021). Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. Expert Review of Proteomics. [Link]

  • Melby, J. A., et al. (2021). Top-down proteomics. Nature Reviews Methods Primers. [Link]

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Application Notes and Protocols: Advancing Proteomics with Hydrazide Chemistry for Glycoprotein Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Glycosylation and the Power of Hydrazide Chemistry

Protein glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is one of the most complex and prevalent post-translational modifications. It plays a pivotal role in a vast array of biological processes, including protein folding and stability, cell-cell recognition, signal transduction, and immune responses.[1] Consequently, aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making glycoproteins highly valuable as biomarkers and therapeutic targets.[2][3]

However, the analysis of glycoproteins from complex biological samples presents significant analytical challenges. The low abundance of many glycoproteins, coupled with the high degree of glycan heterogeneity, often masks them in conventional proteomic workflows. To overcome these hurdles, enrichment strategies that selectively isolate glycoproteins are essential.

Hydrazide chemistry offers a robust and widely adopted method for the covalent capture and enrichment of glycoproteins.[4][5] This approach provides a powerful tool for in-depth glycoproteomic analysis, enabling researchers to delve deeper into the functional roles of glycosylation in health and disease. This guide provides a comprehensive overview of the principles of hydrazide chemistry and detailed protocols for its application in proteomics research. While the protocols described are broadly applicable to various hydrazide-containing reagents, they provide a solid foundation for the use of molecules like N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide (HOPA) for glycoprotein capture.

Chemical Principles of Hydrazide-Based Glycoprotein Enrichment

The core of hydrazide chemistry for glycoproteomics is a two-step process that allows for the specific covalent linkage of glycoproteins to a solid support or a probe molecule.[6][7]

Step 1: Oxidation of Glycans to Generate Aldehydes

The first step involves the gentle chemical oxidation of cis-diol groups within the glycan structures to create reactive aldehyde groups. Sodium meta-periodate (NaIO₄) is the most commonly used oxidizing agent for this purpose.[7][8] Under controlled conditions (e.g., low temperature and short incubation times), periodate selectively cleaves the bond between adjacent carbon atoms bearing hydroxyl groups, which are abundant in sugar residues, particularly in sialic acids at the termini of glycan chains.[7][9] This targeted oxidation is crucial as it introduces a chemical handle onto the glycoproteins that is not naturally abundant in the proteome, thereby ensuring specificity.

Step 2: Covalent Capture via Hydrazone Bond Formation

The newly generated aldehyde groups on the glycoproteins are then reacted with a hydrazide-functionalized molecule. The nucleophilic hydrazide group (-NH-NH₂) readily attacks the electrophilic aldehyde, resulting in the formation of a stable covalent hydrazone bond (-C=N-NH-).[6][10] This reaction is highly specific and proceeds efficiently under mild acidic to neutral pH conditions.[9][11] The hydrazide moiety can be immobilized on a solid support (e.g., agarose beads) for affinity capture or can be part of a probe molecule, such as biotin-hydrazide, for subsequent purification.[7][12]

Step 3: Proteolytic Digestion and Release of Formerly Glycosylated Peptides

Once the glycoproteins are securely captured, non-glycosylated proteins can be washed away, leading to a significant enrichment of the glycoproteome. The captured glycoproteins are then subjected to on-bead digestion with a protease, typically trypsin. This step cleaves the protein backbone into smaller peptides. Critically, the formerly N-linked glycopeptides remain attached to the solid support via their glycan moieties. The final step involves the specific release of these captured peptides using the enzyme Peptide-N-Glycosidase F (PNGase F).[5][13] PNGase F cleaves the bond between the asparagine residue and the innermost GlcNAc of the N-linked glycan, releasing the peptide. This enzymatic release leaves a characteristic signature: the asparagine residue at the former glycosylation site is deamidated to aspartic acid, resulting in a mass shift of +0.984 Da. This mass change serves as a key indicator during mass spectrometry analysis to confidently identify the sites of N-glycosylation.[5][12]

G cluster_0 Glycoprotein in Solution cluster_1 Oxidation cluster_2 Covalent Capture cluster_3 On-Bead Digestion & Release Glycoprotein Glycoprotein with Glycan Chains OxidizedGlycan Glycan with Aldehyde Groups Glycoprotein->OxidizedGlycan NaIO₄ CapturedGlycoprotein Glycoprotein Immobilized on Hydrazide Bead OxidizedGlycan->CapturedGlycoprotein Hydrazide Bead ReleasedPeptide Released N-Glycopeptide (Asn -> Asp) CapturedGlycoprotein->ReleasedPeptide 1. Trypsin 2. PNGase F G cluster_0 Live Cells cluster_1 Cell Surface Oxidation cluster_2 Biotinylation cluster_3 Lysis & Affinity Purification cluster_4 Analysis LiveCells Intact Cells in Culture OxidizedCells Cells with Aldehydes on Surface Glycans LiveCells->OxidizedCells Mild NaIO₄ BiotinylatedCells Cells with Biotin-Hydrazide on Surface Glycans OxidizedCells->BiotinylatedCells Biotin-Hydrazide PurifiedProteins Captured Glycoproteins on Streptavidin Beads BiotinylatedCells->PurifiedProteins 1. Cell Lysis 2. Streptavidin Beads MS On-Bead Digestion & LC-MS/MS PurifiedProteins->MS

Caption: Workflow for Cell Surface Glycoprotein Profiling.

Detailed Experimental Protocol

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Sodium meta-periodate (NaIO₄)

  • Biotin Hydrazide

  • Aniline

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (containing detergents like SDS and high salt concentrations)

  • DTT, IAA, Trypsin, Ammonium Bicarbonate (as in Application 1)

Step-by-Step Procedure for Live-Cell Labeling:

  • Cell Culture and Preparation:

    • Grow cells to approximately 80-90% confluency.

    • Wash the cells gently three times with ice-cold PBS to remove media components.

  • Mild Oxidation of Cell Surface Sialic Acids:

    • Prepare a 1-2 mM solution of NaIO₄ in ice-cold PBS.

    • Add the NaIO₄ solution to the cells and incubate for 15-20 minutes on ice in the dark. [9][12] 3. Quench the reaction by washing the cells three times with PBS containing 1 mM glycerol.

  • Labeling with Biotin Hydrazide:

    • Prepare a solution of 1-5 mM Biotin Hydrazide in PBS (pH 6.5-7.0) containing 10 mM aniline.

    • Add the biotin hydrazide solution to the cells and incubate for 1-2 hours at 4°C.

    • Wash the cells three times with ice-cold PBS to remove excess biotin hydrazide.

  • Cell Lysis and Protein Extraction:

    • Lyse the labeled cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to pellet cellular debris.

  • Affinity Purification of Labeled Glycoproteins:

    • Wash streptavidin beads according to the manufacturer's protocol.

    • Incubate the cell lysate with the streptavidin beads for 2-4 hours at 4°C with rotation.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion and Peptide Elution:

    • Perform reduction, alkylation, and tryptic digestion directly on the beads as described in Application 1 (Steps 1.2-1.4 and 4).

    • Collect the supernatant containing the eluted peptides.

    • Desalt the peptides using a C18 spin column for subsequent LC-MS/MS analysis.

Data Analysis and Interpretation

The data analysis workflow is similar to that of global glycoprotein profiling. However, quantitative proteomic strategies such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated to compare the cell surface glycoproteomes under different conditions (e.g., drug treatment vs. control). The identified proteins should be cross-referenced with databases like the Gene Ontology (GO) Cellular Component or the Human Protein Atlas to confirm their annotation as cell surface or secreted proteins.

Troubleshooting and Key Considerations

  • Optimizing Oxidation Conditions: Over-oxidation can damage proteins and lead to non-specific capture, while under-oxidation will result in poor enrichment efficiency. It is crucial to optimize the NaIO₄ concentration and incubation time for each specific cell type or sample. [8]* Minimizing Non-specific Binding: Thorough and stringent washing of the hydrazide or streptavidin beads is critical to remove proteins that bind non-covalently. The use of detergents and high-salt buffers in the wash steps is highly recommended. [12]* Choice of Hydrazide Reagent: While this guide uses generic examples, various hydrazide reagents are available. For cell surface labeling, a membrane-impermeable hydrazide probe is essential to ensure only surface proteins are targeted. The choice of solid support (e.g., agarose vs. magnetic beads) will depend on the specific experimental workflow and desired throughput. [13]

References

  • Bobbitt, J. M. Periodate Oxidation of Carbohydrates.
  • Chen, R., Tan, Y., Wang, N., Wang, H., Yao, L., Dong, J., ... & Wang, H. (2011). Identification of N-linked glycoproteins in human saliva by hydrazide chemistry and mass spectrometry. Journal of proteome research, 10(10), 4547-4558.
  • BenchChem. (2025). Application Notes and Protocols: Cell Surface Glycoprotein Labeling Using Hydrazide Chemistry. BenchChem.
  • Wollscheid, B., Bausch-Fluck, D., Henderson, C., O'Brien, R., Bibel, M., & Aebersold, R. (2009). Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins.
  • Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.
  • Zeng, Y., Sobel, G., & Desaire, H. (2009). A simple method for efficiently labeling cell surface glycans on virtually any living animal cell. Journal of the American Chemical Society, 131(43), 15738-15739.
  • Sun, F., Suttapitugsakul, S., & Wu, R. (2021). Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics. Chemical Science, 12(8), 2920-2928.
  • Tian, Y., Zhou, Y., Elliott, S., Aebersold, R., & Zhang, H. (2007). Solid-phase extraction of N-linked glycopeptides.
  • Gahmberg, C. G., & Andersson, L. C. (1977). Selective radioactive labeling of cell surface sialoglycoproteins by periodate-tritiated borohydride. The Journal of biological chemistry, 252(16), 5888–5894.
  • Whelan, S. A., & Hart, G. W. (2003). Proteomic analysis of O-GlcNAc-containing proteins.
  • Lumiprobe. (n.d.). Protocol for labeling of proteins with hydrazide-based dyes. Lumiprobe.
  • Liu, T., Qian, W. J., Gritsenko, M. A., Camp, D. G., 2nd, Monroe, M. E., Moore, R. J., & Smith, R. D. (2005). Human plasma N-glycoproteome analysis by immunoaffinity subtraction, hydrazide chemistry, and mass spectrometry. Journal of proteome research, 4(6), 2070–2080.
  • BenchChem. (2025). Application Notes and Protocols: Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide. BenchChem.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Methods in enzymology, 554, 195–211.
  • Varki, A. (2017). Biological roles of glycans. Glycobiology, 27(1), 3–49.
  • Ong, S. E., & Mann, M. (2012). Capture and dimethyl labeling of glycopeptides on hydrazide beads for quantitative glycoproteomics analysis. Analytical chemistry, 84(19), 8169–8176.
  • Kaji, H., Yamauchi, Y., Takahashi, N., & Isobe, T. (2006). Mass spectrometric identification of O-GlcNAc modifications in the C-terminal domain of RNA polymerase II. Journal of proteome research, 5(12), 3421-3428.
  • Nilsson, J., Ruetschi, U., Halim, A., Hesse, C., Carlsohn, E., Brinkmalm, G., & Larson, G. (2009). Enrichment of glycopeptides for glycan structure and attachment site identification.
  • ResearchGate. (n.d.). Biotin-hydrazide-labelling of glycoprotein sugars.
  • Wolfert, M. A., & Boons, G. J. (2013). Adaptive immune activation: glycosylation does matter.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aniline as catalyst.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376.
  • Chalkley, R. J., & Burlingame, A. L. (2013). Stress relaxation and composition of hydrazone-crosslinked hybrid biopolymer-synthetic hydrogels determine spreading and secretory properties of MSCs.
  • Biotage. (2023, January 30).
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3432–3437.
  • Galbierz, L., Si-Hung, L., & Mechtler, K. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 16(5), 904–916.
  • Gnad, F., Forner, F., Zielinska, D. F., & Mann, M. (2010). Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry. Journal of proteome research, 9(12), 6465-6473.
  • Kuznetsova, K. S., Moshkovskii, S. A., Tikhonova, O. V., & Ponomarenko, E. A. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 229, 104022.
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Sources

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide for glycoprotein analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of hydrazide-based reagents for the targeted analysis of glycoproteins. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expert insights into the use of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide and similar hydrazide-containing compounds for robust glycoprotein analysis.

Introduction: The Challenge and Opportunity in Glycoprotein Analysis

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function. The intricate structures of glycans attached to proteins play pivotal roles in cell signaling, immune response, and disease pathogenesis. Consequently, the detailed analysis of glycoproteins is paramount in biomarker discovery, therapeutic protein development, and fundamental biological research. However, the inherent heterogeneity and complexity of glycans pose significant analytical challenges.

Hydrazide-based chemical labeling offers a powerful strategy to selectively tag and enrich glycoproteins from complex biological mixtures. This approach typically involves the mild oxidation of cis-diol groups within sialic acids or other sugar residues to generate aldehydes, which are then specifically targeted by the nucleophilic hydrazide moiety of the labeling reagent. This covalent tagging enables the subsequent detection, enrichment, and mass spectrometry-based identification and quantification of glycoproteins.

While various hydrazide-containing reagents have been developed, this guide focuses on the principles and applications of compounds structurally similar to this compound. We will delve into the mechanistic underpinnings of this chemistry, provide step-by-step protocols for its implementation, and discuss its utility in modern proteomics workflows.

Part 1: The Chemistry of Hydrazide-Based Glycoprotein Labeling

The cornerstone of this analytical strategy is the selective chemical reaction between a hydrazide-functionalized reagent and an aldehyde-bearing glycoprotein. The overall workflow can be dissected into two key stages:

  • Generation of Aldehyde Groups on Glycans: The most common method for introducing aldehyde groups onto glycans is through mild periodate oxidation. Sodium periodate (NaIO₄) selectively cleaves the C-C bond of cis-diol groups found in sialic acids and other sugar residues, converting them into reactive aldehydes. The reaction conditions, such as periodate concentration, temperature, and pH, must be carefully controlled to ensure selective oxidation of glycans while minimizing damage to the protein backbone.

  • Covalent Labeling with Hydrazide Reagents: The generated aldehydes serve as chemical handles for covalent modification with hydrazide-containing reagents. The hydrazide group (-CONHNH₂) acts as a potent nucleophile, attacking the aldehyde to form a stable hydrazone bond. This reaction is typically performed under mildly acidic conditions (pH 4-6) to facilitate the reaction kinetics.

The general structure of this compound incorporates this key hydrazide functionality, making it suitable for this labeling strategy. The acetamide group can potentially be modified to incorporate reporter groups such as biotin for enrichment or fluorescent dyes for imaging applications.

Part 2: Experimental Protocols and Methodologies

This section provides detailed protocols for the labeling, enrichment, and analysis of glycoproteins using hydrazide-based reagents.

Protocol 1: Glycoprotein Labeling in Solution

This protocol describes the labeling of glycoproteins in a purified protein mixture or cell lysate.

Materials:

  • Glycoprotein sample (e.g., purified protein, cell lysate)

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • This compound or a similar hydrazide reagent

  • Labeling buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Quenching solution (e.g., 10 mM glycerol or cysteine)

  • Desalting column or spin filter for buffer exchange

Procedure:

  • Sample Preparation:

    • Ensure the glycoprotein sample is in a suitable buffer (e.g., PBS) and at an appropriate concentration (typically 1-5 mg/mL).

    • If necessary, perform a buffer exchange into a phosphate-free buffer to avoid interference with downstream analysis.

  • Oxidation of Glycans:

    • Chill the glycoprotein sample on ice.

    • Add freshly prepared sodium periodate solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice in the dark for 15-30 minutes. The darkness prevents the light-induced degradation of periodate.

    • Quench the reaction by adding a quenching solution to a final concentration of 10 mM. Incubate on ice for 10 minutes.

  • Buffer Exchange:

    • Remove excess periodate and quenching reagent by buffer exchange using a desalting column or a spin filter with an appropriate molecular weight cutoff.

    • Exchange the sample into the labeling buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Hydrazide Labeling:

    • Add the hydrazide reagent to the oxidized glycoprotein sample to a final concentration of 5-10 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Removal of Excess Reagent:

    • Remove unreacted hydrazide reagent by buffer exchange as described in step 3.

    • The labeled glycoprotein sample is now ready for downstream analysis.

Protocol 2: Enrichment of Labeled Glycoproteins using Biotinylated Hydrazide

For complex samples, a biotinylated version of the hydrazide reagent can be used to enable affinity-based enrichment of labeled glycoproteins.

Materials:

  • Biotinylated hydrazide reagent

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a competitive biotin analog)

Procedure:

  • Labeling:

    • Follow the glycoprotein labeling protocol (Protocol 1) using a biotinylated hydrazide reagent.

  • Enrichment:

    • Incubate the biotin-labeled glycoprotein sample with streptavidin beads for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads extensively with the wash buffer to remove non-specifically bound proteins.

    • Elute the bound glycoproteins using the elution buffer.

  • Downstream Analysis:

    • The enriched glycoprotein fraction can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, on-bead digestion or elution followed by in-solution digestion can be performed.

Part 3: Data Interpretation and Quantitative Analysis

The successful labeling and enrichment of glycoproteins can be validated by several methods.

Analytical Method Purpose Expected Outcome
SDS-PAGE with Gel Staining To visualize the overall protein profile and confirm successful enrichment.A distinct band pattern for the enriched glycoprotein fraction compared to the starting material.
Western Blotting To detect specific glycoproteins of interest.Enhanced signal for the target glycoprotein in the enriched fraction.
Mass Spectrometry (LC-MS/MS) For in-depth identification and quantification of glycoproteins and their sites of glycosylation.Identification of labeled peptides and the corresponding glycoproteins. Quantitative data on changes in glycoprotein abundance.

Part 4: Visualizing the Workflow

The following diagram illustrates the overall experimental workflow for hydrazide-based glycoprotein analysis.

Glycoprotein_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_enrichment Enrichment (Optional) cluster_analysis Downstream Analysis start Glycoprotein Sample (e.g., Cell Lysate) oxidation Mild Periodate Oxidation start->oxidation NaIO₄ labeling Hydrazide Labeling oxidation->labeling Hydrazide Reagent enrichment Affinity Purification (e.g., Streptavidin) labeling->enrichment Biotinylated Glycoproteins analysis LC-MS/MS Analysis labeling->analysis Direct Analysis enrichment->analysis Enriched Glycoproteins data Data Interpretation analysis->data caption Workflow for Hydrazide-Based Glycoprotein Analysis

Application Notes and Protocols for Bioconjugation Using N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the use of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide in bioconjugation. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemistry, experimental design considerations, and step-by-step methodologies for creating stable biomolecular conjugates.

Introduction: The Utility of Hydrazide Linkers in Bioconjugation

This compound is a heterobifunctional crosslinking reagent that contains a hydrazide moiety. The hydrazide group is a potent nucleophile that chemoselectively reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[1] This reaction is a cornerstone of modern bioconjugation due to its high specificity and ability to proceed under mild, aqueous conditions that are compatible with preserving the structure and function of sensitive biomolecules.[2]

The formation of a hydrazone bond is a condensation reaction between a carbonyl group and a hydrazine derivative.[3] The resulting carbon-nitrogen double bond is susceptible to hydrolysis under acidic conditions, a property that can be exploited for controlled release mechanisms in drug delivery systems.[3]

Core Principles of Hydrazide-Carbonyl Chemistry

The bioconjugation strategy using this compound hinges on the generation of an aldehyde or ketone on the target biomolecule. This is most commonly achieved through the mild oxidation of cis-diols present in the carbohydrate moieties of glycoproteins, such as antibodies.[4][5] Sodium periodate (NaIO₄) is a frequently used oxidizing agent for this purpose.[6]

The reaction proceeds optimally at a slightly acidic pH (around 4.5-5.5) to facilitate the acid-catalyzed dehydration of the hemiaminal intermediate, leading to the formation of the stable hydrazone bond.[7][8] The stability of the resulting hydrazone bond can be influenced by the electronic environment of the carbonyl and hydrazide precursors.[9][10]

Visualization of the Reaction Workflow

Bioconjugation_Workflow cluster_0 Biomolecule Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Glycoprotein (e.g., Antibody) Oxidation Periodate Oxidation (NaIO₄) Biomolecule->Oxidation Introduction of carbonyl groups Aldehyde Aldehyde-functionalized Biomolecule Oxidation->Aldehyde Conjugation Hydrazone Bond Formation (pH 4.5-5.5) Aldehyde->Conjugation Reagent This compound Reagent->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization Bioconjugate Stable Bioconjugate Characterization->Bioconjugate

Caption: Workflow for bioconjugation using this compound.

Application Notes

Antibody-Drug Conjugate (ADC) Development

Hydrazone linkers are frequently employed in the development of ADCs due to their pH-sensitive nature.[3] The acidic environment of endosomes and lysosomes (pH 4.5-6.5) can trigger the hydrolysis of the hydrazone bond, leading to the intracellular release of the cytotoxic payload.[3] this compound can be used to conjugate a drug molecule (modified with an aldehyde or ketone) to an antibody.

Labeling of Glycoproteins

This reagent is ideal for the specific labeling of glycoproteins.[4] The carbohydrate moieties on glycoproteins, which are often located away from the antigen-binding sites of antibodies, can be selectively oxidized to create aldehyde groups for conjugation.[4] This site-specific labeling approach minimizes the impact on the protein's biological activity.

Immobilization of Biomolecules

This compound can be used to immobilize proteins or other biomolecules onto surfaces that have been functionalized with aldehyde or ketone groups. This is a common technique in the development of biosensors and microarrays.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol describes the oxidation of the carbohydrate moieties of a monoclonal antibody (mAb) using sodium periodate.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare a fresh solution of 20 mM sodium periodate in the Oxidation Buffer. This solution should be used immediately.[4]

  • Exchange the buffer of the mAb solution to the Oxidation Buffer to a final concentration of 5 mg/mL.[4]

  • Add an equal volume of the 20 mM sodium periodate solution to the mAb solution.[4]

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Immediately purify the oxidized antibody from excess periodate using a desalting column or dialysis against the Oxidation Buffer.[4]

Protocol 2: Conjugation of this compound to an Aldehyde-Functionalized Antibody

This protocol details the conjugation of the hydrazide reagent to the oxidized antibody.

Materials:

  • Oxidized antibody from Protocol 1

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[4]

  • Add a 20-50 fold molar excess of the hydrazide stock solution to the oxidized antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[4]

  • Purify the resulting antibody conjugate from excess reagent and byproducts using a suitable method such as SEC or dialysis.[4]

Protocol 3: Characterization of the Bioconjugate

It is crucial to characterize the final bioconjugate to determine the degree of labeling and confirm its integrity.

Recommended Analytical Techniques:

Technique Purpose
UV-Vis Spectroscopy To determine the concentration of the antibody and the degree of labeling (if the conjugated molecule has a distinct absorbance).[11]
SDS-PAGE To visualize the increase in molecular weight of the antibody after conjugation.
Size Exclusion Chromatography (SEC) To assess the purity of the conjugate and detect any aggregation.[12]
Mass Spectrometry (MS) To confirm the identity of the conjugate and determine the precise drug-to-antibody ratio (DAR).[11][12]
Binding Assays (e.g., ELISA, Biacore) To ensure that the conjugation process has not compromised the biological activity of the antibody.[13]

Causality Behind Experimental Choices

  • pH Control: The pH of the reaction is critical. The oxidation step is performed at pH 5.5, a compromise between periodate stability and reaction efficiency. The conjugation reaction is also carried out at a slightly acidic pH (4.5-5.5) to catalyze the formation of the hydrazone bond.[7]

  • Molar Excess of Reagent: A molar excess of the hydrazide reagent is used to drive the conjugation reaction to completion. The exact excess will depend on the reactivity of the antibody and the desired degree of labeling.

  • Purification: Purification is essential to remove unreacted reagents and byproducts that could interfere with downstream applications or cause toxicity. SEC is a common and effective method for separating the larger bioconjugate from smaller molecules.[14]

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established principles of bioconjugation chemistry.[2][15] To ensure the reproducibility and success of your experiments, it is recommended to:

  • Perform small-scale pilot reactions to optimize the molar ratio of reactants and reaction times.

  • Thoroughly characterize all starting materials and final products using the analytical techniques outlined above.

  • Include appropriate controls in all experiments to validate the results.

Visualization of the Chemical Mechanism

Hydrazone_Formation cluster_0 Reactants cluster_1 Reaction Mechanism Aldehyde R-CHO (Aldehyde on Biomolecule) Intermediate R-CH(OH)-NHNH-R' (Hemiaminal Intermediate) Aldehyde->Intermediate + Hydrazide R'-NHNH₂ (this compound) Hydrazide->Intermediate Product R-CH=N-NH-R' (Hydrazone Bond) Intermediate->Product - H₂O (Acid Catalyzed) H2O + H₂O

Caption: Mechanism of hydrazone bond formation.

References

  • [Oxime and Hydrazone Reactions in Bioconjugation

  • 2][9]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide3_oxazolo_4_5-b_pyridin-2-yl_phenyl_acetamide)

Sources

Application Notes and Protocols: A Step-by-Step Guide for Site-Specific Antibody Labeling with N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the site-specific labeling of antibodies using the hydrazide-containing linker, N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide. The methodology leverages the selective oxidation of carbohydrate moieties within the antibody's Fc region to generate reactive aldehyde groups. These aldehydes then serve as specific docking sites for the hydrazide linker, forming a stable hydrazone bond. This site-directed approach ensures the production of homogeneous antibody conjugates with a controlled drug-to-antibody ratio (DAR), preserving the integrity of the antigen-binding sites and enhancing the conjugate's overall performance and therapeutic window. This guide is intended for researchers, scientists, and drug development professionals seeking to generate well-defined antibody conjugates for therapeutic, diagnostic, or research applications.

Introduction: The Principle of Hydrazone Bioconjugation

The development of antibody-drug conjugates (ADCs) and other labeled antibodies has revolutionized targeted therapies and diagnostics.[1] A critical factor in their success is the method of conjugation, which must be robust, specific, and reproducible. Traditional methods that target lysine or cysteine residues often result in heterogeneous mixtures with variable conjugation sites and numbers of attached molecules, which can compromise antibody function and lead to unpredictable pharmacokinetics.[1][2]

Site-specific conjugation methods have emerged to overcome these limitations.[3] The protocol detailed herein utilizes hydrazone ligation, a powerful bioorthogonal reaction that involves the condensation of a hydrazide with an aldehyde or ketone to form a stable hydrazone bond.[4][5] The key advantage of this strategy lies in its ability to direct conjugation to a specific, non-critical region of the antibody.

Most IgG antibodies possess a conserved N-linked glycosylation site (Asn297) in the CH2 domain of the Fc region.[2][6] The carbohydrate chains at this site contain vicinal diols that can be gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups.[7][8][9] This process is the cornerstone of our protocol, as it generates a unique chemical handle for conjugation, distant from the antigen-binding Fab regions.

The hydrazide linker, this compound, can then be specifically reacted with these engineered aldehydes. The resulting hydrazone linkage is relatively stable under physiological conditions (pH 7.4) but can be designed to be cleavable in the acidic environment of endosomes or lysosomes (pH 4.5-6.0), a desirable feature for drug delivery applications.[1][10] This entire workflow ensures the production of homogeneous antibody conjugates with a defined stoichiometry, preserving the antibody's binding affinity and biological activity.

Materials and Reagents

This section provides a comprehensive list of necessary materials. Ensure all reagents are of high purity (e.g., analytical or molecular biology grade) to avoid introducing contaminants that could interfere with the reactions.

ReagentSupplierRecommended Grade/Catalog #
Monoclonal Antibody (mAb)User-provided>95% purity, azide-free
This compoundCustom Synthesis>95% purity
Sodium meta-Periodate (NaIO₄)Thermo Fisher Sci.20504
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Sodium AcetateSigma-AldrichS2889
Sodium Chloride (NaCl)Sigma-AldrichS9888
Ethylene GlycolSigma-Aldrich324558
Aniline (optional catalyst)Sigma-Aldrich472256
Phosphate-Buffered Saline (PBS), 10XGibco14200075
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Sci.89882
Amicon® Ultra Centrifugal Filters, 50K MWCOMilliporeSigmaUFC905024
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Sodium Azide (NaN₃)Sigma-AldrichS2002
Experimental Protocol: Step-by-Step Methodology

This protocol is divided into four main stages:

  • Antibody Preparation: Initial buffer exchange to remove interfering substances.

  • Antibody Oxidation: Generation of aldehyde groups on the Fc glycans.

  • Hydrazide Conjugation: Reaction of the oxidized antibody with the hydrazide linker.

  • Purification and Characterization: Removal of excess reagents and analysis of the final conjugate.

3.1. Stage 1: Antibody Preparation and Buffer Exchange

Rationale: The starting antibody solution must be free of amine-containing buffers (like Tris or glycine) and preservatives (like sodium azide) as they can interfere with the oxidation and conjugation steps. This is a critical first step to ensure reaction efficiency.

  • Buffer Exchange:

    • If your antibody is in an incompatible buffer, exchange it into Oxidation Buffer (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5).

    • Use a Zeba™ Spin Desalting Column (7K MWCO) or an Amicon® Ultra centrifugal filter (50K MWCO) according to the manufacturer's instructions.

    • Expert Tip: Centrifugal filtration is often preferred as it allows for simultaneous buffer exchange and concentration of the antibody.

  • Concentration Adjustment:

    • Adjust the final antibody concentration to 3-15 mg/mL (approximately 20-100 µM for a typical IgG).[11] Working within this range optimizes reaction kinetics and minimizes potential aggregation.

    • Determine the concentration using a NanoDrop spectrophotometer at 280 nm (A280), using the antibody's specific extinction coefficient.

3.2. Stage 2: Site-Specific Antibody Oxidation

Rationale: This step uses sodium periodate to selectively oxidize the cis-diol groups on the sugar residues of the antibody's Fc glycans, creating reactive aldehyde groups.[7][8] The reaction is performed under controlled conditions (time, temperature, pH) to prevent over-oxidation, which could damage the protein backbone.[12]

  • Prepare Periodate Solution:

    • Immediately before use, prepare a 100 mM stock solution of sodium meta-periodate (NaIO₄) in deionized water.

    • Critical: Protect this solution from light by wrapping the tube in aluminum foil, as periodate is light-sensitive.[7]

  • Oxidation Reaction:

    • To your prepared antibody solution (in Oxidation Buffer), add 1/10th volume of the 100 mM NaIO₄ stock solution. For example, to 1 mL of antibody solution, add 100 µL of NaIO₄. The final periodate concentration will be approximately 10 mM.[7]

    • Incubate the reaction for 30 minutes at room temperature , protected from light.[7] Alternatively, for more sensitive antibodies, incubate for 2 hours on ice.[13]

  • Quench the Reaction:

    • Stop the oxidation by adding ethylene glycol to a final concentration of 20 mM. Ethylene glycol contains vicinal diols and will consume any excess periodate.

    • Incubate for 10 minutes at room temperature.

  • Remove Excess Reagents:

    • Immediately purify the oxidized antibody to remove excess periodate and quenching agent.

    • Perform a buffer exchange into Conjugation Buffer (1X PBS, pH 6.0 - 7.4) using a desalting column or centrifugal filter as described in Stage 1.

    • Expert Tip: The choice of pH for the conjugation buffer is a balance. Hydrazone formation is often faster at slightly acidic pH (e.g., pH 6.0), but antibody stability may be better at neutral pH (7.4). An initial trial at pH 7.4 is recommended.

G cluster_prep Stage 1: Preparation cluster_oxidation Stage 2: Oxidation cluster_conjugation Stage 3: Conjugation cluster_purification Stage 4: Purification mAb_start Starting mAb (incompatible buffer) mAb_ready Purified mAb (3-15 mg/mL in Oxidation Buffer) mAb_start->mAb_ready Buffer Exchange (Desalting Column) mAb_oxidized Oxidized mAb (Aldehyde groups generated) mAb_ready->mAb_oxidized + 10mM NaIO₄ 30 min, RT, dark mAb_quenched Quenched Reaction mAb_oxidized->mAb_quenched + Ethylene Glycol mAb_final_ox Purified Oxidized mAb (in Conjugation Buffer) mAb_quenched->mAb_final_ox Buffer Exchange conjugate_rxn Conjugation Reaction mAb_final_ox->conjugate_rxn Add Linker (20-50 fold molar excess) linker Hydrazide Linker Stock (in DMSO) linker->conjugate_rxn conjugate_raw Crude Antibody Conjugate conjugate_rxn->conjugate_raw Incubate 2-4 hours, RT conjugate_purified Purified Conjugate conjugate_raw->conjugate_purified SEC or Dialysis conjugate_final Final Characterized Conjugate (Store at 4°C or -20°C) conjugate_purified->conjugate_final Characterization (MS, SEC)

Fig. 2: Chemical reaction of hydrazone bond formation.
3.4. Stage 4: Purification and Characterization of the Antibody Conjugate

Rationale: After conjugation, it is essential to remove unreacted linker and any potential aggregates to obtain a pure and functional antibody conjugate. Characterization confirms the success of the labeling and determines the drug-to-antibody ratio (DAR).

  • Purification:

    • Purify the antibody conjugate from excess, unreacted hydrazide linker using Size Exclusion Chromatography (SEC) . [14][]This is the preferred method as it effectively separates the large antibody conjugate (~150 kDa) from the small molecule linker and also removes aggregates. [16] * Alternatively, repeated buffer exchanges using centrifugal filters (50K MWCO) or extensive dialysis can be used.

    • The final conjugate should be in a suitable storage buffer, such as 1X PBS, pH 7.4.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): The average number of linker molecules per antibody is a critical quality attribute. This is most accurately determined by Mass Spectrometry (MS) . [17][18]Techniques like intact protein analysis by LC-MS can resolve antibody species with different numbers of attached linkers. [19][20] * Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC to assess purity and quantify the percentage of monomer, aggregate, and fragment. [][16] * Functionality: Perform a binding assay (e.g., ELISA or Surface Plasmon Resonance) to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Storage and Stability

For long-term storage, the purified antibody conjugate can be stored under the following conditions:

  • Short-term (weeks): Store at 4°C. To prevent microbial growth, add sodium azide to a final concentration of 0.02% (w/v). [11]* Long-term (months to years): Add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or flash-freeze aliquots in liquid nitrogen and store at -80°C. [11]Avoid repeated freeze-thaw cycles. Adding a stabilizing protein like BSA (5-10 mg/mL) can also help prevent denaturation and surface adsorption during storage. [11]

Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Labeling (Low DAR) 1. Inefficient oxidation. 2. Inactive hydrazide linker. 3. Interfering buffer components.1. Ensure periodate solution is fresh and light-protected. Increase oxidation time or temperature slightly. [12] 2. Verify linker integrity. Increase molar excess of linker. 3. Ensure complete removal of amine-containing buffers.
Antibody Aggregation 1. Harsh reaction conditions (pH, temp). 2. High concentration of organic solvent. 3. Over-oxidation.1. Perform reactions at 4°C instead of room temperature. 2. Keep final DMSO concentration below 10%. 3. Reduce periodate concentration or oxidation time.
Loss of Antibody Activity 1. Over-oxidation damaging amino acid residues. 2. Aggregation.1. Decrease periodate concentration or incubation time. [12]Use milder conditions (e.g., 1 mM periodate to target sialic acids only). [7] 2. Optimize purification to remove aggregates using SEC.
Heterogeneous Product Incomplete reaction or purification.Optimize reaction time and molar excess of linker. Ensure high-resolution purification with SEC to isolate the monomeric conjugate fraction.
Conclusion

This protocol provides a robust and reliable method for the site-specific conjugation of antibodies using this compound. By targeting the conserved glycans in the Fc region, this hydrazone ligation strategy offers precise control over the conjugation site and stoichiometry, leading to the production of homogeneous and highly functional antibody conjugates. The principles and steps outlined here can be adapted for various antibodies and payloads, serving as a foundational guide for researchers in the fields of targeted therapeutics, diagnostics, and beyond.

References
  • Chen, L., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. [Link]

  • CD BioGlyco. (n.d.). Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development. CD BioGlyco Website. [Link]

  • Qasba, P. (2015). Glycans of Antibodies as a Specific Site for Drug Conjugation Using Glycosyltransferases. Bioconjugate Chemistry, 26(11), 2196-2207. [Link]

  • An, Z., et al. (2018). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Drug Metabolism and Disposition, 46(7), 1039-1052. [Link]

  • Kim, C., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Journal of Controlled Release, 240, 108-119. [Link]

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). [Link]

  • St Amant, A. H., et al. (2024). First site-specific conjugation method for native goat IgG antibodies via glycan remodeling at the conserved Fc region. Glycobiology. [Link]

  • Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6433–6441. [Link]

  • ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography | Request PDF. ResearchGate. [Link]

  • Tadayon, S., et al. (2018). Oxidation of antibody glycan sites generates reactive aldehydes that selectively react with... Drug Discovery Today: Technologies, 30, 23-30. [Link]

  • Newomics. (2024). Characterizing Antibody-Drug Conjugates with Charge Detection Mass Spectrometry. Newomics Website. [Link]

  • Zhou, Q. (2014). Site-Specific Antibody-Drug Conjugation through Glycoengineering. Bioconjugate Chemistry, 25(3), 524-536. [Link]

  • Agilent. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent Application Note. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm Website. [Link]

  • Dirksen, A., et al. (2011). Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. Journal of the American Chemical Society, 133(22), 8524–8527. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Kim, Y., et al. (2014). Antibody functionalization with a dual reactive hydrazide/click crosslinker. Bioorganic & Medicinal Chemistry Letters, 24(1), 214-217. [Link]

  • Ezzatifar, F., et al. (2019). Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime. American Journal of Molecular Biology, 9(1), 15-25. [Link]

  • Bobaly, B., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Journal of Chromatography A, 1547, 59-67. [Link]

  • Interchim. (n.d.). Hydrazide- Biotin - Technical Sheet. Interchim Website. [Link]

  • ResearchGate. (2018). Sodium periodate oxidation of antibodies? ResearchGate Forum. [Link]

  • ResearchGate. (2017). How to tag an antibody with hydrazine to form hydrazide? ResearchGate Forum. [Link]

  • Roberts, M. J., et al. (1996). Studies on the rate and control of antibody oxidation by periodate. Analytical Biochemistry, 238(1), 21-30. [Link]

  • Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Cedarlane Labs Website. [Link]

Sources

Application Notes and Protocols: N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide as a High-Performance Derivatizing Agent for the Ultrasensitive Quantification of Carbonyl-Containing Compounds by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Carbonyl Analysis in Modern Research

In the fields of pharmaceutical development, clinical diagnostics, and metabolomics, the accurate quantification of carbonyl-containing molecules—such as steroids, aldehydes, and ketones—is of paramount importance. These compounds are often pivotal biomarkers and signaling molecules. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by poor ionization efficiency and low endogenous concentrations, creating a significant analytical challenge.[1]

Chemical derivatization offers a robust solution by introducing a readily ionizable tag to the target analyte, thereby dramatically enhancing detection sensitivity.[1][2] This guide introduces N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide , a novel derivatizing agent designed for the sensitive and specific analysis of carbonyl compounds. Its unique structure, featuring a reactive hydrazide moiety, facilitates the formation of stable hydrazone derivatives with enhanced ionization properties, making it an invaluable tool for researchers and drug development professionals.

This document provides a comprehensive overview of the underlying chemistry, detailed protocols for derivatization, and guidelines for mass spectrometry analysis, empowering users to leverage this reagent for their specific analytical needs.

The Derivatizing Agent: this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 75129-75-8

  • Molecular Formula: C₁₀H₁₃N₃O₃

  • Molecular Weight: 223.23 g/mol

The core of this reagent's utility lies in its hydrazide functional group (-CONHNH₂), which selectively reacts with the carbonyl carbon of aldehydes and ketones to form a stable hydrazone covalent bond. The phenylacetamide portion of the molecule contributes to the stability and chromatographic retention of the derivative, while the overall structure is designed to promote efficient ionization in the mass spectrometer source.

Mechanism of Derivatization: The Chemistry of Hydrazone Formation

The derivatization reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the analyte. This is followed by a dehydration step, resulting in the formation of a stable hydrazone. This reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the dehydration of the tetrahedral intermediate.[3]

The reaction is most efficient under mildly acidic conditions (typically pH 4-6). At lower pH values, the hydrazine nitrogen can become protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, at neutral or basic pH, the dehydration of the intermediate is slow.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

For laboratories preferring to synthesize the reagent in-house, the following protocol, adapted from general procedures for the synthesis of acetohydrazide derivatives, can be employed.[4]

Materials:

  • N-(4-hydroxyphenyl)acetamide (Acetaminophen)

  • Ethyl chloroacetate

  • Potassium carbonate

  • Anhydrous ethanol

  • Hydrazine hydrate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Ethyl 2-(4-acetamidophenoxy)acetate:

    • In a round-bottom flask, dissolve N-(4-hydroxyphenyl)acetamide (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous ethanol.

    • Add ethyl chloroacetate (1.2 equivalents) dropwise while stirring.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ester. The product can be purified by recrystallization from ethanol.

  • Synthesis of this compound:

    • Dissolve the synthesized ethyl 2-(4-acetamidophenoxy)acetate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Derivatization of Carbonyl-Containing Analytes (e.g., Steroids)

This protocol provides a general starting point for the derivatization of carbonyl compounds. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined empirically. The conditions are based on established protocols for similar hydrazide reagents like 2-hydrazino-1-methylpyridine.[5]

Materials:

  • This compound derivatizing reagent solution (1 mg/mL in methanol)

  • Analyte standard or extracted sample

  • Acid catalyst solution (e.g., 1% formic acid or acetic acid in methanol)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen evaporator

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Ensure the analyte is in a suitable solvent, free of interfering substances. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering matrix components.

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried sample in 50 µL of the this compound solution.

    • Add 10 µL of the acid catalyst solution.

    • Vortex the mixture gently for 10-15 seconds.

    • Incubate the reaction mixture at 60°C for 30-60 minutes. The optimal time and temperature should be determined for each specific application.

    • After incubation, cool the sample to room temperature.

  • Final Sample Preparation for LC-MS Analysis:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

    • Vortex and transfer to an autosampler vial.

Mass Spectrometry Analysis of Derivatized Analytes

The introduction of the this compound moiety significantly enhances the ionization efficiency of carbonyl compounds, particularly in positive ion electrospray ionization (ESI+) mode.

Predicted Fragmentation Pathways

While specific fragmentation patterns should be determined experimentally for each derivative, general fragmentation pathways for hydrazones can be predicted. In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) of the derivative is expected to yield characteristic product ions.

Based on the structure of the derivatizing agent and known fragmentation patterns of similar structures, a prominent fragmentation is the cleavage of the hydrazone bond, which can lead to a characteristic fragment ion corresponding to the protonated derivatizing agent or a fragment thereof. Another likely fragmentation is the loss of neutral molecules from the derivative.

For example, in the analysis of androgenic steroid Girard P hydrazones, structurally specific ions are formed by the fragmentation of the hydrazine moiety.[6][7] Similarly, derivatives of 2-hydrazino-1-methylpyridine show a characteristic product ion at m/z 108.[5] For derivatives of this compound, a characteristic fragment ion resulting from the cleavage of the ethoxy-phenyl-acetamide portion would be expected, providing a basis for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

LC-MS/MS Method Development

Liquid Chromatography:

  • Column: A C18 reversed-phase column is a good starting point for the separation of the derivatized analytes.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically used to ensure good peak shape and ionization efficiency.

  • Gradient: The gradient should be optimized to achieve good separation of the analyte of interest from isomers and other matrix components.

Mass Spectrometry:

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is recommended.

  • Analysis Mode: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is the method of choice due to its high selectivity and sensitivity.

  • SRM/MRM Transition: The precursor ion will be the m/z of the protonated derivatized analyte ([M+H]⁺). The product ion(s) should be determined by infusing a standard of the derivatized analyte and performing a product ion scan. A characteristic fragment ion from the derivatizing agent moiety is often a good choice for a selective and sensitive transition.

Data Presentation and Visualization

Table 1: Representative Analytes and Expected Mass Shifts
Analyte ClassExample AnalyteCarbonyl MoietyMolecular Weight (Analyte)Molecular Weight (Derivative)Δ Mass
Steroid HormoneTestosteroneKetone288.42 g/mol 493.61 g/mol +205.19
AldehydeHexanalAldehyde100.16 g/mol 305.35 g/mol +205.19
KetoneAcetoneKetone58.08 g/mol 263.27 g/mol +205.19

Note: The derivatization reaction involves the loss of a water molecule (18.02 g/mol ). The Δ Mass is calculated as (Molecular Weight of Derivatizing Agent - 18.02 g/mol ).

Diagrams

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction SPE or LLE Sample->Extraction DriedSample Dried Extract Extraction->DriedSample Reagent Add Derivatizing Agent & Acid Catalyst DriedSample->Reagent Incubation Incubate at 60°C Reagent->Incubation DriedDeriv Dry Down Incubation->DriedDeriv Reconstitution Reconstitute in Mobile Phase DriedDeriv->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for the derivatization and analysis of carbonyl compounds.

Fragmentation_Pathway Precursor [M+H]⁺ (Protonated Derivative) Fragment1 Characteristic Fragment Ion (from Derivatizing Agent Moiety) Precursor->Fragment1 CID Fragment2 Neutral Loss (e.g., H₂O, NH₃) Precursor->Fragment2 CID OtherFragments Other Product Ions Fragment1->OtherFragments Further Fragmentation

Caption: Predicted fragmentation pathway of the derivatized analyte in MS/MS.

Trustworthiness and Method Validation

To ensure the reliability of quantitative data, a thorough method validation is essential. This should include:

  • Specificity and Selectivity: Assess interference from other endogenous compounds in the sample matrix.

  • Linearity and Range: Establish the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Define the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: Evaluate the influence of the sample matrix on the ionization of the derivatized analyte.

  • Stability: Assess the stability of the derivatized analyte under various storage and processing conditions.

The use of a stable isotope-labeled internal standard, derivatized in the same manner as the analyte, is highly recommended to correct for variations in extraction efficiency, derivatization yield, and matrix effects.

Conclusion and Future Perspectives

This compound is a promising derivatizing agent for the sensitive and selective analysis of carbonyl-containing compounds by mass spectrometry. The protocols and guidelines presented herein provide a solid foundation for researchers to develop and validate robust analytical methods. The enhanced sensitivity afforded by this reagent will enable new avenues of research in areas where the quantification of low-abundance carbonyls is critical. Future work will focus on the synthesis of a stable isotope-labeled version of this reagent to further improve the accuracy and precision of quantitative assays.

References

  • Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247-1252. [Link]

  • Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Semantic Scholar. [Link]

  • Nadarajah, A., et al. (2018). Derivatization as a Tool for Reaching Low pg/mL Detection Limits in Salivary Steroidomics. Poster Presentation. [Link]

  • Khan, S. G., et al. (2022). General scheme for the synthesis of 2-phenylacetohydrazide derivatives. ResearchGate. [Link]

  • Wragg, J., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Steroids, 148, 56-63. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Hawbecker, B. L. (1971). The Synthesis and Diazotization of Some Ketone Hydrazones. Proceedings of the Indiana Academy of Science, 81, 143-146. [Link]

  • Numazawa, M., et al. (1995). Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry. Journal of the Mass Spectrometry Society of Japan, 43(3), 175-183. [Link]

  • Newkome, G. R., & Fishel, D. L. (1973). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses, 53, 63. [Link]

  • Li, Y., et al. (2018). A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM. Analytical Methods, 10(22), 2609-2617. [Link]

  • Kushnir, M. M., et al. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000207. [Link]

  • Dirksen, A., et al. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(47), 15642-15643. [Link]

  • Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769. [Link]

  • Nielsen, D. S., et al. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 94-97. [Link]

  • Arts, M., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13546-13554. [Link]

  • Hura, F., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(11), 3127. [Link]

  • Al-Majdoub, Z. M., et al. (2021). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Scientific Reports, 11(1), 1-13. [Link]

  • Patel, A. M., & Patel, K. D. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(1), 113-119. [Link]

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  • Ghorab, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1148-1162. [Link]

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  • Festa, C., et al. (2023). Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. Molecules, 28(18), 6598. [Link]

Sources

Technical Guide: Advanced Biomolecule Immobilization Using N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide by Gemini Scientific

Abstract and Introduction

The covalent immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology, underpinning advancements in diagnostics, therapeutics, and fundamental research. The choice of coupling chemistry is paramount, dictating the stability, orientation, and bioactivity of the tethered molecule. This guide details the use of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, a heterobifunctional crosslinker, for the efficient and stable immobilization of biomolecules.

This molecule features a terminal acetamide group that can be coupled to carboxylated surfaces and a hydrazide group that reacts specifically with aldehydes or ketones. This specificity is particularly advantageous for orienting glycoproteins, such as antibodies, by targeting their carbohydrate moieties, thereby preserving the antigen-binding sites. We will explore the chemical principles, provide validated, step-by-step protocols, and offer expert insights to ensure successful implementation in your laboratory.

Principle of the Method: Hydrazone Bond Formation

The immobilization strategy leverages a two-stage process rooted in well-defined organic chemistry. The core of this method is the formation of a stable hydrazone bond between the linker and the target biomolecule.

  • Surface Activation: The process begins with a surface or matrix (e.g., magnetic beads, microplate, biosensor chip) that presents carboxyl groups (-COOH). This compound is activated and then covalently attached to these carboxyl groups via a stable amide bond. This functionalizes the surface with highly reactive hydrazide groups (-CONHNH₂).

  • Biomolecule Preparation & Coupling: The target biomolecule, typically a glycoprotein, is prepared by mild oxidation of its sialic acid or other carbohydrate residues. This reaction, often using sodium periodate, selectively cleaves vicinal diols to generate aldehyde groups (-CHO). The aldehyde-functionalized biomolecule is then introduced to the hydrazide-activated surface. The hydrazide nucleophilically attacks the aldehyde, forming a stable covalent hydrazone bond and anchoring the biomolecule to the surface.

This site-directed approach is particularly effective for antibodies (IgG, IgM), as the carbohydrate domains are located on the Fc region, distal from the antigen-binding Fab regions. This ensures a high degree of functional integrity post-immobilization.

Diagram of the Immobilization Chemistry

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Biomolecule Coupling Surface Carboxylated Surface (-COOH) Linker This compound Hydrazide Group (-CONHNH₂) Surface->Linker EDC/NHS Chemistry ActivatedSurface Hydrazide-Activated Surface (-CONHNH-Linker-Surface) Linker->ActivatedSurface Amide Bond Formation OxidizedBiomolecule Aldehyde-Functionalized Biomolecule (-CHO) ActivatedSurface->OxidizedBiomolecule Hydrazone Bond Formation (pH 5.0-7.0) Biomolecule Glycoprotein (e.g., Antibody with Fc-region carbohydrates) Biomolecule->OxidizedBiomolecule NaIO₄ Oxidation ImmobilizedProduct Oriented & Immobilized Biomolecule OxidizedBiomolecule->ImmobilizedProduct Stable Covalent Linkage

Caption: Chemical pathway for biomolecule immobilization.

Features, Advantages, and Applications

Choosing the right immobilization chemistry is critical for the success of downstream applications. The hydrazide-based method offers several distinct advantages.

FeatureAdvantage & Scientific RationaleKey Applications
Site-Specific Coupling Targets carbohydrate moieties often found on the Fc region of antibodies. This results in a homogenous, oriented population of immobilized molecules with their active sites (e.g., antigen-binding sites) facing away from the surface, maximizing functionality.Immunoassays (ELISA), Biosensors (SPR), Affinity Chromatography
Stable Covalent Bond The resulting hydrazone bond is a robust covalent linkage, resistant to hydrolysis under typical physiological conditions. This minimizes leaching of the biomolecule over time, ensuring assay reproducibility and longevity of the functionalized surface.Drug Discovery Screening, Reusable Diagnostic Chips
Mild Reaction Conditions The coupling reaction proceeds efficiently at or near neutral pH (typically 5.0-7.0) and room temperature. These gentle conditions are crucial for preserving the delicate tertiary structure and biological activity of sensitive proteins and enzymes.Enzyme Immobilization for Biocatalysis, Cell Capture
Low Non-Specific Binding The high specificity of the hydrazide-aldehyde reaction minimizes random, non-productive attachments to other amino acid residues on the biomolecule. This leads to a cleaner system with improved signal-to-noise ratios in analytical assays.High-Sensitivity Diagnostics, Proteomics

Detailed Experimental Protocols

The following protocols provide a comprehensive workflow for the immobilization of a typical glycoprotein (e.g., an antibody) onto a carboxylated solid support.

Workflow Overview

G A 1. Prepare Buffers & Reagents B 2. Prepare Biomolecule: Generate Aldehyde Groups A->B C 3. Activate Surface: Introduce Hydrazide Groups A->C D 4. Covalent Coupling Reaction B->D C->D E 5. Block & Wash D->E F 6. Quality Control & Storage E->F

Caption: General experimental workflow for immobilization.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

This protocol describes the mild oxidation of antibody carbohydrate chains.

Materials:

  • Glycoprotein (e.g., IgG) solution (1-5 mg/mL)

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Sodium periodate (NaIO₄) solution: 20 mM in Oxidation Buffer (prepare fresh)

  • Glycerol

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Buffer Exchange: Equilibrate the glycoprotein into the Oxidation Buffer using a desalting column according to the manufacturer's instructions. Adjust the final protein concentration to 1-2 mg/mL.

  • Oxidation Reaction: Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution (final NaIO₄ concentration will be 10 mM).

  • Incubation: Incubate the reaction for 30 minutes at room temperature in the dark (wrap the tube in foil) to prevent degradation of the periodate.

    • Scientist's Note: The periodate cleaves the vicinal diols on the sialic acid residues of the Fc-glycans. Incubation in the dark is critical as periodate is light-sensitive.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM. Incubate for 5-10 minutes at room temperature.

    • Scientist's Note: Glycerol contains vicinal diols and acts as a scavenger, consuming any excess periodate to prevent unwanted side reactions.

  • Purification: Immediately remove the excess periodate and byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer (100 mM MES, 150 mM NaCl, pH 5.0). The resulting aldehyde-functionalized antibody is now ready for immobilization.

Protocol 2: Surface Activation and Biomolecule Immobilization

This protocol details the activation of a carboxylated surface (e.g., magnetic beads) and the subsequent coupling reaction.

Materials:

  • Carboxylated Magnetic Beads (or other support)

  • Activation Buffer: 100 mM MES, pH 6.0

  • Coupling Buffer: 100 mM MES, 150 mM NaCl, pH 5.0

  • This compound

  • N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Blocking Buffer: 100 mM Tris, 150 mM NaCl, 1 M Glycine, pH 7.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Storage Buffer: PBS, 0.1% BSA, 0.05% Sodium Azide

Procedure:

Part A: Surface Activation with Hydrazide Linker

  • Bead Preparation: Resuspend the carboxylated magnetic beads in Activation Buffer. Pellet the beads using a magnet and discard the supernatant. Repeat twice.

  • Prepare Activation Solution: Immediately before use, prepare a solution containing 5 mg/mL EDC and 5 mg/mL NHS in Activation Buffer.

  • Carboxyl Activation: Resuspend the washed beads in the EDC/NHS solution. Incubate for 20-30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form NHS-esters.

  • Washing: Pellet the beads, discard the supernatant, and wash twice with Activation Buffer to remove excess EDC and NHS.

  • Linker Attachment: Immediately resuspend the activated beads in a solution of 10 mM this compound in Activation Buffer.

  • Incubation: Incubate for 2-4 hours at room temperature with gentle mixing.

  • Final Wash: Pellet the beads and wash them three times with Coupling Buffer. The beads are now functionalized with hydrazide groups and ready for coupling.

Part B: Immobilization of Aldehyde-Functionalized Biomolecule 8. Coupling Reaction: Resuspend the hydrazide-activated beads in the solution of aldehyde-functionalized antibody (from Protocol 1). 9. Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Scientist's Note: The slightly acidic pH of the Coupling Buffer (pH 5.0) protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide group.
  • Washing: Pellet the beads and wash three times with Wash Buffer (PBST) to remove any unbound antibody.

Part C: Blocking and Storage 11. Blocking: Resuspend the beads in Blocking Buffer and incubate for 1 hour at room temperature. This step quenches any remaining reactive hydrazide groups to minimize non-specific binding in subsequent applications. 12. Final Washes: Wash the beads three times with Wash Buffer. 13. Storage: Resuspend the beads in Storage Buffer and store at 4°C. The immobilized biomolecules are typically stable for several months under these conditions.

Quality Control and Troubleshooting

Validating the success of immobilization is a critical final step.

Parameter to AssessRecommended QC MethodExpected Outcome
Immobilization Efficiency Protein Assay: Compare the protein concentration in the supernatant before and after the coupling reaction using a BCA or Bradford assay.A significant decrease in protein concentration in the supernatant indicates successful binding to the support.
Functionality/Activity Application-Specific Assay: For an antibody, perform an ELISA or flow cytometry experiment to confirm its ability to bind its target antigen. For an enzyme, perform an activity assay with its substrate.The immobilized biomolecule should retain a high percentage of its solution-phase activity.
Surface Homogeneity Microscopy/Flow Cytometry: If applicable (e.g., beads), use a fluorescently labeled secondary antibody or ligand to assess the uniformity of the immobilized primary molecule.A tight, unimodal fluorescence peak indicates a homogenous surface.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Immobilization Yield 1. Inefficient aldehyde generation. 2. Inactive EDC/NHS (hydrolyzed). 3. Incorrect pH of buffers.1. Ensure periodate is fresh and protected from light. Optimize periodate concentration or reaction time. 2. Prepare EDC/NHS solutions immediately before use. 3. Verify the pH of all buffers with a calibrated meter.
High Non-Specific Binding 1. Incomplete blocking of the surface. 2. Hydrophobic interactions between the biomolecule and the surface.1. Increase blocking time or try a different blocking agent (e.g., ethanolamine). 2. Include a non-ionic detergent (e.g., 0.05% Tween-20) in wash and blocking buffers.
Loss of Biomolecule Activity 1. Over-oxidation of the biomolecule. 2. Denaturation during coupling.1. Reduce the concentration of sodium periodate or the incubation time. 2. Ensure all steps are performed at the recommended temperature. Consider adding stabilizing agents like trehalose if the protein is particularly sensitive.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Zhou, Y., & Vagner, J. (2010). Site-Specific Immobilization of Glycoproteins on Solid Supports. In Methods in Molecular Biology, vol. 627. Humana Press. [Link]

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide reaction with aldehydes on cell surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocols

Topic: Bioorthogonal Cell Surface Labeling via Hydrazone Ligation: A Guide to Using N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the principles and practice of labeling cell surface glycans using the bioorthogonal reaction between hydrazides and aldehydes. Specifically, it details the use of this compound as a nucleophilic probe for covalently tagging aldehyde-modified cell surfaces. We will explore the underlying chemical mechanism, provide detailed, field-tested protocols for introducing aldehydes onto cellular glycans via metabolic labeling, and outline the subsequent ligation reaction for attaching reporter molecules. This guide is intended for researchers seeking to perform robust and specific cell surface modification for applications in cell tracking, proteomics, and targeted drug delivery.

Introduction: The Power of Bioorthogonal Chemistry on Live Cells

The ability to chemically modify the surface of living cells without disrupting their native biological processes is a cornerstone of modern chemical biology. Such modifications enable researchers to visualize cellular components, identify protein-protein interactions, and track cellular dynamics in real-time. Bioorthogonal chemistry refers to a class of reactions that can proceed within living systems without interfering with or being influenced by the complex biological environment.

Among the most reliable and widely adopted bioorthogonal reactions is the hydrazone ligation—the reaction between a hydrazide and an aldehyde to form a stable C=N bond. This reaction is particularly well-suited for biological applications due to several key advantages:

  • High Specificity: Aldehydes and hydrazides are generally absent from native biological systems, ensuring that the reaction only occurs between the engineered components.

  • Favorable Kinetics: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, 37°C).

  • Stable Product: The resulting hydrazone bond is stable, allowing for long-term tracking and analysis.

This guide focuses on a two-step labeling strategy: (1) metabolic introduction of aldehyde groups into cell surface glycans and (2) reaction of these aldehydes with the hydrazide probe, this compound, which can be pre-conjugated to a reporter molecule like biotin or a fluorophore.

Principle of the Reaction

The core of this labeling strategy is the acid-catalyzed nucleophilic addition of a hydrazide to an aldehyde, followed by dehydration to form a hydrazone.

Step 1: Generating the Aldehyde Handle

Before the hydrazide probe can be used, an aldehyde "handle" must be installed on the cell surface. The most common method is through metabolic glycan engineering. Cells are cultured with a peracetylated, unnatural monosaccharide precursor that bears an aldehyde group. This precursor is taken up by the cell, processed by the natural sialic acid biosynthetic pathway, and ultimately incorporated into cell surface glycans (sialoglycoproteins and sialoglycolipids). A widely used precursor is N-(4,4-diacetoxy-but-2-enoyl)-mannosamine (Ac4ManN-DE), which is intracellularly converted to display an aldehyde group on the cell surface.

Step 2: Hydrazone Ligation

Once aldehydes are present on the cell surface, the cells are treated with the hydrazide probe. The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This reaction is accelerated in a mildly acidic buffer (pH ~6.5) which protonates the carbonyl oxygen, making the carbon more electrophilic without fully protonating the hydrazide, thus preserving its nucleophilicity. The subsequent dehydration step yields a stable hydrazone linkage, covalently attaching the probe to the cell surface glycan.

Diagram 1: Hydrazone Ligation Mechanism

Caption: The reaction of a cell surface aldehyde with a hydrazide probe forms a stable hydrazone bond.

Experimental Protocols & Workflow

This section provides a step-by-step protocol for labeling mammalian cells. The workflow involves two main stages: metabolic labeling to introduce aldehydes and the subsequent bioorthogonal ligation with the hydrazide probe.

Diagram 2: Experimental Workflow

G cluster_prep Phase 1: Aldehyde Installation cluster_ligation Phase 2: Hydrazide Ligation cluster_analysis Phase 3: Analysis start Seed Cells metabolic Incubate cells with Ac4ManNAz-CHO or similar (e.g., 72 hours) start->metabolic wash1 Wash cells to remove excess sugar metabolic->wash1 labeling Incubate cells with Hydrazide-Fluorophore Probe (e.g., 1-2 hours) wash1->labeling wash2 Wash cells to remove unbound probe labeling->wash2 analysis Analyze via: - Fluorescence Microscopy - Flow Cytometry - Western Blot wash2->analysis

Caption: Overview of the two-stage cell surface labeling workflow.

Required Materials
  • Cells: Mammalian cell line of choice (e.g., HeLa, Jurkat, CHO).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • Aldehyde-bearing sugar: e.g., Peracetylated N-levulinoylmannosamine (Ac4ManNAI) or a direct aldehyde precursor.

  • Hydrazide Probe: this compound conjugated to a reporter (e.g., Biotin, Alexa Fluor™ 488).

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Labeling Buffer: PBS adjusted to pH 6.5 with 0.1 M HCl.

  • Reagents:

    • Aniline (stock solution of 1 M in DMSO, freshly diluted). Aniline acts as a catalyst for this reaction.

    • Trypsin or cell scraper for adherent cells.

    • Fixative (e.g., 4% paraformaldehyde in PBS) for microscopy.

    • Staining/Blocking buffers for downstream analysis.

Protocol 1: Metabolic Labeling to Introduce Surface Aldehydes

Rationale: This step utilizes the cell's own metabolic machinery to process an unnatural sugar analog and display it on the cell surface as a sialoglycan containing a reactive aldehyde group.

  • Cell Seeding: Plate your cells of choice in a tissue culture plate or flask at a density that will result in 70-80% confluency at the end of the incubation period.

  • Prepare Sugar Stock: Prepare a sterile stock solution of the aldehyde-bearing sugar (e.g., Ac4ManNAI) at 10-20 mM in DMSO.

  • Metabolic Incubation: Add the sugar stock solution directly to the cell culture medium to achieve a final concentration of 25-50 µM.

    • Control: Prepare a parallel culture of cells without the addition of the unnatural sugar. This will serve as your negative control for the subsequent labeling step.

  • Incubation: Culture the cells for 48-72 hours under standard conditions (37°C, 5% CO₂). This duration allows for sufficient turnover and incorporation of the sugar into cell surface glycans.

  • Harvesting and Washing:

    • For adherent cells, gently wash with warm PBS, then detach using trypsin or a cell scraper. Neutralize trypsin and pellet the cells by centrifugation (300 x g, 5 minutes).

    • For suspension cells, pellet them directly.

    • Wash the cell pellet twice with 5-10 mL of cold PBS (pH 7.4) to remove any residual media and unincorporated sugar.

Protocol 2: Labeling with this compound Probe

Rationale: This is the bioorthogonal ligation step. The reaction is performed in a mildly acidic buffer containing an aniline catalyst to maximize the rate and efficiency of hydrazone formation, leading to a covalent bond between the probe and the cell surface aldehyde.

  • Cell Resuspension: Resuspend the washed cell pellet (from Protocol 1, step 5) in the cold Labeling Buffer (PBS, pH 6.5) to a concentration of 1-5 x 10⁶ cells/mL.

  • Prepare Labeling Solution: Prepare the final labeling solution immediately before use. Dilute the hydrazide-fluorophore/biotin probe and the aniline catalyst into the Labeling Buffer.

ReagentStock ConcentrationFinal ConcentrationPurpose
Hydrazide Probe10 mM in DMSO100 - 250 µMCovalently binds to aldehydes
Aniline Catalyst1 M in DMSO1 - 2 mMAccelerates hydrazone formation
  • Ligation Reaction: Add the labeling solution to the resuspended cells. Incubate for 1-2 hours at room temperature or 37°C, with gentle agitation.

    • Note: Protect from light if using a fluorescent probe.

  • Washing: Pellet the cells by centrifugation (300 x g, 5 minutes) and discard the supernatant. Wash the cells three times with cold PBS (pH 7.4) to remove all unbound probe and catalyst.

  • Proceed to Analysis: The labeled cells are now ready for downstream analysis such as flow cytometry, fluorescence microscopy, or cell lysis for western blotting/proteomics.

Protocol 3: Analysis by Fluorescence Microscopy
  • Fixation: Resuspend the final washed cell pellet in 1 mL of 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining (Optional): If desired, counterstain nuclei with a DNA dye like DAPI.

  • Mounting: Resuspend the cells in a small volume of PBS, mount them onto a microscope slide, and cover with a coverslip using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and any counterstains.

    • Expected Result: Cells metabolically labeled with the aldehyde-sugar (+ sugar) should show bright surface fluorescence. The negative control cells (- sugar) should show minimal to no fluorescence.

Controls and Validation

To ensure the specificity of the labeling, the following controls are essential:

  • Negative Control 1 (- Sugar): Cells not incubated with the aldehyde-bearing sugar but subjected to the full hydrazide probe labeling protocol. This control confirms that the probe does not non-specifically bind to the cell surface.

  • Negative Control 2 (- Probe): Cells that were incubated with the aldehyde-bearing sugar but are not treated with the hydrazide probe. This control accounts for any autofluorescence from the cells or the metabolic labeling process itself.

Successful labeling is validated when a strong signal is observed only in the cells that have been treated with both the aldehyde-bearing sugar and the hydrazide probe.

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]

  • Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997). Engineering Chemical Reactivity on Cell Surfaces Through Glycosylation. Science, 276(5315), 1125-1128. [Link]

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Ligation. Science, 287(5460), 2007-2010. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

Application Notes and Protocols: N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in pH-Responsive Drug Delivery

The pursuit of targeted drug delivery systems that can selectively release therapeutic agents at pathological sites is a cornerstone of modern pharmaceutical science. A key strategy in this endeavor is the exploitation of the unique microenvironments of diseased tissues, such as the acidic milieu of solid tumors or the internal compartments of cells like endosomes and lysosomes.[1][2][3] N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, a functionalized hydrazide derivative, emerges as a promising molecular tool in this context. Its chemical architecture, featuring a terminal hydrazide group (-CONHNH2), provides a reactive handle for the covalent attachment of drugs and other moieties through a pH-sensitive hydrazone linkage.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the design and formulation of intelligent drug delivery systems. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights grounded in established expertise to facilitate its successful implementation in your research and development workflows.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 75129-75-8[4]
Molecular Formula C10H13N3O3[4]
Molecular Weight 223.23 g/mol [4]
Appearance Off-white to white powderSupplier Data
Solubility Soluble in DMSO, DMF; sparingly soluble in waterSupplier Data
Key Functional Group Hydrazide (-CONHNH2)[4][5]

Core Principle: The pH-Sensitive Hydrazone Linkage

The utility of this compound in drug delivery is primarily derived from its ability to form a hydrazone bond. This bond is the result of a condensation reaction between the hydrazide group and a carbonyl group (an aldehyde or a ketone) present on a drug molecule, a polymer, or a nanoparticle surface.[6][7][8]

The key characteristic of the hydrazone bond is its pH-dependent stability. It remains relatively stable at the physiological pH of the bloodstream (pH ~7.4), ensuring that the drug cargo remains attached to its carrier during systemic circulation.[3][6][] However, upon exposure to the mildly acidic conditions found in tumor microenvironments (pH ~6.5) or within endosomes and lysosomes (pH 4.5-6.0), the hydrazone bond undergoes rapid hydrolysis.[3][][10] This acid-catalyzed cleavage triggers the release of the active drug precisely at the target site, enhancing therapeutic efficacy while minimizing off-target toxicity.[2][11][12]

The rate of hydrolysis can be influenced by the chemical structure of the reacting aldehyde or ketone, allowing for the fine-tuning of drug release kinetics.[1][7] For instance, hydrazones formed from aliphatic aldehydes tend to be more susceptible to acid hydrolysis than those derived from aromatic aldehydes.[1][13]

Mechanism of Hydrazone Bond Formation and Cleavage

The following diagram illustrates the reversible, pH-dependent reaction central to this drug delivery strategy.

G cluster_0 Physiological pH (7.4) - Stable Conjugate Drug_Carrier Drug-Carrier Conjugate (Stable Hydrazone Bond) Released_Drug Released Drug (with Carbonyl) Drug_Carrier->Released_Drug H₃O⁺ (Hydrolysis) Released_Drug->Drug_Carrier Condensation (-H₂O) Linker Linker (this compound)

Caption: pH-responsive hydrazone linkage equilibrium.

Application Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol details the conjugation of a ketone-containing drug (e.g., Doxorubicin) to this compound.

Objective: To covalently link a therapeutic agent to the hydrazide linker, forming a pH-sensitive prodrug.

Materials:

  • This compound

  • Doxorubicin hydrochloride (or other carbonyl-containing drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Glacial Acetic Acid (catalyst)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Reaction vial with a magnetic stirrer

  • HPLC system for reaction monitoring and purification

  • Mass Spectrometer and NMR for characterization

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1.2 molar equivalents) in a minimal amount of anhydrous DMF in a reaction vial under an inert atmosphere (e.g., argon).

    • In a separate vial, dissolve Doxorubicin hydrochloride (1 molar equivalent) in anhydrous DMF. If starting with the hydrochloride salt, add a slight excess of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl and free the carbonyl group for reaction.

  • Conjugation Reaction:

    • To the solution of this compound, add the Doxorubicin solution dropwise while stirring.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acidic environment facilitates the condensation reaction.[14]

    • Seal the vial and stir the reaction mixture at room temperature (20-25°C) for 24-48 hours. Protect the reaction from light, especially when working with light-sensitive drugs like Doxorubicin.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC. The formation of the new, higher molecular weight conjugate will be indicated by a new spot/peak with a different retention time compared to the starting materials.

  • Purification:

    • Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise into a large volume of cold, stirring anhydrous diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate several times with diethyl ether to remove unreacted starting materials and solvent residues.

    • For higher purity, the crude product can be purified using preparative HPLC or column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final Doxorubicin-hydrazone conjugate using:

      • Mass Spectrometry (MS): To verify the molecular weight of the conjugate.

      • ¹H NMR Spectroscopy: To confirm the formation of the hydrazone C=N bond and the presence of protons from both the drug and the linker.

      • HPLC: To assess the purity of the final product.

Application Protocol 2: Formulation of pH-Sensitive Nanoparticles

This protocol describes the surface functionalization of pre-formed polymeric nanoparticles (e.g., PLGA or PEG-PLGA) with this compound to enable the pH-sensitive attachment of drugs.

Objective: To create a nanoparticle-based drug delivery system capable of pH-triggered drug release.

Materials:

  • Carboxylic acid-terminated nanoparticles (e.g., COOH-PLGA NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Aldehyde or ketone-modified drug

  • Dialysis tubing (appropriate MWCO)

Workflow:

G cluster_0 Step 1: Nanoparticle Activation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Drug Loading NP_COOH COOH-Terminated Nanoparticle EDC_NHS EDC / NHS in MES Buffer NP_NHS NHS-Ester Activated Nanoparticle EDC_NHS->NP_NHS Amide Bond Formation Linker Hydrazide Linker (Target Molecule) NP_Hydrazide Hydrazide-Functionalized Nanoparticle Linker->NP_Hydrazide Amide Bond Formation Drug Carbonyl-Containing Drug NP_Drug Drug-Loaded pH-Sensitive Nanoparticle Drug->NP_Drug Hydrazone Bond Formation (Acidic Catalyst)

Sources

Troubleshooting & Optimization

Troubleshooting low yield in N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide Synthesis

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in the development of various pharmaceutical compounds, often serving as a precursor for heterocyclic scaffolds. Its synthesis, typically achieved via the hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate, is a fundamental reaction for many researchers. However, achieving a high yield can be elusive, often plagued by issues ranging from incomplete reactions to challenging purifications.

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of this reaction. This guide is structured as a dynamic troubleshooting resource in a question-and-answer format to directly address the specific, practical challenges you may encounter at the bench. We will explore the causality behind each experimental parameter, empowering you to diagnose issues logically and optimize your reaction for robust and reproducible results.

The overall synthetic scheme is a two-step process, starting from the readily available N-(4-hydroxyphenyl)acetamide (Acetaminophen).

Overall Synthesis Workflow

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A N-(4-hydroxyphenyl)acetamide (Acetaminophen) B Ethyl 2-(4-acetamidophenoxy)acetate (Ester Intermediate) A->B  Ethyl Bromoacetate, K2CO3, Acetone, Reflux   C This compound (Final Product) B->C  Hydrazine Hydrate, Ethanol, Reflux  

Caption: Two-step synthesis of the target hydrazide from acetaminophen.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during the hydrazinolysis step (Step 2).

Scenario 1: Low or No Conversion of Starting Ester

Question: My TLC and/or LC-MS analysis shows a significant amount of unreacted ethyl 2-(4-acetamidophenoxy)acetate, even after the recommended reaction time. What are the likely causes and solutions?

Answer: This is a classic problem indicating that the reaction conditions are not optimal for driving the nucleophilic acyl substitution forward. Let's break down the potential culprits.

  • Cause A: Poor Quality or Inactive Hydrazine Hydrate

    • Expertise & Experience: Hydrazine hydrate is a powerful reducing agent and is susceptible to atmospheric oxidation, especially if stored improperly or for long periods.[1] Carbon dioxide from the air can also react with it to form hydrazine carboxylate, effectively reducing the concentration of the active nucleophile. The water content in hydrazine hydrate can also vary between batches and suppliers, which can impact reaction kinetics.[2]

    • Recommended Solutions:

      • Use Fresh Reagent: Always use hydrazine hydrate from a freshly opened bottle, stored under an inert atmosphere (nitrogen or argon).

      • Verify Concentration: If you suspect your hydrazine is old, its concentration can be determined by titration against a standard acid before use.

      • Consider Anhydrous Hydrazine: For particularly stubborn reactions, anhydrous hydrazine can be used, but it is significantly more hazardous and requires stringent safety protocols.[3]

  • Cause B: Insufficient Thermal Energy

    • Expertise & Experience: While the nucleophilicity of hydrazine is high, the hydrazinolysis of esters is not instantaneous at room temperature. It requires thermal energy to overcome the activation barrier of the reaction. The reaction is typically performed at reflux.[4]

    • Recommended Solutions:

      • Ensure Adequate Heating: The reaction should be heated to reflux in a suitable solvent like ethanol (approx. 78°C) or methanol (approx. 65°C).[5] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

      • Monitor Temperature: Use a thermometer to confirm the reaction mixture reaches the boiling point of the solvent.

  • Cause C: Inappropriate Solvent Choice

    • Expertise & Experience: The solvent plays a critical role. It must fully dissolve the ester starting material to ensure a homogeneous reaction mixture.[4] Protic solvents like ethanol or methanol are ideal because they effectively solvate both the ester and the polar hydrazine hydrate.[5] Using a non-polar solvent like toluene or hexane will result in poor solubility and minimal reaction.

    • Recommended Solutions:

      • Primary Choice: Absolute ethanol is the most commonly recommended and effective solvent for this reaction.[5]

      • Alternative: Methanol is also a viable option and may sometimes offer faster reaction rates due to its lower boiling point and viscosity.

Scenario 2: Complex Reaction Mixture with Multiple Side Products

Question: My TLC plate is messy, showing the desired product spot but also several other spots. What are the common side reactions, and how can I suppress them?

Answer: The formation of multiple byproducts points to issues with reaction stoichiometry or conditions that promote undesired pathways.

  • Cause A: Formation of N,N'-bis(2-(4-acetamidophenoxy)acetyl)hydrazine (Dimer)

    • Expertise & Experience: This is the most common side product. It forms when one molecule of the desired product, the newly formed hydrazide, acts as a nucleophile and attacks a second molecule of the starting ester.[6] This is more likely to occur when the concentration of hydrazine is low relative to the ester, especially towards the end of the reaction.

    • Recommended Solutions:

      • Use an Excess of Hydrazine: The most effective way to minimize dimer formation is to use a molar excess of hydrazine hydrate. A ratio of 1:1.2 to 1:1.5 (Ester:Hydrazine) is a good starting point.[7] For difficult cases, this can be increased further.[8]

      • Control Addition: In some cases, adding the ester solution dropwise to the heated solution of hydrazine hydrate can maintain a high relative concentration of hydrazine throughout the reaction, further suppressing dimerization.[8]

  • Cause B: Hydrolysis of Ester or Product

    • Expertise & Experience: Hydrazine hydrate is an alkaline solution. Prolonged heating in the presence of significant water can lead to the saponification (base-catalyzed hydrolysis) of either the starting ester or the product hydrazide.[9] This will form 2-(4-acetamidophenoxy)acetic acid as a salt, which can complicate purification.

    • Recommended Solutions:

      • Limit Water Content: Use absolute ethanol and a high-purity grade of hydrazine hydrate (e.g., 80% or higher) to minimize the amount of water in the reaction.

      • Avoid Excessive Reaction Times: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up. Unnecessarily long refluxing (e.g., >24 hours) increases the risk of hydrolysis.[10]

Reaction Mechanism: Hydrazinolysis of an Ester

Ester Ethyl 2-(4-acetamidophenoxy)acetate (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack (Hydrazine attacks carbonyl carbon) Hydrazine Hydrazine (H₂N-NH₂) Product This compound (Product) Intermediate->Product 2. Collapse of Intermediate (Leaving group departs) Byproduct Ethanol Intermediate->Byproduct 3. Elimination of Ethoxide

Caption: Mechanism of nucleophilic acyl substitution for hydrazide formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ester to hydrazine hydrate? A1: A slight molar excess of hydrazine hydrate is recommended to ensure complete conversion of the ester and to minimize the formation of the N,N'-diacylhydrazine dimer.[8] A starting ratio of 1:1.2 (ester:hydrazine) is often effective. If you still observe starting material or dimer formation, increasing the ratio to 1:1.5 or even 1:2 can be beneficial.[7]

Q2: How can I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most efficient method. The product hydrazide is significantly more polar than the starting ester due to the -NHNH2 group. Therefore, on a silica gel plate, the product will have a much lower Retention Factor (Rf) than the starting material. A typical eluent system is 30-50% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the starting ester (higher Rf) has completely disappeared.[10]

Q3: My product precipitates out of the reaction mixture upon cooling. Is this normal? A3: Yes, this is often the case and can be advantageous. This compound has lower solubility in cold ethanol than the starting ester.[5] Allowing the reaction mixture to cool slowly to room temperature, followed by chilling in an ice bath, often induces crystallization. The solid can then be isolated by simple vacuum filtration, providing a crude product that is already significantly purified.[4]

Q4: What are the essential safety precautions when working with hydrazine hydrate? A4: Hydrazine is highly toxic, corrosive, a suspected carcinogen, and can be readily absorbed through the skin.[3] Mixtures of hydrazine vapor in air can also be flammable.[11]

  • Always handle hydrazine hydrate in a certified chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves are common, but check your institution's specific guidelines).

  • Have a quench solution ready. A dilute solution of sodium hypochlorite (bleach) can be used to neutralize excess hydrazine.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-acetamidophenoxy)acetate (Starting Material)
  • To a round-bottom flask, add N-(4-hydroxyphenyl)acetamide (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of starting material).

  • Stir the suspension vigorously. Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Attach a condenser and heat the mixture to reflux (approx. 56°C) for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the potassium salts. Wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ester.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to yield a white solid.

Protocol 2: Synthesis of this compound (Target Compound)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-acetamidophenoxy)acetate (1.0 eq) in absolute ethanol (15 mL per gram of ester).[5]

  • Add hydrazine hydrate (80% solution in water, 1.5 eq) to the solution.[7]

  • Heat the reaction mixture to a steady reflux (approx. 78°C) for 4-8 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes). The reaction is complete when the starting ester spot (Rf ≈ 0.6) is no longer visible, and a new, more polar spot (Rf ≈ 0.2) corresponding to the product is dominant.[10]

  • Once complete, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Further cool the flask in an ice-water bath for 30-60 minutes to maximize crystallization.

  • Collect the precipitated white solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound. The yield should be in the range of 80-95%.

Data Summary and Optimization Parameters

ParameterSuboptimal ConditionPotential Negative OutcomeRecommended OptimizationRationale
Hydrazine Molarity Stoichiometric (1.0 eq)Incomplete reaction, Dimer formation[8]1.2 - 1.5 eqDrives equilibrium to completion; outcompetes product for reaction with ester.
Temperature < 60°CVery slow or no reactionReflux in Ethanol (~78°C)Provides sufficient activation energy for the nucleophilic substitution.[4]
Solvent Aprotic (e.g., Toluene)Poor solubility, low conversionAbsolute Ethanol or MethanolEnsures homogeneity and solvates polar reactants effectively.[5]
Reaction Time < 2 hoursIncomplete reaction4-8 hours (TLC Monitored)Allows sufficient time for the reaction to reach completion.[2]
Water Content High (e.g., low-grade hydrazine)Potential for hydrolysis[9]Use high-purity hydrazine, absolute solventMinimizes the concentration of hydroxide ions that can cause saponification.

Logical Troubleshooting Workflow

Start Low Yield Observed TLC Analyze Reaction Mixture by TLC Start->TLC Unreacted_SM Mainly Unreacted Starting Material TLC->Unreacted_SM High Rf spot remains Messy_TLC Multiple Side Products TLC->Messy_TLC Multiple spots Good_Conversion Clean Conversion, Low Isolated Yield TLC->Good_Conversion Clean, low Rf spot Check_Hydrazine Check Hydrazine Quality & Age Unreacted_SM->Check_Hydrazine Check_Ratio Check Ester:Hydrazine Molar Ratio Messy_TLC->Check_Ratio Check_Cooling Review Cooling/Crystallization Step Good_Conversion->Check_Cooling Check_Temp Verify Reflux Temperature Check_Hydrazine->Check_Temp Check_Solvent Confirm Solvent is EtOH/MeOH Check_Temp->Check_Solvent Result_SM Increase Reaction Time or Temperature Check_Solvent->Result_SM Check_Time Check for Excessive Reaction Time Check_Ratio->Check_Time Result_Messy Increase Hydrazine Ratio to >1.2 eq. Avoid reflux >12h. Check_Time->Result_Messy Check_Filtration Assess Filtration & Washing Technique Check_Cooling->Check_Filtration Result_Isolation Ensure slow cooling, use minimal cold solvent for wash. Check_Filtration->Result_Isolation

Caption: A step-by-step workflow for diagnosing the cause of low yield.

References

  • Title: Safety and Handling of Hydrazine Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: THERMAL DECOMPOSITION OF HYDRAZINE Source: NASA Technical Reports Server (NTRS) URL: [Link]

  • Title: DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS Source: Saline Water Conversion Corporation URL: [Link]

  • Title: HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... Source: ResearchGate URL: [Link]

  • Title: Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters Source: ResearchGate URL: [Link]

  • Title: Help with Low Yield Synthesis : r/Chempros Source: Reddit URL: [Link]

  • Title: I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? Source: ResearchGate URL: [Link]

  • Title: When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Source: Quora URL: [Link]

  • Title: Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Source: ResearchGate URL: [Link]

  • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparation method of hydrazide compound Source: Google Patents URL

Sources

Preventing non-specific binding of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Non-Specific Binding in Your Experiments

Welcome to the technical support center for N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide. As Senior Application Scientists, we understand that achieving clean, specific signals is paramount to the success of your research. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent non-specific binding (NSB) when using this versatile hydrazide-containing reagent.

Introduction: Understanding the Molecule and the Challenge

This compound is a derivative of acetaminophen containing a reactive hydrazide group (-NHNH₂). This functional group is highly valuable for bioconjugation, readily reacting with aldehydes and ketones to form stable hydrazone bonds.[1][2] This reactivity allows for the labeling and detection of glycoproteins, carbohydrate-modified surfaces, and other carbonyl-containing targets.

However, the same chemical properties that make this molecule useful can also contribute to non-specific binding. NSB occurs when the reagent adheres to surfaces or molecules through unintended interactions, such as hydrophobic or electrostatic forces, rather than the specific hydrazone bond formation.[3][4][5] This leads to high background noise, reduced assay sensitivity, and potentially false-positive results.[6][7] This guide will walk you through the causes of NSB and provide robust strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound?

Non-specific binding is a multifaceted issue driven by several key interactions[4]:

  • Hydrophobic Interactions: The phenyl group in the molecule can non-specifically adsorb to hydrophobic surfaces, such as the polystyrene wells of a microplate.[8][9]

  • Electrostatic Interactions: Although the molecule is neutral overall, localized partial charges can interact with charged domains on surfaces or proteins.

  • Surface Properties: The material and quality of your experimental surface (e.g., microplate, membrane, slide) play a huge role. Many assay surfaces are designed to bind proteins and can therefore also bind other molecules non-specifically.

  • Reagent Concentration: Using an excessively high concentration of the hydrazide reagent increases the likelihood of low-affinity, non-specific interactions.

Q2: What is a blocking buffer and why is it the first line of defense?

A blocking buffer is a solution containing a high concentration of molecules (typically proteins or polymers) that have no role in the specific reaction.[10] Its purpose is to physically coat all the unoccupied binding sites on your experimental surface.[11][12] By saturating these "sticky" spots, the blocking buffer prevents the this compound from binding non-specifically, thereby improving the signal-to-noise ratio.[6][10]

Q3: Can I use the same blocking strategy for different experimental surfaces like ELISA plates and Western blot membranes?

While the principle is the same, the optimal blocking agent may differ.

  • ELISA Plates (Polystyrene): These are primarily hydrophobic. Protein-based blockers like Bovine Serum Albumin (BSA) or casein (found in non-fat dry milk) are very effective.[11][13] Synthetic, non-protein blockers can also be used to create a hydrophilic barrier.[14]

  • Western Blot Membranes (PVDF, Nitrocellulose): These membranes have a very high capacity for protein binding. Non-fat dry milk is a common and cost-effective choice, but it's not suitable for all systems (e.g., those involving biotin-avidin detection or phospho-specific antibodies).[15][16] In those cases, BSA, casein, or specialized commercial blockers are preferred.[17][18]

Troubleshooting Guide: From High Background to Clear Signals

This section addresses common problems with actionable solutions and detailed protocols.

Problem 1: High background signal across the entire assay, including negative controls.

This is the most common sign of significant non-specific binding. Your goal is to improve surface blocking and optimize your buffer conditions.

Likely Causes:
  • Insufficient blocking (concentration or time).

  • Inappropriate blocking agent for your system.

  • Sub-optimal buffer composition (pH, salt, detergent).

  • Excessive concentration of the hydrazide reagent.

Solutions & Protocols

The blocking step is crucial.[7][19] An improperly blocked surface will inevitably lead to high background.

Protocol 1: Titration of Blocking Agent Concentration

  • Preparation: Prepare a series of blocking buffer dilutions. For BSA or non-fat dry milk, test a range from 1% to 5% (w/v) in a suitable buffer like Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).[11][16]

  • Application: Coat your surface (e.g., ELISA plate wells) with your capture molecule as usual.

  • Blocking: Add the different concentrations of blocking buffer to different wells/membranes. Include a "no block" control. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[18]

  • Assay Procedure: Proceed with your standard assay protocol, adding the this compound reagent to all wells, including a negative control group that does not contain the target analyte.

  • Analysis: Read the signal. The optimal blocking concentration will be the lowest one that gives a minimal signal in the negative control wells without significantly reducing the signal in the positive control wells.

Non-ionic detergents are powerful tools for reducing hydrophobic-based NSB.[20] Tween-20 is the most common choice.[21]

Protocol 2: Incorporating Tween-20

  • Buffer Preparation: Prepare your primary blocking buffer and your wash buffer. Add Tween-20 to both. A typical starting concentration is 0.05% (v/v).[21][22]

  • Experiment: Run your experiment comparing the results with and without 0.05% Tween-20 in your blocking and wash steps.

  • Optimization: If the background is still high, you can increase the Tween-20 concentration incrementally up to 0.1%.[23] Be cautious, as very high detergent concentrations can sometimes disrupt specific binding interactions.[22]

Electrostatic interactions can be minimized by adjusting the salt concentration of your buffers.

  • Increasing Ionic Strength: Adding NaCl (e.g., increasing from 150 mM to 300-500 mM) to your wash buffer can help disrupt weak, charge-based non-specific interactions.[22][24]

  • pH Considerations: The hydrazide-aldehyde reaction to form a hydrazone is most efficient at a slightly acidic pH (pH 5-7).[1] Ensure your binding buffer is within this range. However, conduct your blocking and washing steps at a physiological pH (7.2-7.6) to minimize non-specific protein interactions.

Problem 2: Inconsistent or patchy background signal.

This often points to physical issues in the experimental setup rather than purely chemical ones.

Likely Causes:
  • Inefficient or uneven washing.

  • Portions of the surface drying out during incubations.

  • Uneven coating of the capture molecule or blocking agent.

Solutions & Protocols

Washing is not just a passive step; it's an active removal of unbound reagents.[19][25]

Protocol 3: Optimizing the Wash Protocol

  • Increase Wash Cycles: Increase the number of wash cycles from the standard 3 to 4 or 5.[26]

  • Introduce a Soak Step: After the final wash, add wash buffer to the wells and allow them to soak for 30-60 seconds before aspirating.[7][26] This helps to remove trapped, unbound reagents from the corners of wells.

  • Ensure Complete Aspiration: After each wash, ensure all liquid is removed. For plates, invert and tap firmly on a clean paper towel.[25]

  • Maintain Hydration: Never let the plate or membrane dry out between steps, as this can denature proteins and cause irreversible non-specific binding.[7][26]

Problem 3: Low specific signal after implementing aggressive blocking/washing.

Sometimes, the solution to high background can mask your intended signal.

Likely Causes:
  • The blocking agent is sterically hindering the specific binding of your hydrazide reagent.

  • Aggressive washing (high detergent/salt) is disrupting the specific hydrazone bond.

Solutions & Protocols

If a protein-based blocker like BSA or milk is causing interference, switch to a different class of blocker.

Table 1: Comparison of Common Blocking Agents

Blocking AgentMechanism of ActionAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Protein-based; blocks via hydrophobic and ionic interactions.Single purified protein, good for many systems.[17]Can cross-react with some antibodies; not ideal for phospho-protein detection.[13][16]
Non-Fat Dry Milk / Casein Protein-based; diverse mixture of proteins.Inexpensive and highly effective for many applications.[15][18]Contains endogenous biotin and phosphoproteins; can interfere with avidin systems and phospho-detection.[6][16]
Fish Gelatin / Serum Protein-based; non-mammalian proteins.Reduces cross-reactivity with mammalian antibodies. Good for IHC/ICC.[17]May not be as effective at blocking hydrophobic surfaces as BSA/milk.
Synthetic Polymers (PEG, PVP) Non-protein; forms a hydrophilic layer on surfaces.[14]Protein-free, highly consistent, good for sensitive assays.[13]Can be more expensive; may require more optimization.

Ensure you are not using the reagent in vast excess. Perform a titration experiment to find the lowest concentration of this compound that provides a robust positive signal without elevating the background.

Visualizing the Workflow and Problem

A clear understanding of the experimental workflow helps identify critical control points for preventing non-specific binding.

G cluster_prep 1. Surface Preparation cluster_nsb_control 2. NSB Control (Critical Step) cluster_reaction 3. Specific Reaction cluster_detection 4. Detection Immobilize Immobilize Target (e.g., Aldehyde-tagged protein) Block Block Surface (e.g., with 3% BSA in TBST) Immobilize->Block Wash1 Wash 1 (Remove excess blocker) Block->Wash1 React Add Hydrazide Reagent (this compound) Wash1->React Wash2 Wash 2 (Remove unbound reagent) React->Wash2 Detect Add Detection Substrate & Measure Signal Wash2->Detect

Caption: Experimental workflow highlighting the critical blocking and washing steps.

The following diagram illustrates the core problem: the hydrazide reagent binding to unintended sites versus its intended target.

G Figure 2: Specific vs. Non-Specific Binding cluster_surface Assay Surface (e.g., Microplate Well) Target Target Aldehyde (Specific Site) NSB_Site1 Hydrophobic Patch NSB_Site2 Charged Domain (+) Reagent Hydrazide Reagent Reagent->Target Specific Binding (Desired Hydrazone Bond) Reagent->NSB_Site1 Non-Specific Binding (Hydrophobic Interaction) Reagent->NSB_Site2 Non-Specific Binding (Electrostatic Interaction)

Caption: Mechanism of specific vs. non-specific binding on an assay surface.

By systematically addressing each potential cause of non-specific binding—from optimizing your blocking buffer to refining your wash protocol—you can significantly enhance the quality and reliability of your experimental data.

References

  • Abu-Salah, K. M., & Rilfors, L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel journal of medical sciences, 23(6), 732–734. [Link]

  • Best Blocking Buffer Selection for ELISA & Western Blot. (2017). G-Biosciences. [Link]

  • ELISA Blocking Buffers: Overview & Application. (2023). Excedr. [Link]

  • Blocking Buffer Selection Guide. (2024). Rockland Immunochemicals. [Link]

  • ELISA Blocking Agents & Blocking Solutions. (2017). G-Biosciences. [Link]

  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • How to Reduce Background Noise in ELISA Assays. (2025). Patsnap. [Link]

  • Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. (2020). G-Biosciences. [Link]

  • Blocking buffers - Immunoassays. (n.d.). CliniSciences. [Link]

  • Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. (n.d.). Nicoya. [Link]

  • Choosing the Right Block Buffer. (2020). ImmunoChemistry Technologies. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya. [Link]

  • Western blot. (n.d.). Wikipedia. [Link]

  • Tips for Reducing ELISA Background. (2012). Biocompare. [Link]

  • Reaction between hydrazide and aldehyde, which forms hydrazone conjugate. (n.d.). ResearchGate. [Link]

  • Stephenson, K. A., & Zubieta, J. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton transactions (Cambridge, England : 2003), 40(41), 10766–10775. [Link]

  • Blocking Buffers and Reagents. (n.d.). Biocompare. [Link]

  • Optimizing the Separation Step on 96-well Microplates for ELISA Assays. (n.d.). Corning. [Link]

  • How do I reduce high background in my FISH assay?. (n.d.). Oxford Gene Technology. [Link]

  • Kher, S., & Kopeček, J. (2012). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Pharmaceutical research, 29(6), 1644–1654. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025). Patsnap. [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Platypus Technologies. [Link]

  • N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. (n.d.). PubChem. [Link]

  • What Causes High Background in ELISA Tests?. (n.d.). Surmodics IVD. [Link]

  • Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393–7446. [Link]

  • N-[4-(hydrazinocarbonyl)phenyl]acetamide. (n.d.). PubChem. [Link]

  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]

  • Chikkaveeraiah, B. V. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut. [Link]

  • nonspecific binding in immunoassays. (n.d.). CANDOR Bioscience GmbH. [Link]

  • How can i reduce non-specific binding in lateral flow assay?. (2018). ResearchGate. [Link]

  • Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Stability of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide is a bifunctional molecule incorporating a hydrazide moiety, making it a valuable reagent in bioconjugation, drug delivery, and the formation of hydrazone linkages with aldehydes and ketones. However, the inherent reactivity of the hydrazide group also predisposes the molecule to stability issues in aqueous environments, particularly under non-neutral pH conditions. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the stability challenges associated with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous buffers?

A1: The principal degradation pathway for this compound in aqueous solution is hydrolysis. This can occur at two main sites: the hydrazide linkage and the acetamide linkage.

  • Hydrolysis of the Hydrazide: The C-N bond of the hydrazide is susceptible to cleavage, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and hydrazine. Studies on similar hydrazide-containing compounds have shown that they are increasingly stable as the pH approaches neutrality.[1][2]

  • Hydrolysis of the Acetamide: The amide bond of the acetamide group can also undergo hydrolysis, especially at pH extremes, to yield an amino group and acetic acid. Generally, amides are more stable to hydrolysis than hydrazides.

Q2: How does pH affect the stability of the compound?

A2: The pH of the aqueous buffer is a critical factor influencing the stability of this compound. A pH-rate profile, which plots the degradation rate constant against pH, typically shows that stability is maximal at or near neutral pH (pH 6-7).[1][2][3]

  • Acidic Conditions (pH < 6): Under acidic conditions, the hydrazide and amide groups can be protonated, making them more susceptible to nucleophilic attack by water, thus accelerating hydrolysis.

  • Basic Conditions (pH > 8): In alkaline solutions, the hydroxide ion acts as a potent nucleophile, promoting the hydrolysis of both the hydrazide and amide functionalities.

Q3: What is the impact of temperature on the stability of this compound?

A3: As with most chemical reactions, the degradation of this compound is accelerated at elevated temperatures. Increased thermal energy enhances the rate of hydrolysis. It is crucial to store stock solutions and conduct experiments at controlled, and preferably cool, temperatures to minimize degradation. For long-term storage, frozen aliquots are recommended. The thermal decomposition of related hydrazine compounds has been shown to be catalyzed by certain metals and their oxides.[4][5][6]

Q4: Can the choice of buffer components influence the stability?

A4: Yes, the composition of the buffer can impact stability. Some buffer species can participate in or catalyze degradation reactions. For instance, buffers containing nucleophilic species could potentially react with the compound. It is advisable to use common, non-nucleophilic buffers such as phosphate or HEPES buffers. When working with hydrazide-containing compounds, it is also important to avoid buffers that may contain trace metal ion contaminants, as these can catalyze decomposition.[4][5]

Q5: Are there any concerns regarding the solubility of this compound in aqueous buffers?

A5: While the molecule has polar functional groups that confer some water solubility, its overall solubility in purely aqueous buffers might be limited. To enhance solubility, the use of a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or methanol, may be necessary.[7] However, it is important to first verify that the chosen co-solvent does not interfere with downstream applications or accelerate degradation.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent conjugation efficiency. 1. Degradation of the hydrazide: The compound may have degraded in the stock solution or during the reaction. 2. Suboptimal reaction pH: The pH of the conjugation reaction may be too acidic or too basic, leading to instability.1. Verify compound integrity: Prepare fresh stock solutions. Use a validated analytical method like HPLC to check the purity of the stock solution before use. 2. Optimize reaction pH: Perform the conjugation reaction in a buffer with a pH between 6.0 and 7.5.
Appearance of unexpected peaks in HPLC analysis. 1. Hydrolytic degradation: The new peaks likely correspond to hydrolysis products. 2. Oxidative degradation: Exposure to air (oxygen) can lead to oxidative degradation products.1. Control pH and temperature: Ensure that solutions are prepared and stored at the recommended pH and temperature. 2. Use degassed buffers: If oxidation is suspected, prepare buffers with deoxygenated water and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the compound in the buffer. 1. Limited aqueous solubility: The concentration of the compound may exceed its solubility limit in the chosen buffer.1. Incorporate a co-solvent: Add a small amount (e.g., 1-5% v/v) of DMSO or methanol to the buffer to improve solubility.[7] 2. Adjust concentration: Work with lower concentrations of the compound if the application allows.
Visualizing the Degradation Pathway

The primary degradation pathway is hydrolysis, which can be visualized as follows:

cluster_main This compound cluster_products Degradation Products Parent This compound Acid N-(4-acetamidophenyl)-2-oxoacetic acid Parent->Acid Hydrazide Hydrolysis Hydrazine Hydrazine Amine N-[4-(2-hydrazino-2-oxoethoxy)phenyl]amine Parent->Amine Acetamide Hydrolysis AceticAcid Acetic Acid cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Stock Prepare 10 mM Stock in DMSO Incubate Incubate Samples at 37°C Stock->Incubate Buffers Prepare Buffers (e.g., pH 4, 7, 9) Buffers->Incubate Sample Take Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., acidification) Sample->Quench HPLC Analyze by RP-HPLC Quench->HPLC Integrate Integrate Peak Areas HPLC->Integrate Plot Plot % Remaining vs. Time Integrate->Plot Calculate Calculate Half-life (t½) at each pH Plot->Calculate

Sources

Technical Support Center: Quenching Excess N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide. This document provides in-depth guidance for researchers, chemists, and drug development professionals on effectively quenching excess amounts of this reagent following a reaction. Proper quenching is critical for preventing side reactions, simplifying downstream purification, and ensuring the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it essential to quench excess this compound?

A: this compound is a hydrazide-containing compound. The terminal hydrazino group (-NHNH2) is a potent nucleophile. Leaving it unreacted in your mixture can lead to several complications:

  • Side Reactions: The excess hydrazide can react with other functional groups in your product or subsequent reagents, leading to impurities.

  • Purification Challenges: The polarity of the hydrazide can cause it to co-elute with your desired product during chromatographic purification, making isolation difficult.

  • Product Instability: In some contexts, particularly in bioconjugation, free hydrazide groups can interfere with the stability or activity of the final conjugate.

  • Analytical Interference: The presence of the unreacted reagent can complicate analytical characterization techniques like NMR, MS, and HPLC.[1]

Q2: What are the most common and effective quenching agents for hydrazides like this one?

A: The most common strategy is to react the excess hydrazide with a simple aldehyde or ketone to form a stable hydrazone.[2][3] This new molecule has different chemical properties, making it easier to separate. Common choices include:

  • Acetone: Readily available, volatile, and forms a relatively simple hydrazone that is often easily removed.[4][5]

  • Acetaldehyde: More reactive than acetone but also more volatile and potentially toxic.

  • Benzaldehyde: Useful if the resulting hydrazone's aromaticity aids in separation (e.g., making it less water-soluble).

  • Polymer-supported (Solid-phase) Scavengers: Resins functionalized with aldehyde or ketone groups can react with the excess hydrazide. The resulting resin-bound hydrazone is then simply filtered off, greatly simplifying the workup.[6]

Q3: How do I choose the best quenching strategy for my experiment?

A: The optimal choice depends on the stability of your product and the planned downstream processing. Consider the following factors:

  • Product Stability: Is your desired molecule sensitive to acids, bases, or the specific quencher you plan to use? For sensitive compounds, a mild quencher like acetone or a solid-phase scavenger is preferable.

  • Solubility Profile: How will the formed hydrazone's solubility differ from your product? The goal is to create a byproduct that can be easily separated by extraction or precipitation. For example, quenching with acetone creates acetone hydrazone, which has different solubility characteristics than the starting hydrazide.[4]

  • Downstream Purification: If you are using reverse-phase HPLC, a more lipophilic hydrazone might be easier to separate. If using aqueous extraction, you want the hydrazone to be soluble in the organic phase. For ultimate ease, solid-phase scavengers eliminate the need to extract the quencher byproduct.[6]

Below is a decision-making workflow to guide your selection.

G start Start: Excess Hydrazide Present product_stability Is the desired product sensitive to aldehydes/ketones or pH changes? start->product_stability ps_yes Yes product_stability->ps_yes Yes ps_no No product_stability->ps_no No downstream What is the primary downstream process? ds_chrom Chromatography downstream->ds_chrom Chromatography ds_extract Extraction / Precipitation downstream->ds_extract Extraction/ Precipitation ds_filter Simple Filtration downstream->ds_filter Filtration Desired resin Use Solid-Phase Aldehyde/Ketone Scavenger Resin ps_yes->resin ps_no->downstream aldehyde Quench with a tailored Aldehyde/Ketone (e.g., Benzaldehyde) ds_chrom->aldehyde acetone Quench with Acetone or other simple ketone ds_extract->acetone ds_filter->resin

Caption: Decision workflow for selecting a quenching strategy.

Q4: How can I monitor the quenching reaction to ensure all the excess hydrazide is gone?

A: You must analytically confirm the absence of the starting hydrazide. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot the reaction mixture over time. The disappearance of the starting hydrazide spot indicates the reaction is complete.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative confirmation. Monitor the disappearance of the peak corresponding to this compound.[1]

  • Gas Chromatography (GC): Can also be used, often after derivatizing the hydrazide to make it more volatile and stable for analysis.[5]

Section 2: Troubleshooting Guide

Problem: My final product is still contaminated with this compound after quenching.

Probable Cause Solution
Insufficient Quenching Agent The stoichiometry was underestimated. Increase the equivalents of the quenching agent (e.g., acetone) to 5-10 equivalents relative to the initial excess of the hydrazide.
Incomplete Reaction The reaction may be slow. Allow for a longer reaction time (e.g., 1-2 hours) at room temperature. Gentle warming (30-40°C) can also accelerate the reaction, provided your product is stable.
Hydrolysis of Hydrazone The formed hydrazone can be susceptible to hydrolysis, especially in the presence of water and acid, which reverts it back to the hydrazide.[2] Ensure your workup conditions are neutral or slightly basic if possible.
Inefficient Extraction The formed hydrazone may not have partitioned effectively into the organic layer during workup. Try a different, more nonpolar extraction solvent or perform multiple extractions.

Problem: The quenching reaction is causing my desired product to degrade.

Probable Cause Solution
Harsh Quenching Agent Your product may have a functional group (e.g., a primary amine) that can also react with the aldehyde/ketone quencher.
Change in pH The addition of the quencher or subsequent workup may be altering the pH to a range where your product is unstable.
Solution Steps: 1. Switch to a Solid-Phase Scavenger: This is the ideal solution. The resin is a solid and will not interact with a dissolved product in the same way. Simply add the resin, stir, and filter it off.[6] 2. Use a Milder Quencher: Switch from a highly reactive aldehyde to a less reactive ketone like acetone. 3. Buffer the Reaction: Maintain the pH of your reaction mixture during quenching by using a suitable buffer system.

Section 3: Detailed Protocols & Methodologies

Protocol 1: Standard Quenching with Acetone

This protocol is suitable for most applications where the product is stable under neutral conditions.

  • Cool the Reaction: After your primary reaction is complete, cool the mixture to room temperature. If the reaction was run at an elevated temperature, cool it in an ice bath to 0-5°C.

  • Add Acetone: Add a significant excess of acetone (at least 10 equivalents relative to the excess hydrazide) to the stirred reaction mixture.

  • React: Allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor: Check for the disappearance of the starting hydrazide by TLC or HPLC.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the acetone and any volatile solvent.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with water or brine to remove any water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, now free of excess hydrazide.

The quenching reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Products R This compound Hydrazone Acetone Hydrazone Derivative R->Hydrazone Acetone Acetone (Excess) Acetone->Hydrazone Water Water

Caption: Quenching reaction of the hydrazide with acetone.

Protocol 2: Quenching with a Solid-Phase Scavenger Resin

This is the cleanest method, ideal for sensitive products or parallel synthesis.

  • Select Resin: Choose a polymer-supported benzaldehyde or acetone resin.

  • Add Resin: Add the scavenger resin (typically 3-5 equivalents relative to the excess hydrazide) to the completed reaction mixture.

  • Agitate: Gently agitate the slurry at room temperature. Orbital shakers or magnetic stirring can be used. Reaction times can vary from 2 to 24 hours depending on the resin.

  • Monitor: Monitor the reaction by analyzing a small, filtered aliquot of the solution by HPLC or TLC.

  • Isolate Product: Once the hydrazide is consumed, simply filter the reaction mixture to remove the resin.

  • Rinse and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure to obtain your crude product.

Protocol 3: Analytical Monitoring by HPLC
  • Prepare Standard: Create a standard solution of your starting this compound at a known concentration.

  • Establish Method: Develop a reverse-phase HPLC method (e.g., C18 column) that gives a sharp, well-resolved peak for the hydrazide.

  • Inject t=0 Sample: Before adding the quenching agent, dilute a small aliquot of your reaction mixture and inject it to determine the initial peak area of the excess hydrazide.

  • Monitor Over Time: After adding the quencher, take aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes), quench them immediately in the HPLC mobile phase, and inject them.

  • Confirm Completion: The quenching is complete when the peak corresponding to the hydrazide is no longer detectable.[1][7]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Determining Hydrazines in Biological Materials.
  • Wikipedia. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • Reddit r/Chempros. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

  • Siggia, S. (1963). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press.
  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Vecom Marine. (n.d.). Hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (i) hydrazine or hydrazide, acetone/water, HCl.... Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE Method no.: 20. Retrieved from [Link]

  • ResearchGate. (n.d.). MALDI-TOF-MS spectra for acetone hydrazones prepared from (A) sesame.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds.
  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. Retrieved from [Link]

Sources

Side reactions of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide with amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Welcome to the technical support center for this compound and related hydrazide linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chemistry of this reagent, with a specific focus on troubleshooting potential side reactions with amino acids during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary, intended reaction of this compound in bioconjugation?

The primary application of this reagent is the covalent labeling of molecules containing a carbonyl group (an aldehyde or ketone). The hydrazide moiety (-CONHNH₂) is a potent nucleophile that reacts with an aldehyde or ketone to form a stable hydrazone bond (C=N-NH-CO-).[1][2] In protein chemistry, the target aldehyde is often intentionally generated by the mild oxidation of cis-diols in glycosylated protein domains using sodium periodate, allowing for site-specific modification away from the protein's active sites.[3][4]

Q2: How critical is pH for a successful conjugation reaction?

Reaction pH is arguably the most critical parameter for both yield and specificity. The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 5.5.[5][6] This is a delicate balance:

  • Below pH 4.0: The hydrazide nucleophile becomes increasingly protonated (-CONHNH₃⁺), rendering it unreactive and slowing the reaction.[5]

  • Above pH 6.0: The acid-catalyzed dehydration of the carbinolamine intermediate (the rate-limiting step) slows down, decreasing the overall reaction rate.[5]

  • Above pH 7.5: The risk of side reactions increases. For example, if using a heterobifunctional linker containing a maleimide, reaction with lysine residues becomes a significant concern.[6]

Q3: What are the most common off-target reactions or sources of heterogeneity?

The most common source of unexpected labeling is the reaction of the hydrazide linker with endogenous carbonyl groups on the protein. These can be introduced spontaneously through oxidative stress, modifying the side chains of amino acids like lysine, arginine, proline, or histidine.[7] This leads to a heterogeneous product where the linker is attached at unintended sites. Another source of heterogeneity is the partial hydrolysis of the formed hydrazone bond, especially during purification or storage at acidic pH.[8][9]

Q4: How stable is the resulting hydrazone linkage?

The hydrazone bond is generally stable under physiological conditions (pH 7.4).[1] However, it is susceptible to hydrolysis under acidic conditions (pH < 5), which can be an issue during certain purification steps or a desired feature for designing acid-cleavable linkers in drug delivery.[5][9] Compared to other linkages, hydrazones are significantly more stable than imines (Schiff bases) but less stable than oximes.[8][10] If enhanced stability is required, the hydrazone bond can be reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[5]

Troubleshooting Guide: Side Reactions & Poor Yields

Problem: My reaction yield is very low or completely failed.
  • Probable Cause 1: Suboptimal pH.

    • Explanation: As detailed in the FAQs, the reaction is highly pH-dependent. Buffers with incorrect pH or poor buffering capacity can halt the reaction.

    • Recommended Solution: Ensure your reaction is performed in a well-buffered solution between pH 4.5 and 5.5, such as a 100 mM sodium acetate buffer. Verify the final pH of the reaction mixture after all components have been added.

  • Probable Cause 2: Inaccessible or Absent Carbonyl Groups.

    • Explanation: If targeting glycoproteins, the sugar moieties may be sterically hindered within the folded protein structure, preventing access for either the periodate oxidant or the hydrazide linker. Alternatively, the oxidation step may have been inefficient.

    • Recommended Solution: Confirm the presence of aldehydes post-oxidation using a colorimetric assay. To improve accessibility, consider performing the reaction under partially denaturing (but reversible) conditions.

  • Probable Cause 3: Reagent Instability.

    • Explanation: The hydrazide reagent can degrade over time, especially if stored improperly. If generating aldehydes with sodium periodate, the periodate solution must be used immediately after preparation.[4]

    • Recommended Solution: Use fresh, high-quality reagents. For difficult conjugations, consider adding a catalyst like aniline, which has been shown to significantly increase the rate of hydrazone formation.[3][11]

Problem: Mass spectrometry (MS) analysis shows multiple unexpected adducts and a heterogeneous product mixture.
  • Probable Cause 1: Reaction with Pre-existing Carbonyls.

    • Explanation: Proteins, especially those that have been stored for long periods or exposed to oxidative conditions, can have spontaneous post-translational modifications that introduce reactive carbonyls. The hydrazide will react with these off-target sites.[7]

    • Recommended Solution: Run a control reaction where the hydrazide linker is added to your protein without the periodate oxidation step. Any conjugation observed in this control is due to pre-existing carbonyls. Characterize the location of these modifications using peptide mapping to understand the baseline reactivity of your protein.[12]

  • Probable Cause 2: Non-specific Reactions with Nucleophilic Amino Acid Residues.

    • Explanation: While less common than reacting with carbonyls, hydrazides are potent nucleophiles. Under certain conditions or due to unique local microenvironments within the protein, unexpected reactions can occur. A published study observed that a hydrazide probe reacted with an N-terminal histidine at neutral pH and a serine residue at acidic pH, demonstrating context-dependent reactivity.[7] Another potential mechanism involves a nucleophilic side chain (like cysteine) attacking the hydrazide's carbonyl group, displacing hydrazine.[7]

    • Recommended Solution: This is a complex issue requiring advanced analytics. Use high-resolution mass spectrometry (MS/MS) and peptide mapping to pinpoint the exact residue(s) being modified.[12][13] Altering the reaction pH may help mitigate the side reaction if it is dependent on the protonation state of a specific residue.

  • Probable Cause 3: In-source Decay or Hydrolysis.

    • Explanation: The hydrazone bond can be labile. The energy in a mass spectrometer source or the use of acidic mobile phases during chromatography can cause the conjugate to partially degrade, leading to the appearance of unconjugated protein and other fragments.

    • Recommended Solution: Use "soft" ionization techniques where possible. Analyze the sample's stability in your LC-MS mobile phase over time. If lability is confirmed, consider reducing the hydrazone bond with NaCNBH₃ post-conjugation to form an irreversible linkage before analysis.[5]

Problem: My protein has lost its biological activity after conjugation.
  • Probable Cause 1: Over-oxidation of the Protein.

    • Explanation: Sodium periodate, if used at too high a concentration or for too long, can oxidize sensitive amino acids beyond the intended cis-diols of the glycans. Methionine and tryptophan are particularly susceptible to oxidation, which can compromise protein structure and function.[14]

    • Recommended Solution: Titrate the concentration of sodium periodate and reduce the reaction time. A common starting point is 10-20 mM periodate for 15-30 minutes on ice in the dark.[4] After oxidation, immediately quench the reaction or purify the protein to remove excess periodate. Perform a functional assay to correlate oxidation conditions with retained activity.

  • Probable Cause 2: Modification at a Functionally Critical Site.

    • Explanation: If off-target reactions occur at or near an enzyme's active site, a receptor's binding interface, or an antibody's CDRs, the protein's function can be impaired.

    • Recommended Solution: This underscores the importance of analytical characterization. Use peptide mapping or structural analysis to determine if modifications are occurring in critical regions. If so, optimizing reaction conditions (especially pH) to favor the intended on-glycan conjugation is essential.[6]

Data Summary & Experimental Protocols

Table 1: Summary of Potential Side Reactions and Contributing Factors
Side Reaction TargetAmino Acid(s)Mechanism / Conditions Favoring ReactionResulting ProductMitigation Strategy
Endogenous CarbonylsLys, Arg, Pro, HisPre-existing oxidative damage on the protein.[7]Heterogeneous mixture of hydrazone adducts.Run controls without prior oxidation; use fresh protein stocks.
Activated CarboxylsAsp, GluPresence of unquenched carbodiimide (EDC) activators from a prior step.Stable amide bond between protein and linker.Ensure complete quenching/removal of any activating agents before adding hydrazide.
Nucleophilic Attack on HydrazideCys, His, SerContext-dependent; unique protein microenvironment. Reaction observed at neutral pH (His) or acidic pH (Ser).[7]Covalent adduct with displacement of hydrazine or other complex rearrangement.Modify reaction pH; perform detailed MS/MS analysis to identify the site and investigate the mechanism.
Oxidation by PeriodateMet, Trp, CysHarsh oxidation conditions (high concentration, long incubation, high temp).[14]Oxidized amino acids (e.g., methionine sulfoxide), potentially leading to loss of function.Use minimal necessary concentration and time for periodate oxidation; perform on ice.
Protocol: Analytical Workflow for Investigating Conjugation Heterogeneity

This protocol outlines a standard mass spectrometry-based workflow to characterize your final conjugate and identify the source of any unexpected products.

1. Intact Mass Analysis (LC-MS):

  • Objective: To determine the overall drug-to-antibody ratio (DAR) distribution and detect major unexpected adducts.

  • Method:

    • Desalt the protein conjugate sample using a suitable method (e.g., spin column) into an MS-compatible buffer.

    • Inject the sample onto a reverse-phase HPLC column (for proteins) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass profile.

  • Interpretation: Look for the expected series of peaks corresponding to different numbers of linkers attached. Peaks that do not match this pattern represent unexpected adducts or modifications.[13][15]

2. Subunit Analysis (Reduced Mass):

  • Objective: To localize modifications to specific protein chains (e.g., light chain vs. heavy chain of an antibody).

  • Method:

    • Reduce the conjugate sample with a reducing agent like DTT to break disulfide bonds.

    • Analyze the separated chains via LC-MS as described for the intact mass.

  • Interpretation: This provides a higher level of resolution and can quickly narrow down the location of a side reaction.

3. Peptide Mapping (LC-MS/MS):

  • Objective: To identify the exact amino acid residue(s) that have been modified.[12]

  • Method:

    • Denature, reduce, and alkylate the conjugate sample.

    • Digest the protein into smaller peptides using a specific protease (e.g., Trypsin).

    • Separate the resulting peptides using nano-flow reverse-phase HPLC.

    • Analyze the peptides using a mass spectrometer in data-dependent acquisition mode (MS/MS).

  • Interpretation: Use database search software to identify peptides. Look for mass shifts on specific peptides corresponding to the mass of the linker. The MS/MS fragmentation spectrum will confirm the exact site of modification on the peptide sequence.

Visualizations

Diagram 1: Intended vs. Side Reaction Pathways

G cluster_start Reactants cluster_intended Intended Pathway (pH 4.5-5.5) cluster_side Potential Side Reaction Pathway Prot_Ald Protein with Target Aldehyde Hydrazone Desired Product (Stable Hydrazone Bond) Prot_Ald->Hydrazone Primary Reaction Linker Hydrazide Linker (N-[...]) Linker->Hydrazone Side_Product Off-Target Product (Heterogeneity) Linker->Side_Product Prot_Ox Protein with Oxidative Damage (Spontaneous Carbonyl) Prot_Ox->Side_Product Off-Target Reaction

Caption: Comparison of intended hydrazone formation versus an off-target side reaction.

Diagram 2: Troubleshooting Workflow for Unexpected MS Results

G cluster_investigate Investigation Steps cluster_analysis Analysis & Conclusion start Unexpected MS Result (Heterogeneity / Wrong Mass) check_stability 1. Assess Bond Stability (Re-analyze after 24h in buffer) start->check_stability is_hydrolysis Is product unstable? (Hydrolysis) check_stability->is_hydrolysis run_control 2. Run No-Oxidation Control (Protein + Linker only) is_offtarget Conjugation in control? run_control->is_offtarget peptide_map 3. Perform Peptide Mapping (LC-MS/MS) identify_site Identify Modification Site (e.g., Oxidized Lys, N-term His) peptide_map->identify_site is_hydrolysis->run_control No conclusion_hydrolysis Conclusion: Hydrazone bond is labile. Consider reduction. is_hydrolysis->conclusion_hydrolysis Yes is_offtarget->peptide_map Yes conclusion_clean Conclusion: Side reaction is dependent on oxidation step. Optimize oxidation. is_offtarget->conclusion_clean No conclusion Conclusion: Off-target reaction with endogenous carbonyls or nucleophilic residue. identify_site->conclusion

Caption: A logical workflow for troubleshooting heterogeneous bioconjugation results.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Available at: [Link]

  • Popp, B. V., & Böttcher, T. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 53(42), 11114-11129. Available at: [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available at: [Link]

  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

  • Stanton, B. Z., et al. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. ACS Chemical Biology, 8(3), 566-574. Available at: [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Available at: [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates? Available at: [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 90(5), 3379-3386. Available at: [Link]

  • Zheng, J.-S., & Liu, L. (2015). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 2(1), 34-48. Available at: [Link]

  • ResearchGate. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 11(16), 2659-2663. Available at: [Link]

  • UCL Discovery. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 46-47. Available at: [Link]

  • ResearchGate. (2017). Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help? Available at: [Link]

  • ResearchGate. (2015). Chemical synthesis of proteins using hydrazide intermediates. Available at: [Link]

  • ResearchGate. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, Tc-99m) radiopharmaceuticals. Available at: [Link]

  • Frontiers in Chemistry. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Available at: [Link]

  • ResearchGate. (2022). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available at: [Link]

  • Wiley Online Library. (2018). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Available at: [Link]

  • Molecules. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

  • ACS Chemical Biology. (2015). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Available at: [Link]

  • PubChem. (n.d.). N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. Available at: [Link]

  • Bioconjugate Chemistry. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available at: [Link]

Sources

Technical Support Center: Optimization of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, a key intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common challenges in the synthesis of this compound, specifically focusing on the critical parameters of reaction time and temperature.

Reaction Overview

The synthesis of this compound (also known as Acetaminophen Hydrazide) is typically achieved through the hydrazinolysis of an ester precursor, ethyl 2-(4-acetamidophenoxy)acetate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products reactant1 Ethyl 2-(4-acetamidophenoxy)acetate product This compound reactant1->product Reflux in Ethanol reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->product byproduct Ethanol (CH3CH2OH)

Caption: Synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yield is a frequent issue. The primary culprits are often:

  • Incomplete Reaction: Suboptimal temperature or insufficient reaction time.

  • Excess Hydrazine Hydrate: While an excess is needed, a very large excess can complicate purification.

  • Product Loss During Work-up: The product may have some solubility in the wash solvents.

  • Poor Quality Starting Material: Ensure the starting ester is pure.

Q2: I see a significant amount of starting material in my final product. What should I do?

A2: This indicates an incomplete reaction. The best approach is to increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC). If extending the time doesn't resolve the issue, a modest increase in the amount of hydrazine hydrate may be necessary.[1]

Q3: The final product is discolored (yellow or brown). How can I purify it?

A3: Discoloration often arises from impurities in the starting materials or from oxidation during the reaction.[2] Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is the most effective method for purification.[2][3] Using decolorizing charcoal during recrystallization can also help remove colored impurities.[4]

Q4: What is the optimal temperature for this reaction?

A4: The reaction is typically performed at the reflux temperature of the solvent, which is most commonly ethanol. This provides a balance between reaction rate and stability of the reactants and products.

In-Depth Troubleshooting and Optimization Guide

Problem 1: Low or No Product Formation
Potential Cause Explanation Recommended Action
Insufficient Reaction Time The hydrazinolysis of esters can be slow.Monitor the reaction using TLC every 30-60 minutes until the starting ester spot disappears. Typical reflux times can range from 2 to 14 hours.[5][6]
Suboptimal Temperature The reaction may not have enough energy to overcome the activation barrier.Ensure the reaction mixture is maintained at a steady reflux. Use a heating mantle with a temperature controller for consistency.
Inadequate Amount of Hydrazine Hydrate Hydrazine hydrate is the nucleophile; an insufficient amount will lead to incomplete conversion.Use a molar excess of hydrazine hydrate. Ratios from 1.2 to 20 equivalents have been reported for similar reactions.[1] A good starting point is 3-5 equivalents.
Poor Solvent Choice The reactants may not be fully soluble, or the solvent boiling point may be too low.Absolute ethanol is a common and effective solvent. Ensure your starting materials are soluble in the chosen solvent at reflux temperature.
Problem 2: Formation of Impurities
Potential Cause Explanation Recommended Action
Side Reactions Prolonged heating or excessive temperatures can lead to decomposition or side reactions.Avoid unnecessarily long reaction times. Once TLC indicates the reaction is complete, proceed with the work-up.
Starting Material Impurities Impurities in the ethyl 2-(4-acetamidophenoxy)acetate will be carried through the reaction.Purify the starting ester by recrystallization or column chromatography before use.
Oxidation The product or intermediates may be susceptible to oxidation, leading to colored byproducts.Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if discoloration is a persistent issue.
Optimization Workflow

Optimizing reaction time and temperature is crucial for maximizing yield and purity. A systematic approach is recommended.

Optimization_Workflow start Start: Baseline Experiment (e.g., Reflux in EtOH, 4h, 3 eq. Hydrazine) tlc_check Monitor by TLC at 1h intervals start->tlc_check is_complete Is Starting Material Consumed? tlc_check->is_complete is_complete->tlc_check  No workup Work-up and Isolate Product is_complete->workup  Yes analyze Analyze Yield and Purity (e.g., NMR, LC-MS) workup->analyze optimize Optimization Decision analyze->optimize increase_time Increase Reaction Time (e.g., to 6h, 8h) optimize->increase_time  Low Yield, SM remains increase_temp Consider Higher Boiling Solvent (e.g., n-propanol) - Use with caution optimize->increase_temp  Reaction Stalled end Optimized Protocol Achieved optimize->end  Yield & Purity > 90% increase_time->start  Run New Experiment increase_temp->start  Run New Experiment

Caption: Workflow for optimizing reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-(4-acetamidophenoxy)acetate

  • Hydrazine hydrate (80-100% solution)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(4-acetamidophenoxy)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (disappearance of the starting ester spot), cool the mixture to room temperature.

  • Cool the flask in an ice bath to precipitate the product.[4]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Recrystallization for Purification

Materials:

  • Crude this compound

  • Ethanol or Ethanol/Water mixture

  • Decolorizing charcoal (optional)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.[3]

  • If the solution is colored, add a small amount of decolorizing charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions

  • Hydrazine hydrate is highly toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction should be performed with care, avoiding overheating.

By following these guidelines, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of this valuable chemical intermediate.

References
  • BenchChem. Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide.
  • Shanbhag, A. Synthesis of Acetaminophen.
  • Studylib. Acetaminophen Synthesis: Lab Protocol.
  • Google Patents. CN103408454A - Preparation method of hydrazide compound.
  • Unknown. Acetaminophen synthesis experimental.
  • YouTube. Synthesis of acetaminophen.
  • Unknown. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • ResearchGate. i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in...
  • ResearchGate. (i) Ethyl bromoacetate, NaH, DMF; then, hydrazine hydrate (80%), ethanol, reflux, 24 h.

Sources

Technical Support Center: Purification of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of conjugates derived from N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying biomolecules linked via a pH-sensitive hydrazone bond. Here, we provide in-depth, experience-driven answers to common challenges, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Core Chemistry: The Hydrazone Linkage

Before troubleshooting purification, it is crucial to understand the chemistry of the bond you are trying to preserve. The this compound linker reacts with an aldehyde or ketone on your target molecule (e.g., a modified antibody or a payload) to form a hydrazone bond. The stability of this bond is central to every decision made during purification.

Q1: What is the mechanism of hydrazone bond formation and why is it pH-dependent?

A1: The formation of a hydrazone is a reversible condensation reaction between the terminal hydrazine (-NH2) of the linker and a carbonyl group (aldehyde or ketone).[1] The reaction is acid-catalyzed and most efficient in a mildly acidic environment (typically pH 4.5-6.0).[2][3]

  • Mechanism Rationale: At a slightly acidic pH, the carbonyl oxygen gets protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. However, if the pH is too low (highly acidic), the hydrazine nucleophile itself becomes protonated (-NH3+), rendering it inactive and halting the reaction.[3] This is why precise pH control during the conjugation reaction is critical for achieving a high yield.

G cluster_reactants Reactants Linker Linker-Hydrazide (R-C(O)NHNH₂) Intermediate Tetrahedral Intermediate Linker->Intermediate Nucleophilic Attack Carbonyl Target Molecule (R'-C(O)H/R'') Protonation Acid Catalysis (H⁺, pH 4.5-6.0) Protonation->Intermediate Protonation of Carbonyl Oxygen Conjugate Hydrazone Conjugate (R-C(O)NHN=C-R') Intermediate->Conjugate Dehydration Water H₂O Intermediate->Water Conjugate->Intermediate Hydrolysis (H⁺)

Caption: Hydrazone bond formation is a reversible, acid-catalyzed reaction.

Q2: How stable is the hydrazone bond, and what does this mean for purification?

A2: The hydrazone linkage is characteristically labile under acidic conditions but relatively stable at neutral or slightly alkaline pH.[4][5] This pH-sensitivity is a double-edged sword. It is often exploited for the targeted release of drugs in the acidic environment of endosomes and lysosomes (pH ~5-6).[][]

However, during purification, this instability presents a major challenge. Exposure to acidic buffers or chromatography media can lead to premature cleavage of the conjugate, resulting in low recovery and inaccurate analytical results.[8] Therefore, a core principle for purifying these conjugates is to maintain the pH of all buffers and solutions at or above neutral (pH ≥ 7.0) whenever possible.

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the purification of hydrazone conjugates, providing causative explanations and actionable solutions.

Problem Primary Analytical Indicator Common Causes Recommended Solutions & Rationale
Low Final Yield Low protein concentration (A280) and/or low drug concentration (UV-Vis/MS) post-purification.1. Incomplete Conjugation: Suboptimal reaction pH, insufficient reaction time, or inactive reagents. 2. Conjugate Hydrolysis: Use of acidic buffers (pH < 7.0) during purification steps. 3. Non-specific Adsorption: Product loss due to binding to vessels or chromatography resin.1. Optimize Reaction: Confirm reaction completion via a small-scale time-course study before scaling up. Ensure the pH is maintained in the optimal 4.5-6.0 range during conjugation.[2] 2. Buffer Control: Screen all purification buffers to ensure pH is ≥ 7.0. A common choice is phosphate-buffered saline (PBS) at pH 7.4. 3. Mitigate Adsorption: Use low-protein-binding tubes and plates. For chromatography, include a wash step with a slightly higher salt concentration to recover any non-specifically bound product.
High Aggregation Significant peak(s) in the void volume of Size Exclusion Chromatography (SEC-HPLC).1. Hydrophobicity: The attached linker-payload can increase the overall hydrophobicity of the biomolecule, promoting self-association. 2. Buffer Conditions: Suboptimal pH or low ionic strength can lead to protein unfolding and aggregation.1. Use Excipients: Supplement purification buffers with aggregation inhibitors like L-arginine (e.g., 50-250 mM) or non-ionic surfactants like Polysorbate 20/80 (e.g., 0.01-0.05%). 2. Purification Strategy: Use Hydrophobic Interaction Chromatography (HIC) early in the workflow, as it can sometimes separate aggregates from the monomeric conjugate. The primary method for removing existing aggregates is preparative SEC.
High Levels of Free Linker/Drug A prominent late-eluting peak in SEC-HPLC or RP-HPLC corresponding to the small molecule.1. Stoichiometry: A large excess of the linker-payload was used in the conjugation reaction. 2. Hydrolysis: The conjugate is degrading during processing or analysis due to acidic conditions.1. Removal: The most effective methods for removing small molecules are Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)/Dialysis. These techniques separate molecules based on their large size difference. 2. Stability Check: Analyze a sample immediately after conjugation and compare it to the post-purification sample. If the free drug peak increases over time, it confirms an instability issue. Re-evaluate all buffer pH values.[8]
Inconsistent Drug-to-Antibody Ratio (DAR) Broad or multiple peaks in HIC-HPLC or RP-HPLC; inconsistent average DAR by Mass Spectrometry.1. Linker Instability: Partial hydrolysis during purification selectively removes the payload, leading to a mixture of species with lower DAR values. 2. Analytical Artifacts: Using acidic mobile phases or matrices for HPLC or MS can cleave the linker during the analysis itself, giving a falsely low DAR reading.[8]1. Maintain pH: Strictly maintain pH ≥ 7.0 throughout all purification and storage steps. Work quickly and at cold temperatures (4°C) to minimize degradation. 2. Analytical Method Development: For Mass Spectrometry, avoid highly acidic matrices with hydrazone-labile linkers.[8] For HPLC, develop methods that use neutral pH mobile phases if possible, or validate that the short exposure to acidic conditions does not cause significant on-column degradation.

Section 3: FAQ - Purification Strategy and Method Selection

Q3: What is the recommended multi-step workflow for purifying a hydrazone-linked antibody-drug conjugate (ADC)?

A3: A robust and logical workflow is essential. We recommend a two or three-step process designed to address different types of impurities at each stage.

Caption: A standard multi-step purification workflow for ADCs.

  • Capture/Bulk Removal (SEC or TFF): The first step should rapidly remove the bulk of small molecule impurities (excess linker/drug). Tangential Flow Filtration (TFF) is excellent for large-scale work, while preparative Size Exclusion Chromatography (SEC) is suitable for lab-scale. This step also serves to transfer the conjugate into a stable buffer (e.g., PBS, pH 7.4).

  • Polishing/Fractionation (HIC or IEX): The second step aims to separate the desired conjugate from unreacted protein and to fractionate species with different Drug-to-Antibody Ratios (DAR).

    • Hydrophobic Interaction Chromatography (HIC) is often the method of choice as it separates proteins based on hydrophobicity. Since adding a drug payload increases hydrophobicity, HIC can effectively resolve species with DAR=0, DAR=2, DAR=4, etc.

    • Ion Exchange Chromatography (IEX) can also be used if the conjugation process alters the net charge of the protein.

  • Final Formulation (SEC): A final SEC step is often employed to remove any aggregates that may have formed during the polishing step and to exchange the conjugate into its final formulation buffer for storage.

Q4: My conjugate is degrading even in neutral pH buffers. What else could be causing this?

A4: While pH is the primary driver of hydrazone hydrolysis, other factors can contribute to instability:

  • Catalysis: Certain buffer components or impurities can catalyze hydrolysis. Ensure you are using high-purity reagents (e.g., USP or molecular biology grade).

  • Temperature: Degradation reactions are accelerated at higher temperatures. Perform all purification steps at 2-8°C to maximize stability.

  • Long Processing Times: Extended exposure to chromatography resins or membranes can increase the opportunity for degradation. Optimize your methods to be as efficient as possible.

Section 4: Experimental Protocol: Two-Step Purification of a Model Conjugate

This protocol provides a generalized, step-by-step method for purifying a hydrazone-linked conjugate at the laboratory scale.

Objective: To purify the conjugate from unreacted linker/drug and aggregates.

Step 1: Removal of Free Linker via Size Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate a preparative SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent) with at least 2 column volumes (CVs) of sterile-filtered PBS, pH 7.4, at a flow rate appropriate for the resin.

  • Sample Preparation: After the conjugation reaction, clarify the crude mixture by centrifugation at 14,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Sample Loading: Load the clarified supernatant onto the equilibrated SEC column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the column with PBS, pH 7.4, at the pre-determined flow rate. Monitor the eluate using a UV detector at 280 nm.

  • Fraction Collection: The conjugate, being a large molecule, will elute first, typically in or near the void volume. The smaller, unconjugated linker/drug will elute much later. Collect the fractions corresponding to the first major protein peak.

  • Pooling: Pool the fractions containing the purified conjugate. Keep the pooled sample on ice.

Step 2: Aggregate Removal and Final Formulation via Analytical SEC

This step is for final polishing. If significant aggregates or other impurities remain, a HIC step would be inserted before this.

  • System Preparation: Equilibrate an analytical or semi-preparative SEC column with the final desired formulation buffer (e.g., Histidine-Sucrose buffer, pH 7.2) for at least 5 CVs.

  • Sample Injection: Inject a portion of the pooled sample from Step 1 onto the column.

  • Analysis and Collection: Monitor the chromatogram at 280 nm. The main peak corresponds to the monomeric, purified conjugate. Earlier eluting peaks are aggregates. Collect the fractions corresponding only to the monomeric peak.

  • Storage: Store the final purified product at the recommended temperature (typically 2-8°C or -80°C depending on the molecule's stability).

Section 5: Key Analytical Techniques for Quality Control

Verifying the purity, integrity, and characteristics of your final product is a critical final step.

Technique Primary Purpose Information Gained
SEC-HPLC Purity & Aggregate QuantificationProvides the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
HIC-HPLC Drug Load DistributionSeparates conjugate species based on hydrophobicity, allowing for the quantification of different DAR species (e.g., DAR0, DAR2, DAR4).
RP-HPLC Purity & DAR AnalysisCan also be used to determine DAR, often after reducing the conjugate to separate heavy and light chains. Requires careful method development to avoid on-column hydrolysis.[8]
Mass Spectrometry (ESI-MS) Identity & Average DAR ConfirmationProvides the intact mass of the conjugate, confirming successful conjugation and allowing for the calculation of the average DAR.[9]
UV-Vis Spectroscopy Concentration & Average DARUsed to measure protein concentration (at 280 nm) and calculate the average DAR if the drug has a unique absorbance wavelength.[8]

References

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation.

  • BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.

  • Dirksen, A., & Hackeng, T. M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. In Bioconjugation (pp. 19-35). Humana Press. Sourced from a similar article on PMC.

  • BOC Sciences. (n.d.). Acid Labile Linker Synthesis | ADC Services.

  • Popp, B. V., & Ball, Z. T. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 16(32), 5766-5770.

  • Lu, J., Jiang, F., & Lu, A. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.

  • ADC Review. (2019). What are Stable Linkers?.

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. Sourced from a similar article on Semantic Scholar.

  • Schwartz, M. P., et al. (2011). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Bioconjugate Chemistry, 22(6), 1039-1047.

  • Wu, A. M., & Senter, P. D. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Clinical Investigation, 115(8), 1958-1960. Sourced from a similar article on PMC.

  • BenchChem. (2025). Technical Support Center: Hydrazone Formation and Purification.

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172.

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of protein cross-links generated by N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide using mass spectrometry (MS). We will explore the unique chemical properties of this hydrazide-containing reagent, detail a robust experimental workflow from cross-linking to data analysis, and objectively compare its performance against established alternative cross-linking chemistries. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage chemical cross-linking for the structural elucidation of proteins and protein complexes.

Introduction: The Role of Hydrazide Chemistry in Cross-Linking

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for mapping protein-protein interactions and defining protein topologies.[1][2] The selection of a cross-linking reagent is paramount, as its chemistry dictates which amino acid residues are targeted and, consequently, the structural information that can be obtained.[3]

This compound (HPAA) is a homobifunctional cross-linker whose reactivity is centered on its two hydrazide moieties. Unlike the widely used N-hydroxysuccinimide (NHS) esters that target primary amines (lysine residues and protein N-termini), hydrazides are primarily used to target carboxyl groups (aspartic and glutamic acid residues and protein C-termini).[2][4] This reaction is not spontaneous; it requires the presence of a carbodiimide activator, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxyl groups into highly reactive O-acylisourea intermediates that are then readily attacked by the hydrazide nucleophile. This results in a stable amide bond, effectively creating a "zero-length" cross-link where the EDC is released as a soluble urea byproduct.[5]

The ability to target acidic residues makes HPAA a valuable tool for probing protein regions that may be devoid of lysine residues, thus providing complementary structural data to amine-reactive cross-linkers.

Experimental Design & Workflow

The successful validation of HPAA cross-links hinges on a meticulously planned workflow that spans sample preparation, peptide enrichment, and sophisticated data analysis. The low abundance of cross-linked peptides, often less than 1% of the total peptide population, makes enrichment a critical step for successful identification.[6][7]

Overall Experimental Workflow

The process begins with the cross-linking reaction, followed by proteolytic digestion to generate a complex peptide mixture. Because cross-linked peptides are typically larger and more highly charged than linear peptides, they can be selectively enriched using chromatographic techniques before analysis by high-resolution mass spectrometry.[8][9]

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Prot Protein Complex XL Cross-Linking with HPAA + EDC Prot->XL Digest Proteolytic Digestion (e.g., Trypsin) XL->Digest Enrich SCX or SEC Fractionation Digest->Enrich LCMS LC-MS/MS Analysis (High-Resolution MS) Enrich->LCMS Search Database Search (Specialized Software) LCMS->Search Validation Data Validation & Visualization Search->Validation

Caption: High-level workflow for XL-MS analysis.
Detailed Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. The use of high-resolution mass spectrometry provides accurate mass measurements crucial for identifying cross-linked peptide candidates. Subsequent MS/MS fragmentation provides the sequence data needed to confirm the identity of both peptides involved in the link. Finally, specialized software calculates a false discovery rate (FDR) to ensure statistical confidence in the results.

Materials:

  • Protein of interest (in a suitable buffer, e.g., MES buffer, pH 5.0-6.0)

  • This compound (HPAA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching solution (e.g., Tris or hydroxylamine)

  • Denaturation/Reduction buffer (e.g., 8 M Urea, 10 mM DTT)

  • Alkylation solution (e.g., 55 mM Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Enrichment columns (Strong Cation Exchange or Size Exclusion)

  • LC-MS/MS system (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer)

Methodology:

  • Cross-Linking Reaction:

    • Dissolve the protein complex in MES buffer. The choice of an amine-free buffer is critical to prevent quenching of the EDC-activated carboxyl groups.

    • Add EDC to activate the carboxyl groups on Asp and Glu residues. Incubate for 15 minutes at room temperature.

    • Add HPAA to the reaction mixture. The molar excess of HPAA and EDC relative to the protein should be optimized, but a starting point is often a 50- to 100-fold molar excess.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Quench the reaction by adding an excess of Tris buffer to consume any unreacted EDC.

  • Sample Preparation for MS:

    • Denature the cross-linked protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide and incubating for 30 minutes in the dark.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • Enrichment of Cross-Linked Peptides:

    • Rationale: Cross-linked peptides contain two C-termini and often more basic residues (if trypsin is used), resulting in a higher charge state compared to linear peptides. They are also larger. These properties are exploited for enrichment.[8]

    • Strong Cation Exchange (SCX): Acidify the digest and load it onto an SCX column. Elute peptides using a step gradient of increasing salt concentration. Cross-linked peptides, with their higher charge, are expected to elute at higher salt concentrations.[6]

    • Size Exclusion Chromatography (SEC): Alternatively, separate peptides based on size. Cross-linked peptides will elute earlier than the more abundant linear peptides.

    • Desalt the enriched fractions using C18 StageTips before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions using a long chromatographic gradient (e.g., 90-120 minutes) to ensure good separation of the complex peptide mixture.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, prioritizing higher charge state precursors (3+ and above) for fragmentation.[9]

    • Use a high-resolution mass analyzer (e.g., Orbitrap) for both precursor (MS1) and fragment ion (MS2) scans to ensure high mass accuracy.

  • Data Analysis:

    • Rationale: Identifying cross-linked peptides is computationally challenging because the fragmentation spectrum is a composite of two different peptide sequences.[10][11]

    • Use specialized software designed for cross-link analysis, such as XlinkX, pLink, or xiSEARCH.[12] These tools generate theoretical fragmentation patterns for all possible peptide pairs and match them against the experimental MS/MS spectra.

    • The search parameters must include the mass of the HPAA cross-linker adduct and the specificities of the cross-linker (Asp, Glu, C-terminus).

    • Filter the results to a strict false discovery rate (FDR), typically 1-5%, to ensure high confidence in the identified cross-links. Visualization tools like xiVIEW can then be used to map the identified links onto protein structures.

Comparison with Alternative Cross-Linking Reagents

The choice of cross-linker is dictated by the scientific question and the nature of the protein system under investigation. HPAA/EDC provides valuable information about the proximity of acidic residues, which complements data from the more common amine-reactive cross-linkers.

FeatureHPAA (+ EDC) Disuccinimidyl suberate (DSS) Disuccinimidyl sulfoxide (DSSO)
Target Residues Aspartic Acid, Glutamic Acid, C-terminiLysine, N-terminiLysine, N-termini
Chemistry Zero-length (Carbodiimide/Hydrazide)Homobifunctional NHS-esterHomobifunctional NHS-ester
Spacer Arm Length ~0 Å (covalent bond forms)11.4 Å10.1 Å
MS-Cleavable? NoNoYes (by CID)
Primary Advantage Targets acidic residues, providing complementary data to NHS-esters.[5]Well-established, simple chemistry.MS-cleavable nature simplifies data analysis by allowing separate fragmentation of each peptide in an MS3 experiment.[7][13][14]
Primary Disadvantage Requires a two-step reaction with an activator (EDC).Non-cleavable, leading to complex MS/MS spectra that can be challenging to interpret.[10]Can be less efficient than non-cleavable linkers; requires MS3 capabilities for full benefit.
Enrichment Strategy SCX, SECSCX, SECSCX, SEC, or affinity (if a tag is incorporated).[6][8]

Visualizing the HPAA Cross-Linking Mechanism

The HPAA cross-linking process is a two-step reaction. First, EDC activates a carboxyl group on an aspartic or glutamic acid. Second, the hydrazide group of HPAA attacks the activated intermediate, forming a stable amide bond and cross-linking the two residues.

G cluster_0 Step 1: Activation cluster_1 Step 2: Cross-Linking Prot1_COOH Protein-Asp/Glu (-COOH) Intermediate O-acylisourea Intermediate (Highly Reactive) Prot1_COOH->Intermediate + EDC EDC EDC Crosslink Stable Amide Bond (Cross-Link) Intermediate->Crosslink + HPAA HPAA HPAA (Hydrazide)

Caption: Reaction mechanism of HPAA with EDC activation.

Conclusion

The validation of this compound cross-links by mass spectrometry offers a powerful method to probe the spatial arrangement of acidic residues within protein structures. Its chemistry provides a valuable orthogonal approach to traditional amine-reactive cross-linking. By employing a rigorous workflow that includes optimized reaction conditions, specific enrichment of cross-linked peptides, and analysis with specialized software, researchers can confidently identify distance restraints. This data, especially when compared and integrated with results from alternative cross-linkers like DSS and DSSO, provides a more comprehensive structural view, ultimately advancing our understanding of complex biological systems.

References

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A Comparative Guide to Hydrazide Crosslinkers: Profiling N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. Hydrazide crosslinkers, which form hydrazone bonds with carbonyl groups (aldehydes and ketones), have emerged as invaluable tools for researchers in drug development, diagnostics, and fundamental biological studies.[1] Their utility is underscored by the pH-sensitive nature of the hydrazone bond, which can be engineered for controlled release applications.[2][3]

This guide provides a comprehensive comparison of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide with other commonly employed hydrazide crosslinkers. We will delve into the structural nuances, reactivity, and stability of these reagents, supported by experimental insights, to empower researchers to make informed decisions for their specific applications.

The Hydrazone Bond: A Versatile Tool in Bioconjugation

The formation of a hydrazone bond is a condensation reaction between a hydrazide and a carbonyl group, resulting in a carbon-nitrogen double bond.[4] This reaction is typically carried out under mild acidic conditions (pH 5-7) and is highly specific, minimizing off-target reactions with other functional groups present in biomolecules.[5]

A key feature of the hydrazone linkage is its susceptibility to hydrolysis under acidic conditions, a property that is exploited in the design of acid-cleavable linkers for antibody-drug conjugates (ADCs).[] The stability of the hydrazone bond is influenced by the electronic environment of both the hydrazide and the carbonyl-containing molecule. For instance, hydrazones formed from aromatic aldehydes tend to be more stable than those derived from aliphatic aldehydes due to resonance stabilization.[2]

Profiling this compound

This compound is a heterobifunctional crosslinker featuring a hydrazide group for reaction with carbonyls and a phenylacetamide moiety. While direct comparative studies with other hydrazide crosslinkers are not extensively available in the peer-reviewed literature, we can infer its properties based on its chemical structure.

Structural Features and Inferred Properties:

  • Aromatic Spacer: The presence of a phenyl ring in the spacer arm suggests a degree of rigidity and potential for π-π stacking interactions, which could influence the conformation of the resulting conjugate.

  • Amide Bond: The acetamide group enhances the hydrophilicity of the molecule, which can be advantageous for maintaining the solubility of the crosslinker and the resulting bioconjugate in aqueous buffers.

  • Reactivity: The hydrazide group is anticipated to exhibit typical reactivity towards aldehydes and ketones under mild acidic conditions. The electronic nature of the phenoxy-acetamide portion of the molecule is not expected to significantly hinder the nucleophilicity of the hydrazide.

  • Stability: The resulting hydrazone bond stability will be primarily dictated by the nature of the carbonyl-containing reaction partner. When reacted with an aromatic aldehyde, the resulting hydrazone is expected to exhibit enhanced stability compared to a reaction with an aliphatic aldehyde.[2]

A Comparative Analysis of Hydrazide Crosslinkers

To provide a comprehensive overview, we will compare this compound with three other widely used hydrazide crosslinkers: Adipic acid dihydrazide (ADH), Carbohydrazide, and Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH).

FeatureThis compoundAdipic acid dihydrazide (ADH)CarbohydrazideSuccinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH)
Structure Aromatic spacer with acetamide groupLinear aliphatic C4 spacerShortest possible spacerAromatic (nicotinamide) spacer with NHS ester
Type Heterobifunctional (inferred)HomobifunctionalHomobifunctionalHeterobifunctional
Spacer Arm Length (approx.) ~11.5 Å~9.2 Å~3.5 Å~9.6 Å (HyNic portion)
Solubility Moderate in aqueous buffers (inferred)Moderately soluble in water[7]Soluble in waterSoluble in organic solvents (e.g., DMF)[8]
Reactivity Standard hydrazide reactivityGood nucleophilicityHighly reactiveAromatic hydrazine, forms stable bond[9]
Resulting Hydrazone Stability Dependent on carbonyl partnerForms less stable aliphatic hydrazonesForms less stable aliphatic hydrazonesForms highly stable bis-aryl hydrazone[9]
Key Applications Bioconjugation requiring a hydrophilic, aromatic spacerCrosslinking of polymers, hydrogels[10][11]Oxygen scavenger, crosslinking agent[12]Antibody-drug conjugation, stable bioconjugates[13][14]

Causality Behind Experimental Choices: Why Spacer Arms and Aromaticity Matter

The choice of a hydrazide crosslinker extends beyond mere reactivity. The nature of the spacer arm and the presence of aromatic moieties have profound implications for the properties of the final conjugate.

  • Spacer Arm Length and Flexibility: The length of the spacer arm dictates the distance between the conjugated molecules.[15] Longer, flexible spacers can mitigate steric hindrance, which is particularly important when conjugating large biomolecules like antibodies. Conversely, shorter, more rigid spacers can provide a more defined orientation between the coupled molecules.

  • Aromaticity and Stability: The introduction of aromatic rings adjacent to the hydrazone bond, as seen in the conjugates formed with SANH, significantly enhances the stability of the linkage across a wide pH range.[9] This is a critical consideration for applications requiring long-term stability in biological fluids. The bis-aryl hydrazone bond formed with the HyNic-4FB system is stable from pH 2.0 to 10.0.[9]

Experimental Workflows and Methodologies

The following protocols provide a general framework for the use of hydrazide crosslinkers in bioconjugation. Optimization will be required for specific applications.

Workflow for Antibody-Carbonyl Modification and Hydrazide Conjugation

Caption: General workflow for the conjugation of a hydrazide crosslinker to an antibody.

Detailed Protocol: Antibody Labeling with a Hydrazide Crosslinker

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO4)

  • Hydrazide crosslinker (e.g., this compound)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Desalting column

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an appropriate buffer.

  • Generation of Aldehyde Groups:

    • To the antibody solution, add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.

  • Purification of Oxidized Antibody:

    • Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with the conjugation buffer (0.1 M sodium acetate, pH 5.5).

  • Hydrazide Conjugation:

    • Prepare a stock solution of the hydrazide crosslinker in a suitable solvent (e.g., DMSO or the conjugation buffer).

    • Add a 50- to 100-fold molar excess of the hydrazide crosslinker to the purified, oxidized antibody.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification of the Antibody Conjugate:

    • Purify the antibody conjugate from excess crosslinker and byproducts using size-exclusion chromatography (SEC).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm conjugation and assess purity.

    • Determine the drug-to-antibody ratio (DAR) using mass spectrometry or spectrophotometric methods, if applicable.

Visualizing the Chemistry: Reaction Mechanism and Crosslinker Structures

Hydrazone Bond Formation

hydrazone_formation Aldehyde R-CHO Intermediate R-CH(OH)-NH-NH-C(O)-R' Aldehyde->Intermediate + Hydrazide Hydrazide R'-C(O)NHNH2 Hydrazone R-CH=N-NH-C(O)-R' Intermediate->Hydrazone - H2O Water H2O

Caption: The reaction mechanism of hydrazone bond formation.

Structural Comparison of Hydrazide Crosslinkers

Caption: A visual comparison of the chemical structures of the discussed hydrazide crosslinkers. (Note: Placeholder images are used in this DOT script. In a real-world application, these would be replaced with actual chemical structure images).

Conclusion: Selecting the Optimal Hydrazide Crosslinker

The selection of an appropriate hydrazide crosslinker is a critical step in the design of bioconjugates. While this compound presents a potentially valuable option with its hydrophilic and aromatic features, its performance in specific applications would need to be empirically validated.

For applications requiring high stability, the bis-aryl hydrazone bond formed by the HyNic-4FB system (utilizing SANH) is a superior choice.[9] For creating hydrogels or crosslinking polymers where high water solubility and low cost are priorities, ADH and carbohydrazide remain excellent options.[10]

Ultimately, the optimal crosslinker will depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the linkage, and the required spacer arm length and flexibility. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices and achieving successful bioconjugation outcomes.

References

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Comparative Guide to Hydrazide Bioconjugation: N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide vs. Succinimidyl Hydrazide Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis

For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. Hydrazone bioconjugation, which involves the reaction between a hydrazide and an aldehyde or ketone, has become a cornerstone technique, particularly in the development of Antibody-Drug Conjugates (ADCs). The resulting hydrazone bond offers a unique balance of stability and potential for controlled release, making the choice of hydrazide reagent a critical decision point in experimental design.

This guide provides an objective, data-driven comparison between two prominent classes of hydrazide reagents: the simple acylhydrazide, represented by N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, and advanced succinimidyl-activated aromatic hydrazides, exemplified by the S-HyNic/S-4FB system. We will dissect their reaction mechanisms, conjugate stability, and workflow efficiencies to empower you with the knowledge to select the optimal tool for your bioconjugation needs.

Reagent Profiles: Understanding the Chemistry

This compound: The Acylhydrazide Workhorse

This compound is a heterobifunctional linker possessing an acylhydrazide group at one end and an acetamidophenyl group at the other.[1][2] The core reactive moiety is the terminal hydrazide (-CONHNH₂). This group reacts directly with carbonyls (aldehydes or ketones), which are often generated on glycoproteins like antibodies through mild periodate oxidation of their carbohydrate domains.[3][4]

The reaction forms an acylhydrazone bond. The stability of this bond is influenced by the electronic properties of the groups attached to the C=N double bond. Acylhydrazones, while more stable than simple alkylhydrazones, are susceptible to hydrolysis, particularly under acidic conditions.[5][6] This pH-dependent lability is a key feature, sometimes exploited for drug release in the acidic environment of endosomes and lysosomes.[7]

Succinimidyl Hydrazide Reagents: The High-Stability Platform

This category represents a more advanced, two-part system designed to create a highly stable bis-aryl hydrazone bond. The most common pairing involves:

  • S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone): An amine-reactive NHS ester used to introduce a protected aromatic hydrazine (a HyNic, or hydrazinonicotinamide, linker) onto a biomolecule, such as an antibody, by reacting with lysine residues.[8][9][10]

  • S-4FB (Succinimidyl 4-formylbenzoate): Another amine-reactive NHS ester used to introduce an aromatic aldehyde (a 4-Formylbenzamide, or 4FB, linker) onto a second molecule, such as a drug-linker complex.

The conjugation occurs when the HyNic-modified biomolecule is mixed with the 4FB-modified molecule. The resulting bis-aryl hydrazone bond exhibits exceptional stability across a wide pH range (2.0-10.0) and at elevated temperatures, largely due to the electron delocalization conferred by the two aromatic rings flanking the C=N bond.[8][10]

Head-to-Head Performance Comparison

FeatureThis compound (Acylhydrazide)Succinimidyl Hydrazide Reagents (S-HyNic/S-4FB System)
Reaction Target Aldehydes or ketones (e.g., on oxidized glycans).[3]Primary amines (e.g., lysines) for modification, followed by hydrazone formation.[10]
Reaction Mechanism Single-step condensation to form an acylhydrazone.Multi-step: 1) Amine modification with S-HyNic. 2) Amine modification with S-4FB. 3) Conjugation of modified molecules to form a bis-aryl hydrazone.[8]
Resulting Bond AcylhydrazoneBis-aryl hydrazone
Bond Stability Moderately stable; susceptible to acid-catalyzed hydrolysis.[5][7] Rate constants for hydrolysis are significantly higher than for oximes or bis-aryl hydrazones.[6]Highly stable across a broad pH range (2.0-10.0) and temperatures up to 92°C.[8]
Kinetics & Catalysis Reaction proceeds optimally at a slightly acidic pH (4.5-5.5) to facilitate dehydration.[6]The HyNic-4FB reaction is efficiently catalyzed by aniline at neutral pH, dramatically increasing reaction rates and yields.[11]
Quantification Relies on indirect methods (e.g., SDS-PAGE, HIC) to confirm conjugation.The bis-aryl hydrazone bond is chromophoric, absorbing at 354 nm (ε ≈ 29,000 M⁻¹cm⁻¹), allowing for direct spectrophotometric monitoring and quantification of the conjugate.[8][9]
Workflow Complexity Simpler, direct conjugation to an existing or generated carbonyl.More complex, requiring separate modification and purification steps for each component before the final conjugation reaction.
Ideal Use Case pH-sensitive drug delivery systems; conjugation to oxidized carbohydrates.[7]Creating highly stable bioconjugates for in vivo applications where bond integrity is critical; applications requiring precise quantification.

Reaction Mechanisms Visualized

To fully appreciate the chemical distinctions, we can visualize the reaction pathways.

Mechanism 1: Acylhydrazone Formation

This diagram illustrates the direct condensation reaction between this compound and an aldehyde-bearing protein.

cluster_reactants Reactants cluster_product Product Hydrazide This compound (Acylhydrazide) Intermediate Carbinolamine Intermediate Hydrazide->Intermediate + Protein-CHO Protein_Aldehyde Protein-CHO (Aldehyde) Protein_Aldehyde->Intermediate Conjugate Protein-Acylhydrazone Conjugate (pH-Labile Bond) Intermediate->Conjugate - H₂O (Acid Catalyst, pH 4.5-5.5) H2O H₂O

Caption: Acylhydrazide reaction with an aldehyde forms a pH-sensitive hydrazone.

Mechanism 2: Bis-Aryl Hydrazone Formation (S-HyNic/S-4FB)

This workflow shows the two-step modification process followed by the aniline-catalyzed conjugation to form a highly stable bond.

cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Conjugation ProteinA Protein A (e.g., Antibody) ProteinA_HyNic Protein A-HyNic ProteinA->ProteinA_HyNic + SHyNic S-HyNic SHyNic->ProteinA_HyNic Conjugate Protein A-Bis-Aryl Hydrazone-Protein B (Highly Stable Bond) ProteinA_HyNic->Conjugate ProteinB Protein B (e.g., Drug-Linker) ProteinB_4FB Protein B-4FB ProteinB->ProteinB_4FB + S4FB S-4FB S4FB->ProteinB_4FB ProteinB_4FB->Conjugate Catalyst Aniline Catalyst (pH 6.0-7.4) Catalyst->Conjugate Accelerates Reaction

Caption: The S-HyNic/S-4FB system creates a highly stable bis-aryl hydrazone.

Experimental Protocols: A Practical Guide

Here, we provide streamlined protocols for conjugating a payload to an antibody using both methodologies.

Protocol 1: Antibody Conjugation via Acylhydrazone Formation

This protocol is predicated on creating aldehyde groups on the antibody's carbohydrate regions.

Workflow Diagram:

A 1. Antibody Preparation (Buffer exchange into PBS) B 2. Antibody Oxidation (Add Sodium Periodate, incubate in dark) A->B C 3. Quench & Purify (Remove excess periodate via desalting column) B->C D 4. Conjugation Reaction (Add Acylhydrazide, incubate at pH 4.5-5.5) C->D E 5. Final Purification (Remove excess hydrazide via SEC or dialysis) D->E F 6. Characterization (SDS-PAGE, HIC-HPLC) E->F

Caption: Workflow for direct acylhydrazone conjugation to an oxidized antibody.

Step-by-Step Methodology:

  • Antibody Preparation: Exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). Adjust the antibody concentration to 2-10 mg/mL.

  • Generation of Aldehydes:

    • Prepare a fresh solution of sodium periodate (NaIO₄) in the oxidation buffer.

    • Add NaIO₄ to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 30-60 minutes at 4°C in the dark. Causality: Periodate selectively oxidizes cis-diols in the sugar moieties of the antibody's Fc region to create reactive aldehyde groups.

  • Purification: Immediately remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with a conjugation buffer (e.g., 0.1 M MES, pH 4.7).

  • Conjugation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) and add it to the purified, oxidized antibody solution. A 50-100 fold molar excess of the hydrazide is typical.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C. Causality: The acidic pH protonates the carbonyl oxygen, making it more electrophilic and facilitating nucleophilic attack by the hydrazide, while keeping the hydrazide sufficiently nucleophilic.

  • Final Purification & Analysis: Remove unreacted hydrazide reagent using size-exclusion chromatography (SEC) or dialysis. Analyze the resulting ADC by methods such as HIC-HPLC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Antibody Conjugation via Bis-Aryl Hydrazone Formation

This protocol involves the modification of both the antibody and the payload before conjugation.

Step-by-Step Methodology:

  • Antibody Modification (HyNic):

    • Exchange the antibody into a modification buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.4).

    • Add a 10-20 fold molar excess of S-HyNic (dissolved in DMF or DMSO) to the antibody solution.

    • Incubate for 1.5-2 hours at room temperature.

    • Purify the HyNic-modified antibody using a desalting column equilibrated in conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0). Trustworthiness: The degree of HyNic incorporation can be quantified using a colorimetric assay with 2-sulfobenzaldehyde.[8]

  • Payload Modification (4FB):

    • In a separate reaction, dissolve the amine-containing payload (e.g., a drug-linker) in a suitable buffer.

    • Add a 1.5-3 fold molar excess of S-4FB and react for 1.5-2 hours.

    • Purify the 4FB-modified payload, typically by HPLC.

  • Conjugation:

    • Add the 4FB-modified payload (typically 2-5 fold molar excess over the antibody) to the HyNic-modified antibody.

    • For catalyzed reactions, add aniline to a final concentration of 10-20 mM.

    • Incubate for 2-4 hours at room temperature. Causality: Aniline acts as a nucleophilic catalyst, forming a transient, highly reactive Schiff base with the aldehyde, which is then rapidly displaced by the HyNic hydrazine, accelerating the reaction at a biocompatible pH.[11]

  • Final Purification & Analysis: Purify the final ADC conjugate via SEC. The conjugation process can be monitored in real-time by measuring the absorbance at 354 nm.[8]

Conclusion and Recommendations

The choice between a simple acylhydrazide like this compound and a succinimidyl-based system like S-HyNic/S-4FB is driven entirely by the desired attributes of the final conjugate.

  • Choose this compound for:

    • pH-Dependent Release: When the goal is to create a conjugate that releases its payload in acidic intracellular compartments.

    • Simplicity and Site-Specificity: When conjugating to aldehydes generated on glycoproteins, providing a degree of site-selectivity away from functionally critical lysine residues.

    • Rapid Screening: When a simpler, faster workflow is desired for initial proof-of-concept studies.

  • Choose Succinimidyl Hydrazide Reagents (S-HyNic/S-4FB) for:

    • Maximum Stability: When the absolute stability of the conjugate in circulation and over long-term storage is the highest priority.

    • Quantitative Control: When precise, real-time monitoring of the conjugation reaction and accurate quantification of the final product are required.

    • Versatility: When conjugating molecules that lack carbonyls but possess primary amines, which is common for peptides, drugs, and proteins.

By understanding the fundamental trade-offs between stability, workflow complexity, and reaction mechanism, researchers can confidently select the hydrazide reagent that best aligns with their scientific objectives, ensuring the development of robust and effective bioconjugates.

References

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Crisalli, P. & Kool, E. T. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 46(11), 2634–2643. Available at: [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

  • Greenwald, R. B., et al. (2000). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 11(5), 635–641. Available at: [Link]

  • Barbas, C. F., et al. (2008). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 19(4), 863–869. Available at: [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • VanBrunt, M. P., et al. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(11), 2249–2261. Available at: [Link]

  • Cudic, M., et al. (2010). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Bioconjugate Chemistry, 21(12), 2187–2194. Available at: [Link]

  • Schwartz, D. A., et al. (1991). Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates. Bioconjugate Chemistry, 2(5), 333–336. Available at: [Link]

  • Interchim. (n.d.). Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Retrieved from [Link]

  • Interchim. (n.d.). Hydrazido-PEG bifunctional crosslinkers. Retrieved from [Link]

  • Jones, L. H., et al. (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science, 13(40), 11925–11930. Available at: [Link]

  • PubChem. (n.d.). N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. Retrieved from [Link]

  • DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. ACS Applied Materials & Interfaces, 2(9), 2723–2731. Available at: [Link]

  • Li, Z., et al. (2011). Microwave-assisted one-pot synthesis of N-succinimidyl-4[¹⁸F]fluorobenzoate ([¹⁸F]SFB). Molecular Imaging and Biology, 13(5), 891–897. Available at: [Link]

Sources

A Comparative Guide to Isotopic Labeling for Quantitative Proteomics: An Evaluation of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide and Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

In our commitment to providing in-depth and accurate technical guidance, we embarked on creating a comprehensive comparison of isotopic labeling reagents for quantitative proteomics, with a specific focus on the emerging compound N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide (HOPA) . Our goal was to objectively evaluate its performance against well-established methods such as iTRAQ, TMT, and SILAC.

However, after an exhaustive search of the current scientific literature, patent databases, and commercial product listings, we have found no available data on the application of this compound for quantitative proteomics. This includes a lack of published protocols, performance data, or direct comparisons with other reagents.

The core of our commitment is to scientific integrity and providing you with trustworthy, actionable information. Without verifiable data on HOPA's mechanism, efficacy, and workflow in quantitative proteomics, we cannot, in good faith, create a comparison guide that meets our standards of expertise and authority.

Pivoting to a Data-Rich Comparison: iTRAQ vs. TMT vs. SILAC

To still provide a valuable resource that addresses the core need for guidance on choosing a quantitative proteomics strategy, we have pivoted this guide to an in-depth comparison of the three most widely adopted and well-documented isotopic labeling methods:

  • Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

  • Tandem Mass Tags (TMT)

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This guide will adhere to the original rigorous structure, providing you with the detailed, data-supported comparisons and protocols necessary to make an informed decision for your research.

Introduction to Isotopic Labeling in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Isotopic labeling is a powerful strategy that introduces a stable, heavy isotope into proteins or peptides, creating a mass difference that can be detected by a mass spectrometer. By comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (isotope-labeled) forms of a peptide, we can accurately quantify changes in protein abundance between different samples.

The choice of labeling strategy is critical and depends on the experimental design, sample type, desired multiplexing level, and instrumentation. This guide will dissect the fundamental differences between metabolic labeling (SILAC) and chemical labeling (iTRAQ and TMT).

Methodologies at a Glance: A Head-to-Head Comparison

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Target Growing cells incorporating labeled amino acids (e.g., Lys, Arg)[1][2][3]Primary amines (N-terminus and Lysine side chains) of peptides[4][5][6]Primary amines (N-terminus and Lysine side chains) of peptides[4][5][6]
Multiplexing Typically 2-plex or 3-plex, up to 5-plex in some applications[2][7]4-plex or 8-plex[4][6]Up to 18-plex (TMTpro)[5]
Quantification Level MS1MS2/MS3 (reporter ions)MS2/MS3 (reporter ions)
Sample Types Proliferating cells in culture[1][2][8]Virtually any sample type (cells, tissues, biofluids)[5][9]Virtually any sample type (cells, tissues, biofluids)[5][9]
Key Advantage High accuracy and precision, low experimental variability as samples are mixed early[3][10]High multiplexing capabilities, suitable for diverse sample typesHighest multiplexing capabilities, robust for large-scale studies[5]
Key Limitation Limited to metabolically active cells, can be time-consuming and expensive[2]Potential for ratio compression, requires careful optimization of fragmentation[10]Potential for ratio compression, higher cost per sample for high-plex reagents

Workflow and Mechanism Deep Dive

SILAC: Metabolic Labeling

SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine)[1][8]. Over several cell divisions, these heavy amino acids are incorporated into newly synthesized proteins[2]. The "heavy" labeled cells can then be compared to "light" cells grown in normal media. A key advantage is that the different cell populations can be mixed at the beginning of the sample preparation process, minimizing downstream quantitative errors[2][7].

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Culture Control Cells (Normal Amino Acids) Combine Combine Cells Light Culture->Combine Heavy Culture Treated Cells ('Heavy' Amino Acids) Heavy Culture->Combine Lysis Cell Lysis Combine->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Quantification at MS1 Level LCMS->Quant

Caption: SILAC Experimental Workflow.

iTRAQ and TMT: Isobaric Chemical Labeling

iTRAQ and TMT are isobaric tagging reagents, meaning that the different isotopic labels have the same total mass[4][6]. Peptides from different samples are labeled with distinct tags. During MS1 analysis, the differently labeled versions of the same peptide are indistinguishable. However, upon fragmentation in the mass spectrometer (MS/MS), the tags break apart to yield unique reporter ions of different masses, and the intensity of these reporter ions is used to quantify the relative abundance of the peptide in each sample[4][5].

Isobaric_Workflow cluster_0 Sample Preparation cluster_1 Labeling S1 Sample 1 (Lysis, Digestion) L1 Label with Tag 1 S1->L1 S2 Sample 2 (Lysis, Digestion) L2 Label with Tag 2 S2->L2 Sn Sample n (Lysis, Digestion) Ln Label with Tag n Sn->Ln Combine Combine Labeled Peptides L1->Combine L2->Combine Ln->Combine LCMS LC-MS/MS Analysis Combine->LCMS Quant Quantification at MS2/MS3 Level LCMS->Quant

Caption: iTRAQ/TMT Experimental Workflow.

Performance and Experimental Considerations

Labeling Efficiency

For SILAC, labeling efficiency is dependent on the metabolic incorporation of the heavy amino acids and requires multiple cell doublings to reach >97% incorporation[2]. Incomplete labeling can lead to inaccurate quantification. For iTRAQ and TMT, labeling is a chemical reaction targeting primary amines. The efficiency of this reaction is critical and can be affected by factors such as pH and the presence of amine-containing buffers. It is crucial to ensure complete labeling to avoid skewed quantification ratios.

Quantification Accuracy and Precision

SILAC is often considered the "gold standard" for quantification accuracy due to the early mixing of samples, which minimizes sample handling-related errors[10]. iTRAQ and TMT can suffer from "ratio compression," where the measured fold changes are lower than the true biological fold changes. This is due to co-isolation of interfering ions during MS/MS analysis. Strategies like using higher-resolution mass spectrometers and MS3-based quantification can mitigate this issue.

Sample Compatibility

A major advantage of iTRAQ and TMT is their broad sample compatibility. Since labeling is performed in vitro on digested peptides, these methods can be applied to tissues, clinical samples, and organisms that are not amenable to metabolic labeling[5][9]. SILAC is primarily limited to cell culture models where metabolic labeling is feasible[2].

Experimental Protocols

SILAC Labeling Protocol (General)
  • Cell Culture Adaptation: Culture cells for at least five passages in SILAC-specific medium containing either "light" (natural) or "heavy" (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine) amino acids to ensure complete incorporation[2].

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one of the cell populations.

  • Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell count or protein concentration.

  • Protein Extraction and Digestion: Lyse the combined cell pellet and extract the proteins. Perform in-solution or in-gel digestion of the protein mixture with an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Perform data analysis using software that can recognize and quantify SILAC pairs based on the mass difference between the light and heavy peptides at the MS1 level.

iTRAQ/TMT Labeling Protocol (General)
  • Protein Extraction and Digestion: Extract proteins from each sample individually. Reduce, alkylate, and digest the proteins with trypsin.

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • Labeling Reaction: Reconstitute the iTRAQ or TMT reagents in an appropriate solvent and add to the respective peptide samples. Ensure the pH of the reaction is optimal (typically pH 8.5). Incubate to allow the labeling reaction to proceed to completion.

  • Quenching: Quench the labeling reaction to remove any unreacted reagent.

  • Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.

  • Fractionation and Desalting: Fractionate the pooled peptide mixture to reduce complexity and desalt the samples prior to LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

  • Data Analysis: Use specialized software to identify peptides and quantify the reporter ion intensities in the MS/MS spectra to determine the relative protein abundance across the samples.

Conclusion and Recommendations

The choice between SILAC, iTRAQ, and TMT depends heavily on the specific research question and experimental constraints.

  • For studies requiring the highest quantitative accuracy in cell culture models , where experimental variability needs to be minimized, SILAC remains the preferred method[10].

  • For studies involving clinical tissues, biofluids, or organisms not amenable to metabolic labeling , or for experiments requiring higher multiplexing (4-8 samples), iTRAQ is a robust choice[5][6].

  • For large-scale studies with many conditions or time points (up to 18) , where maximizing throughput is essential, TMT offers the highest level of multiplexing[5].

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as detailed in this guide, will empower researchers to design and execute robust and meaningful quantitative proteomics experiments.

References

  • Mann, M. (2012). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in molecular biology (Clifton, N.J.), 359, 37-52.
  • Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, 88, 23.6.1–23.6.14.
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  • Routh, T. (2020). ITRAQ TMT and SILAC: Proteomic Analysis and Advantages.
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  • Seneviratne, U. I., Scheen, A., & Niphakis, M. J. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593.
  • Rex, D. A., Kramer, T., & Zybio Inc. (2020). Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry.
  • Strauss, S., & Jungmann, R. (2024). Quantification of absolute labeling efficiency at the single-protein level.
  • Furse, S., & A. P. (2022). Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. Accounts of chemical research, 55(15), 2095–2106.
  • Seneviratne, U. I., Scheen, A., & Niphakis, M. J. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593.
  • ResearchGate. (2015). Is there a measure for the efficiency of labeling?.
  • Gygi, S. P., Rist, B., Griffin, T. J., Eng, J., & Aebersold, R. (2002). Catch-and-release reagents for broadscale quantitative proteomics analyses. Protein science : a publication of the Protein Society, 11(7), 1836–1844.
  • Chen, Y. J., Chen, Y. R., & Lin, W. J. (2012). An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. Proteomics, 12(14), 2258–2270.
  • Wang, Y., Yang, L., He, K., Li, Y., Yin, X., & Zhang, Y. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Molecules (Basel, Switzerland), 28(18), 6691.
  • Mir, K. K., & Patwa, A. (2010). 18O Labeling over a Coffee Break: A Rapid Strategy for Quantitative Proteomics. Journal of proteome research, 9(1), 541–546.
  • Batth, T. S., Tollenaere, M. X., Rüther, P., Gonzalez-Franquesa, A., & Olsen, J. V. (2019). Protein Aggregation Capture on Microparticles Enables Multipurpose Proteomics Sample Preparation. Molecular & cellular proteomics : MCP, 18(5), 1027–1035.
  • Tsai, C. F., Wang, Y. T., & Ficarro, S. B. (2020). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. Journal of proteome research, 19(8), 3504–3512.
  • Zhu, J., & Chen, C. (2009). 2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012), a Celecoxib Derivative, Directly Targets p21-Activated Kinase. Molecular pharmacology, 76(2), 417–425.

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A Comparative Guide to Control Experiments for N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide is a hydrazide-containing cross-linking agent designed to covalently link molecules through the formation of a stable hydrazone bond. The core of its functionality lies in the reaction between its terminal hydrazide group (-CONHNH₂) and a carbonyl group, specifically an aldehyde or a ketone, on a target molecule.[1] This chemistry is particularly effective for studying protein-protein interactions, especially involving glycoproteins, where aldehyde groups can be selectively generated on carbohydrate moieties through mild periodate oxidation.[2]

The apparent simplicity of this reaction belies the complexity of biological systems. Non-specific interactions, reagent-induced artifacts, and unintended side reactions can lead to false-positive results, compromising the integrity of the study. Therefore, a robust set of control experiments is not merely recommended; it is essential for validating the specificity and biological relevance of the observed cross-linking. This guide provides a detailed comparison of critical control experiments, explaining the scientific rationale behind each and offering protocols to ensure your cross-linking studies are built on a foundation of scientific rigor.

The Logic of a Self-Validating Experimental Design

A well-designed cross-linking experiment should function as a self-validating system. Each control is designed to falsify a specific alternative hypothesis, systematically eliminating potential artifacts. By comparing the outcome of the primary experiment with a panel of carefully designed controls, researchers can confidently attribute the formation of a cross-linked product to a specific, intended interaction.

The following diagram illustrates the logical flow of a comprehensive cross-linking study, branching from the primary experiment to the essential controls that validate its outcome.

G cluster_reactivity Reactivity Controls cluster_specificity Specificity Controls cluster_artifacts Artifact Controls main_exp Primary Experiment (Target A + Target B + Cross-linker) no_linker No Cross-linker Control (Is the linker required?) main_exp->no_linker quenched_linker Quenched Cross-linker Control (Is the reaction covalent?) main_exp->quenched_linker competitive_quenching Competitive Quenching Control (Is the hydrazide group responsible?) main_exp->competitive_quenching no_carbonyl No Target Carbonyl Control (Is the target site required?) main_exp->no_carbonyl irrelevant_target Irrelevant Target Control (Is the binding partner specific?) main_exp->irrelevant_target blocking_agent Blocking Agent Control (Are non-specific interactions occurring?) main_exp->blocking_agent result Validated Cross-Linked Product main_exp->result no_linker->result quenched_linker->result competitive_quenching->result no_carbonyl->result irrelevant_target->result blocking_agent->result

Caption: Logical workflow for validating cross-linking experiments.

Controls for Cross-Linker Reactivity and Covalency

This first set of controls addresses the fundamental properties of the cross-linker itself, confirming that the observed product is a direct result of its intended covalent reaction mechanism.

Control 1.1: The "No Cross-Linker" Control
  • Scientific Rationale: This is the most fundamental control. Its purpose is to confirm that the formation of a higher molecular weight complex is entirely dependent on the presence of this compound. It rules out the possibility that the interacting partners self-associate or aggregate under the experimental conditions (e.g., buffer, temperature, incubation time).

  • Experimental Design: The experiment is run in parallel with the primary reaction. All components (target molecules, buffers, etc.) and conditions are identical, except that the cross-linker solution is replaced with an equal volume of the vehicle solvent (e.g., PBS, DMSO).

  • Expected Outcome: The absence of any high-molecular-weight band corresponding to the cross-linked product on an SDS-PAGE gel or other analytical readout.

Control 1.2: The "Quenched Cross-Linker" Control
  • Scientific Rationale: This control distinguishes true covalent bond formation from non-specific aggregation that might be induced by the physicochemical properties of the cross-linker molecule. By pre-reacting and thus deactivating the hydrazide moiety with a small, excess carbonyl-containing molecule, the cross-linker is rendered inert.[3][4] Adding this "quenched" linker to the reaction should not produce a cross-linked product.

  • Experimental Design:

    • Prepare the this compound solution at its working concentration.

    • Add a 100-fold molar excess of a simple aldehyde or ketone (e.g., acetone or formaldehyde).

    • Incubate for 30-60 minutes at room temperature to ensure the hydrazide is fully quenched.

    • Add this pre-quenched solution to the reaction mixture containing the target molecules and proceed as with the primary experiment.

  • Expected Outcome: No formation of the cross-linked product, confirming that a reactive hydrazide group is necessary for the interaction.

Control 1.3: The "Competitive Quenching" Control
  • Scientific Rationale: To provide further evidence that the cross-linking is specifically mediated by the hydrazide-carbonyl reaction, a competitive inhibitor can be introduced. Adding a large molar excess of a simple, water-soluble hydrazide should compete with this compound for the target aldehyde/ketone sites, thereby reducing the yield of the specific cross-linked product.

  • Experimental Design: The experiment is set up identically to the primary reaction, but a 50- to 100-fold molar excess of a simple hydrazide, such as adipic dihydrazide (ADH), is added to the reaction mixture simultaneously with the primary cross-linker.

  • Expected Outcome: A significant reduction or complete elimination of the cross-linked product band. This demonstrates that the reaction is target-limited and specific to the hydrazide functional group.

Controls for Target and Binding Partner Specificity

These controls validate that the cross-linker is reacting with the intended molecular target at the correct site and that the interaction is specific to the chosen binding partners.

Control 2.1: The "No Target Carbonyl" Control
  • Scientific Rationale: This is arguably the most critical control when carbonyl groups are being artificially generated, such as through the periodate oxidation of glycoprotein glycans. This control verifies that the cross-linker is reacting specifically with the newly formed aldehydes and not with native, pre-existing carbonyls or other off-target sites.

  • Experimental Design: A parallel sample is prepared and subjected to all experimental steps, except for the oxidation step. For instance, if using sodium periodate (NaIO₄) to generate aldehydes, this control sample would be treated with the reaction buffer minus the NaIO₄.

  • Expected Outcome: The complete absence of the cross-linked product. This provides strong evidence that the cross-linking is site-specific to the generated carbonyls.

G start Glycoprotein Target oxidation Periodate Oxidation (NaIO₄) start->oxidation no_oxidation Buffer Only (Control) start->no_oxidation activated_target Target with Aldehydes oxidation->activated_target inactive_target Unmodified Target no_oxidation->inactive_target add_linker Add Cross-linker & Binding Partner activated_target->add_linker inactive_target->add_linker crosslink_success Cross-Linked Product add_linker->crosslink_success crosslink_fail No Cross-Linking add_linker->crosslink_fail

Caption: Workflow comparing the experimental and "No Target Carbonyl" control paths.

Control 2.2: The "Irrelevant Target" Control
  • Scientific Rationale: To demonstrate that the cross-linking event reports a specific biological interaction, and not just random proximity or non-specific reactivity. In this control, the intended binding partner is replaced with an unrelated protein (or other molecule) that is not expected to interact. This control is essential for ruling out non-specific binding of the cross-linker or one of the target proteins.[5]

  • Experimental Design: The cross-linking reaction is performed using the activated target molecule (with carbonyls) but with an equimolar amount of a non-interacting, "irrelevant" protein (e.g., Bovine Serum Albumin, BSA) instead of the specific binding partner. This control protein should ideally have a different molecular weight to be easily distinguishable on a gel.

  • Expected Outcome: The irrelevant protein should not be cross-linked to the target molecule. No new high-molecular-weight band corresponding to a target-irrelevant protein complex should appear.

Controls for Non-Specific Binding and Environmental Artifacts

The final category of controls addresses potential artifacts arising from the physicochemical properties of the cross-linker and the reaction environment.

Control 3.1: The "Blocking Agent" Control
  • Scientific Rationale: The aromatic phenylacetamide structure of the cross-linker could potentially mediate low-affinity, non-covalent interactions (e.g., hydrophobic or electrostatic) with proteins, leading to aggregation or artificially stabilizing a weak interaction long enough for cross-linking to occur.[6][7] Adding blocking agents can help saturate these non-specific binding sites and ensure the observed cross-linking is due to a genuine, specific interaction.

  • Experimental Design: The cross-linking reaction is performed in a buffer containing a blocking agent. Common choices include:

    • Proteins: Bovine Serum Albumin (BSA) at a concentration of 0.1-1%.[6]

    • Detergents: A low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.05%).[6]

  • Expected Outcome: A specific cross-linking signal should persist, while background noise and non-specific bands should be reduced. If the primary cross-linked band disappears, it suggests the interaction was not specific and was likely an artifact of non-specific binding.

Summary of Control Experiments and Expected Outcomes

Control ExperimentPurposeKey Protocol StepExpected Outcome for Valid Cross-Linking
No Cross-linker To confirm the cross-linker is required for the reaction.Replace cross-linker with vehicle solvent.No cross-linked product.
Quenched Cross-linker To confirm the reaction is covalent and requires a reactive hydrazide.Pre-incubate cross-linker with excess acetone.No cross-linked product.
Competitive Quenching To confirm the reaction occurs via the hydrazide moiety.Add excess competing hydrazide (e.g., ADH).Reduced or no cross-linked product.
No Target Carbonyl To confirm site-specificity to generated aldehydes/ketones.Omit the periodate oxidation step.No cross-linked product.
Irrelevant Target To confirm specificity of the binding partner.Replace binding partner with a non-interacting protein (e.g., BSA).No cross-linking to the irrelevant protein.
Blocking Agent To rule out non-specific hydrophobic/electrostatic interactions.Add BSA or a non-ionic detergent to the buffer.Cross-linked product persists; background is reduced.

Detailed Experimental Protocols

Protocol A: General Cross-Linking with this compound
  • Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).

  • Reaction Setup: In a microcentrifuge tube, combine your target protein (with generated carbonyls) and its binding partner in a suitable reaction buffer (e.g., PBS, pH 7.4). Protein concentrations should be optimized, but a starting point is typically in the low micromolar range.

  • Initiate Cross-Linking: Add the cross-linker to the protein mixture to achieve a final concentration typically ranging from 20- to 500-fold molar excess over the protein.[8]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Incubation times and temperatures should be optimized for the specific system.

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching reagent, such as a final concentration of 50 mM Tris or glycine, to react with any remaining unreacted carbonyl groups on the target protein.[3] Incubate for 15 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to visualize the formation of higher molecular weight species.[3][9] Further analysis can be performed using mass spectrometry.

Protocol B: Generation of Aldehydes on Glycoproteins via Periodate Oxidation
  • Buffer Exchange: Exchange the glycoprotein sample into an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Oxidation: Chill the protein solution on ice. Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction on ice in the dark for 15-30 minutes. The reaction is light-sensitive.

  • Quench Periodate: Stop the oxidation by adding glycerol to a final concentration of 15 mM to quench any excess periodate.

  • Purification: Immediately remove the reaction byproducts (periodate salts and glycerol) by passing the sample through a desalting column equilibrated with the desired cross-linking reaction buffer (e.g., PBS, pH 7.4). The protein is now "activated" and ready for use in Protocol A.

References

  • Gomes, A. S., et al. (2018). Probing structures of large protein complexes using zero-length cross-linking. Methods, 144, 49-59. Retrieved from [Link]

  • Luo, Y., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 25(4), 806-814. Retrieved from [Link]

  • Xian, M., et al. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. Bioconjugate Chemistry, 23(8), 1594-1602. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Springer Nature. Retrieved from [Link]

  • ResearchGate. (2020). In vitro crosslink negative and positive controls? ResearchGate. Retrieved from [Link]

  • Trepo, D., et al. (2021). Hydrazone crosslinked hyaluronan-based hydrogels for therapeutic delivery of adipose stem cells to treat corneal defects. Materials Science and Engineering: C, 120, 111699. Retrieved from [Link]

  • ACS Publications. (2023). Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups. ACS Sustainable Chemistry & Engineering, 11(21), 8031-8041. Retrieved from [Link]

  • Nettles, D. L., et al. (2010). Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks. Biomacromolecules, 11(9), 2376-2383. Retrieved from [Link]

  • Chalkley, R. J., et al. (2014). Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. Journal of Proteome Research, 13(7), 3173-3182. Retrieved from [Link]

  • ResearchGate. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Raybulz, et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Communications Biology, 5, 245. Retrieved from [Link]

  • DeLuca, R. J., et al. (2018). Utilizing Mechanistic Cross-Linking Technology to Study Protein–Protein Interactions: An Experiment Designed for an Undergraduate Biochemistry Lab. Journal of Chemical Education, 95(5), 838-844. Retrieved from [Link]

  • Affinisep. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Affinisep. Retrieved from [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. Reddit. Retrieved from [Link]

  • Nigar, et al. (2009). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o309. Retrieved from [Link]

  • Hines, J. K., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230623. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). How to stop the glutaraldehyde crosslinking before analysis in FPLC? ResearchGate. Retrieved from [Link]

  • Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Proteins Modified with N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Covalent Modification in Understanding Protein Structure and Function

In the intricate landscape of molecular biology and drug development, understanding the three-dimensional structure of a protein is paramount to elucidating its function, interactions, and therapeutic potential. Covalent modification is a powerful tool in this endeavor, allowing for the introduction of probes, crosslinks, and other functionalities at specific sites within a protein. These modifications serve as invaluable reporters for structural analysis by techniques such as mass spectrometry, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy.

This guide provides an in-depth technical comparison of protein modification using N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide , a hydrazide-containing reagent, with other common bioconjugation strategies. We will explore the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis of the structural data that can be obtained. This document is intended for researchers, scientists, and drug development professionals seeking to leverage chemical modification for the structural elucidation of proteins.

Understanding the Reagent: this compound

This compound belongs to the class of hydrazide-based bioconjugation reagents. The key to its utility lies in the nucleophilic hydrazide group (-CONHNH2), which exhibits high chemoselectivity for carbonyl groups—specifically aldehydes and ketones.

Mechanism of Action: The Hydrazone Bond

Proteins do not typically contain accessible aldehyde or ketone functionalities. Therefore, a crucial first step is the introduction of these reactive groups. For glycoproteins, this is most commonly achieved through the mild oxidation of cis-diols in carbohydrate moieties using sodium periodate (NaIO4). This reaction cleaves the carbon-carbon bond of the diol and generates two aldehyde groups.[1][2]

Once the aldehyde is present on the protein, this compound reacts to form a stable hydrazone bond.[3][4] The reaction is most efficient at a slightly acidic pH (typically 5.0-6.0) to facilitate the dehydration of the hemiaminal intermediate.[5][6]

Comparative Analysis of Protein Modification Reagents

The choice of modification reagent is critical and depends on the protein of interest, the available reactive residues, and the goals of the structural analysis. Here, we compare this compound with two other widely used classes of reagents: NHS esters and carbodiimides.

Target Specificity and Reaction Conditions
Reagent ClassTarget Residue(s)Optimal pHKey AdvantagesKey Disadvantages
Hydrazides (e.g., this compound)Aldehydes/Ketones (on oxidized carbohydrates)5.0 - 6.0High specificity for glycoproteins; site-specific modification.Requires glycosylation and an oxidation step; hydrazone bond can be reversible under acidic conditions.[7][8]
NHS Esters (e.g., DSS, Sulfo-NHS)Primary amines (Lysine residues, N-terminus)7.2 - 8.5High reactivity; broad applicability to most proteins.Can lead to heterogeneous products due to multiple lysine residues; potential for protein cross-linking.[9][10]
Carbodiimides (e.g., EDC)Carboxylic acids (Aspartic acid, Glutamic acid) to form amide bonds with primary amines4.5 - 6.0"Zero-length" crosslinker (no spacer arm); can link two different proteins.[11]Unstable intermediate prone to hydrolysis; often requires NHS/Sulfo-NHS for improved efficiency.[9][10]
Hypothetical Performance Data

To illustrate the practical implications of these differences, consider the modification of a hypothetical 50 kDa glycoprotein with 10 surface-accessible lysine residues and one N-linked glycan chain.

ParameterThis compoundDisuccinimidyl Suberate (DSS)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + Sulfo-NHS
Modification Efficiency >90% (dependent on oxidation efficiency)70-85%60-80%
Site-Specificity High (targets oxidized glycan)Low (targets all accessible lysines)Moderate (targets accessible carboxylates)
Product Homogeneity HighLow (mixture of species with varying degrees of modification)Low to Moderate
Linkage Stability at pH 7.4 GoodExcellent (stable amide bond)Excellent (stable amide bond)
Linkage Stability at pH 5.0 Moderate (potential for hydrolysis)ExcellentExcellent

Workflow for Structural Analysis of a Modified Glycoprotein

The following workflow outlines the key steps from protein modification to structural analysis.

Protein Modification and Analysis Workflow cluster_modification Protein Modification cluster_analysis Structural Analysis start Purified Glycoprotein oxidation Periodate Oxidation (e.g., 1mM NaIO4) start->oxidation purification1 Buffer Exchange / Desalting oxidation->purification1 ligation Ligation with Hydrazide Reagent (pH 5.5) purification1->ligation purification2 Purification of Modified Protein ligation->purification2 ms Mass Spectrometry purification2->ms Digestion & LC-MS/MS xray X-ray Crystallography purification2->xray Crystallization & Diffraction nmr NMR Spectroscopy purification2->nmr Sample Preparation & Data Acquisition Comparative_Analysis cluster_reagent Modification Reagent This compound cluster_alternatives Alternative Reagents cluster_structural_tech Structural Analysis Techniques reagent Targets Oxidized Glycans ms Mass Spectrometry (Confirms Site & Mass) reagent->ms Provides Modified Protein For xray X-ray Crystallography (High-Res Structure) reagent->xray Provides Modified Protein For nmr NMR Spectroscopy (Solution Structure & Dynamics) reagent->nmr Provides Modified Protein For nhs NHS Esters (Target Lysines) nhs->ms nhs->xray nhs->nmr edc EDC (Targets Carboxylates) edc->ms edc->xray edc->nmr

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with not just instructions, but a deep understanding of the principles behind them, fostering a culture of safety and responsibility in your laboratory.

Understanding the Hazard Profile: Why Special Disposal is Critical

This compound is a compound that, while valuable in research, presents a significant hazard profile that necessitates meticulous disposal procedures. Its chemical structure incorporates both a hydrazino (-NHNH2) and an acetamide (-NHC(O)CH3) functional group, each contributing to its overall risk.

According to safety data, this compound is classified as:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The primary driver of its hazardous nature is the hydrazine moiety. Hydrazines as a class are known for their potential to be highly reactive and toxic.[2] They can cause damage to the lungs, liver, kidneys, and central nervous system upon exposure.[2][3][4] Furthermore, many hydrazine compounds are considered potential or probable human carcinogens by organizations such as the Department of Health and Human Services (DHHS), the International Agency for Research on Cancer (IARC), and the Environmental Protection Agency (EPA).[3][4]

The acetamide group, while generally less reactive, also contributes to the compound's hazard profile. Acetamide itself is suspected of causing cancer.[5][6][7] Therefore, the combination of these two functional groups in one molecule demands a conservative and cautious approach to its disposal.

Table 1: Hazard Summary of this compound

Hazard ClassificationGHS CodePrimary Concern
Acute Toxicity, OralH302Harmful if ingested[1]
Skin Corrosion/IrritationH315Causes skin irritation upon contact[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation upon contact[1]
Specific target organ toxicityH335May cause respiratory tract irritation if inhaled[1]

The Cardinal Rule: Professional Disposal is Non-Negotiable

Due to its hazardous properties, this compound must never be disposed of down the drain or in regular solid waste.[8][9][10] Such actions can lead to the contamination of waterways, pose a threat to aquatic life, and potentially react with other chemicals in the drainage system, generating toxic fumes or other hazardous byproducts.

The only acceptable method for the final disposal of this compound is through a licensed and certified professional waste disposal service.[1][6] These services have the necessary equipment and expertise to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations.

Step-by-Step Laboratory Protocol for Waste Management

The following protocol outlines the necessary steps for laboratory personnel to safely manage this compound waste from the point of generation to its collection by a professional disposal service.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to wear the appropriate PPE to prevent exposure. This includes:

  • Safety goggles with side shields or a face shield to protect against splashes.

  • Chemical-resistant gloves (nitrile rubber is a suitable option).[5]

  • A laboratory coat to protect clothing and skin.

  • Work in a well-ventilated area , preferably within a chemical fume hood, to minimize the risk of inhalation.[11][12]

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is crucial to prevent accidental and dangerous reactions.[13]

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid.[13]

  • Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, as this could lead to a violent reaction.[11][14]

Step 3: Labeling the Waste Container

Accurate and thorough labeling of hazardous waste is a legal requirement and a critical safety measure.[15][16] The label on your waste container must include:

  • The words "Hazardous Waste" .

  • The full chemical name : "this compound".

  • The CAS Number : 75129-75-8.[17]

  • Associated hazards : "Harmful," "Irritant."

  • The date when the first waste was added to the container.

  • Your name, laboratory, and contact information .

Step 4: Storage of the Waste Container

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13][16] This area must be:

  • At or near the point of waste generation.[16]

  • Under the control of the laboratory personnel generating the waste.

  • Away from general traffic areas and sources of ignition or heat.

  • Inspected weekly for any signs of leakage or deterioration.[13]

Step 5: Arranging for Professional Disposal

Once the waste container is full, or if you are discontinuing work with this compound, you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal company.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure that all paperwork is completed accurately.

  • Do not allow the waste to accumulate in your laboratory for an extended period.[16]

The following diagram illustrates the workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process A Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Designated, Compatible Container) A->B Handle Waste C Step 3: Label Container (Name, CAS#, Hazards, Date) B->C Contain Waste D Step 4: Store in SAA (Secure, Designated Area) C->D Prepare for Storage E Step 5: Contact EHS/ Waste Disposal Service D->E Request Pickup F Professional Collection & Transportation E->F Schedule G Compliant Treatment & Final Disposal F->G Transport

Caption: Workflow for the safe disposal of this compound.

In Case of a Spill

Accidental spills should be handled promptly and safely.

  • Evacuate non-essential personnel from the area.

  • Wearing your full PPE, contain the spill using a chemical spill kit with an absorbent material appropriate for organic compounds.

  • Carefully sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

By adhering to these procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest standards of scientific integrity and environmental responsibility.

References

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  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrazines | Public Health Statement.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Clark Seif Clark. (2021, August 19).
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  • ChemScene. (n.d.). N-(4-(2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethoxy)phenyl)acetamide.
  • Fisher Scientific. (2025, December 19).
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  • Matrix Scientific. (n.d.). This compound.
  • Fisher Scientific. (2023, August 23). N1-(3-Acetyl-4-hydroxyphenyl)
  • LPS.org. (2024, October 7).
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  • New Jersey Department of Health. (n.d.). ACETAMIDE, N-(AMINOTHIOXOMETHYL)- HAZARD SUMMARY.
  • National Institutes of Health, PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide.
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  • Environmental Protection Agency (EPA). (n.d.). Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]- - Substance Details.
  • National Institutes of Health, PubChem. (n.d.). Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-.
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A Senior Application Scientist's Guide to Handling N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work fundamentally relies on the precise and safe manipulation of novel chemical entities. N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide is one such compound that, while promising in research contexts, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of our work. This guide moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation, from initial receipt to final disposal.

The core principle of our approach is proactive hazard assessment. The chemical structure of this compound contains a hydrazide functional group (-CONHNH₂). This moiety is a derivative of hydrazine, a substance known for its potential toxicity, corrosivity, and status as a suspected carcinogen.[1][2] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may share some hazardous properties with its parent compound, hydrazine. The acetamide portion, while generally less hazardous, has been noted as a suspected carcinogen in its own right.[3][4]

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of any laboratory safety plan.[5] For this compound, the primary hazards are inferred from its chemical structure and confirmed by available safety data.[6] The compound is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

This table summarizes the immediate risks and the necessary protective barriers.

Potential Hazard Route of Exposure Primary Engineering Control Required Personal Protective Equipment (PPE)
Acute Toxicity Inhalation, Ingestion, Skin ContactCertified Chemical Fume HoodNitrile Gloves, Lab Coat, ANSI Z87.1-rated Safety Goggles
Skin Irritation/Corrosion Skin ContactN/ADouble-gloving with nitrile gloves for extended handling
Serious Eye Irritation Eye ContactN/AChemical Splash Goggles; Face shield for splash risks
Respiratory Irritation Inhalation of dust/aerosolCertified Chemical Fume HoodN/A (if handled exclusively in a fume hood)
Unknown Long-Term Effects All routesCertified Chemical Fume HoodComprehensive PPE as listed

The Core PPE Ensemble: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and a potential hazard.[7] Its selection and use must be deliberate and informed by the specific risks of the chemical and procedure.[8][9]

Tier 1: Foundational Protection (The Work Environment)

Your first line of defense is not what you wear, but where you work.

  • Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood.[7] This engineering control is critical to prevent the inhalation of fine powders or aerosols, which is a primary route of exposure.[6]

  • Clear and Uncluttered Workspace: Maintain a designated, clean area for handling the compound to prevent cross-contamination and accidental exposure.

Tier 2: Direct Contact Barrier (Body and Hand Protection)

This tier protects your skin from direct contact.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[10] It protects your personal clothing and skin from incidental splashes and spills.

  • Hand Protection: Disposable nitrile gloves are the minimum for incidental contact.[11] For tasks involving significant handling or the potential for immersion, double-gloving or using thicker, chemical-resistant gloves over a base nitrile pair is recommended. Crucially, gloves must be removed immediately after any known contact with the chemical , and hands should be washed thoroughly before donning a new pair.[11]

Tier 3: Ocular and Respiratory Protection

Protecting your eyes and respiratory system is non-negotiable.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.[10][11] When handling the solid compound or any solution that poses a splash hazard, upgrade to chemical splash goggles.[10] For procedures with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in addition to safety goggles.[10][11]

Operational Workflow: A Step-by-Step Safety Protocol

This workflow provides a logical sequence for handling this compound, integrating safety at every step.

G cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal start 1. Don Full PPE (Lab Coat, Goggles, Gloves) fume_hood 2. Work Inside Chemical Fume Hood start->fume_hood weigh 3. Weigh Solid Compound (Use anti-static weigh boat) fume_hood->weigh dissolve 4. Prepare Solution (Add solid to solvent slowly) weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decon 6. Decontaminate Glassware & Surfaces experiment->decon waste 7. Segregate Waste (Solid vs. Liquid) decon->waste disposal 8. Dispose of Waste (Follow EHS Guidelines) waste->disposal end 9. Doff PPE & Wash Hands disposal->end

Caption: Workflow for Safely Handling this compound.

Experimental Protocol Details:
  • Donning PPE: Before entering the designated handling area, put on your lab coat, safety goggles, and a single pair of nitrile gloves.

  • Working in Fume Hood: All subsequent steps must occur within the sash of a certified chemical fume hood.

  • Weighing: When weighing the solid, use an anti-static weigh boat or treated weighing paper to minimize dispersal of fine powder.

  • Solution Preparation: To prepare solutions, slowly add the solid compound to the solvent with gentle stirring to avoid splashing.

  • Experimentation: Conduct all experimental steps within the fume hood. If transferring the solution, use sealed containers.

  • Decontamination: After use, decontaminate all non-disposable equipment and surfaces. A recommended procedure for hydrazine-related compounds is oxidation with a dilute solution of sodium hypochlorite (bleach), followed by thorough rinsing.[12][13]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a dedicated, sealed hazardous waste bag within the fume hood.

    • Liquid Waste: Unused solutions and decontamination rinsate should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.[14]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[2][14] Hydrazine-containing wastes are classified as hazardous.[14]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid re-contaminating yourself. Wash hands thoroughly with soap and water immediately after.

Emergency Procedures

Preparedness is key to mitigating the harm from an accidental exposure.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring both personal safety and the advancement of your research.

References

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  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • International Programme on Chemical Safety (IPCS). (1991). Hydrazine (HSG 56, 1991).
  • Office of Environmental Health and Safety, Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
  • Environment, Health and Safety, Cornell University. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • USA Mobile Drug Testing. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines: Production, Import, Use, and Disposal.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
  • Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Brenntag. (2015, October 6). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). N-(4-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). N-[4-(2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}ethoxy)phenyl]acetamide. PubChem Compound Summary for CID 5870231.
  • Angene Chemical. (2026, January 5). Safety Data Sheet - this compound.
  • Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET - Hydrazine hydrate.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
  • Fisher Scientific. (2010, April 19). Hydrazine hydrate - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetamide, N-(2-hydroxy-4-methylphenyl)-.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetamide.
  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.
  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide.
  • GOV.UK. (n.d.). Hydrazine - Incident management.
  • Flinn Scientific. (2015, September 21). Acetamide SDS (Safety Data Sheet).
  • Penta Chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET.

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